Pam2Cys
Beschreibung
Eigenschaften
Molekularformel |
C38H73NO6S |
|---|---|
Molekulargewicht |
672.063 |
IUPAC-Name |
S-[2,3-Bis(palmitoyloxy)propyl]-L-cysteine |
InChI |
InChI=1S/C38H73NO6S/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-36(40)44-31-34(32-46-33-35(39)38(42)43)45-37(41)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h34-35H,3-33,39H2,1-2H3,(H,42,43)/t34?,35-/m0/s1 |
InChI-Schlüssel |
UPAQRWMRKQCLSD-HTIIIDOHSA-N |
SMILES |
N[C@@H](CSCC(OC(CCCCCCCCCCCCCCC)=O)COC(CCCCCCCCCCCCCCC)=O)C(O)=O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Pam2Cys |
Herkunft des Produkts |
United States |
Foundational & Exploratory
What is the mechanism of action of Pam2Cys?
An In-Depth Technical Guide to the Mechanism of Action of Pam2Cys
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-[2,3-bis(palmitoyloxy)propyl]cysteine, commonly known as this compound, is a synthetic diacylated lipopeptide that has garnered significant attention in immunology and vaccine development.[1] It mimics the acylated N-terminal cysteine motif found in bacterial lipoproteins, which are potent pathogen-associated molecular patterns (PAMPs).[2] As a result, this compound is a powerful agonist for Toll-like Receptor 2 (TLR2), specifically acting through the TLR2/TLR6 heterodimer to stimulate a robust innate immune response.[2][3] This activity makes it an effective vaccine adjuvant, capable of enhancing and directing adaptive immune responses to co-administered antigens.[4][5][6] This guide provides a detailed examination of the molecular mechanism of this compound, downstream signaling events, quantitative activity data, and key experimental protocols for its study.
Core Mechanism of Action: TLR2/6-Mediated Signaling
The primary mechanism of action of this compound is the activation of the TLR2/TLR6 heterodimer on the surface of various immune cells, including macrophages, dendritic cells (DCs), and monocytes.[7][8][9] The structure of this compound, particularly its two palmitoyl fatty acid chains and the stereochemistry of its glycerol core, is critical for this specific interaction.[1][10] The natural (R)-stereoisomer at the thio-glycerol core is markedly more active than the (S)-isomer.[10][11]
1. Ligand Recognition and Receptor Dimerization: The two lipid chains of this compound insert into a hydrophobic pocket formed by the extracellular domains of TLR2 and TLR6.[10] This binding event induces a conformational change, leading to the heterodimerization of the receptors. This dimerization is the crucial first step that initiates intracellular signaling.[10]
2. Recruitment of Adaptor Proteins: Upon dimerization, the intracellular Toll/Interleukin-1 receptor (TIR) domains of TLR2 and TLR6 become juxtaposed, creating a signaling platform. This platform recruits the adaptor protein Myeloid Differentiation primary response 88 (MyD88), which also contains a TIR domain.[5][6]
3. Downstream Signaling Cascade: The recruitment of MyD88 initiates a well-defined signaling cascade:
-
IRAK Complex Formation: MyD88 recruits and activates members of the IL-1 receptor-associated kinase (IRAK) family, such as IRAK4 and IRAK1.
-
TRAF6 Activation: The activated IRAK complex then interacts with and activates TNF receptor-associated factor 6 (TRAF6), an E3 ubiquitin ligase.
-
Activation of MAPKs and NF-κB: TRAF6 activates downstream kinase cascades, including the mitogen-activated protein kinase (MAPK) pathway (activating JNK and p38) and the inhibitor of κB (IκB) kinase (IKK) complex.[8] The IKK complex phosphorylates the inhibitory protein IκBα, targeting it for degradation. This releases the transcription factor Nuclear Factor-κB (NF-κB), allowing it to translocate to the nucleus.[3][12]
4. Cytokine and Chemokine Production: Once in the nucleus, NF-κB and other transcription factors (like AP-1, activated by the MAPK pathway) induce the expression of a wide array of genes involved in the inflammatory response.[3][8] This results in the synthesis and secretion of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), IL-1β, and IL-12, as well as various chemokines.[13][9][12]
5. Adjuvant Effect and Adaptive Immunity: This cascade of innate immune activation is the foundation of this compound's adjuvant properties. The produced cytokines promote the maturation of antigen-presenting cells (APCs) like dendritic cells.[7][14] Mature DCs upregulate the expression of co-stimulatory molecules (e.g., CD80, CD86) and MHC class II molecules, enhancing their ability to present antigens to naive T cells.[8][9] This leads to a more potent and durable antigen-specific adaptive immune response, characterized by the generation of both humoral (antibodies) and cellular (T cells) immunity.[5][6]
References
- 1. Structural requirement for the agonist activity of the TLR2 ligand this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vivo Evaluation of this compound‐Modified Cancer‐Testis Antigens as Potential Self‐Adjuvanting Cancer Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of N-Acetylated Dipalmitoyl-S-Glyceryl Cysteine Analogs as Efficient TLR2/TLR6 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Upper respiratory tract immunization with this compound-adjuvanted spike protein vaccine achieves sterilizing protection against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The TLR2/6 ligand PAM2CSK4 is a Th2 polarizing adjuvant in Leishmania major and Brugia malayi murine vaccine models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Frontiers | Pushing the envelope: Immune mechanism and application landscape of macrophage-activating lipopeptide-2 [frontiersin.org]
- 9. mdpi.com [mdpi.com]
- 10. Stereoisomeric Pam2CS based TLR2 agonists: synthesis, structural modelling and activity as vaccine adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Immunostimulation by Synthetic Lipopeptide-Based Vaccine Candidates: Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Self-assembling TLR2 agonists promote mucosal immune responses without pulmonary immunopathologic injuries in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medkoo.com [medkoo.com]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Structure of Pam2Cys and its Relation to TLR2 Activation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic lipopeptide Pam2Cys, detailing its molecular structure, its mechanism of action as a Toll-like receptor 2 (TLR2) agonist, and the downstream signaling pathways it initiates. This document includes a compilation of quantitative data, detailed experimental protocols, and visualizations to facilitate a deeper understanding for researchers in immunology and drug development.
The Molecular Structure of this compound and its Analogs
This compound, or S-[2,3-bis(palmitoyloxy)propyl]cysteine, is a synthetic lipopeptide that mimics the acylated N-terminal region of bacterial lipoproteins.[1][2] Its structure is fundamental to its immunostimulatory activity.
The core of this compound consists of a cysteine residue linked via a thioether bond to a glycerol moiety.[2][3] This glycerol backbone is esterified with two palmitic acid chains, which are long-chain saturated fatty acids.[1] The stereochemistry of the glycerol-cysteine linkage is crucial for its biological activity, with the R-configuration at the chiral carbon of the glycerol moiety being essential for maximal TLR2/6 activation.[3][4]
A widely used and studied analog of this compound is Pam2CSK4 , which is S-[2,3-bis(palmitoyloxy)propyl]cysteine-serine-(lysine)4. This analog incorporates a serine and a tetra-lysine tail, which enhances its solubility and can influence its immunological properties.[1][5]
Key Structural Features:
-
Lipid Chains: The two palmitoyl chains are the primary hydrophobic component, essential for insertion into the TLR2/TLR6 heterodimer binding pocket.
-
Glycerol-Cysteine Core: This central scaffold presents the lipid chains in the correct orientation for receptor engagement. The thioether linkage and the stereochemistry are critical for activity.[3]
-
Peptide Moiety: While the core this compound structure is sufficient for TLR2 activation, the attached peptide sequence can modulate activity and solubility.
Mechanism of TLR2 Activation by this compound
This compound and its analogs are potent agonists of the innate immune system, primarily through their interaction with Toll-like receptor 2 (TLR2). TLR2 does not function as a homodimer for the recognition of diacylated lipopeptides. Instead, it forms a heterodimer with TLR6 to create a specific binding pocket for ligands like this compound.[1][6]
The activation process can be summarized as follows:
-
Heterodimerization: TLR2 and TLR6 associate on the cell surface to form a functional receptor complex.
-
Ligand Binding: The two palmitoyl chains of this compound are inserted into a hydrophobic pocket formed by both TLR2 and TLR6.[7] This binding event induces a conformational change in the receptor complex.
-
Signal Transduction: The conformational change in the extracellular domains of the TLR2/6 heterodimer brings their intracellular Toll-interleukin-1 receptor (TIR) domains into close proximity. This proximity allows for the recruitment of adaptor molecules, initiating a downstream signaling cascade.
The primary signaling pathway activated by the TLR2/6 complex is the MyD88-dependent pathway .[1][8] This leads to the activation of key transcription factors, including Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), which drive the expression of pro-inflammatory cytokines and chemokines.[1]
Quantitative Data on this compound-Mediated TLR2 Activation
The potency of this compound and its analogs in activating TLR2 can be quantified through various in vitro assays. The following tables summarize key quantitative data from published studies.
| Ligand | Receptor | Cell Type | Assay | EC50 / Potency | Reference |
| Pam2CSK4 | TLR2/TLR6 | HEK293 cells | NF-κB Reporter Assay | ~67 pM | [5] |
| Pam2CSK4 | TLR2/TLR6 | Mouse Macrophages | iNOS expression | Not specified | [9] |
| This compound analogs | TLR2/TLR6 | HEK-Blue™ reporter cells | SEAP Reporter Assay | Varies by analog | [3] |
| Cytokine | Cell Type | Stimulant | Concentration | Fold Induction / Concentration | Reference |
| IL-6 | Human PBMCs | Pam2CSK4 | 0.1 µg/mL | ~2500 pg/mL | [3] |
| TNF-α | Human PBMCs | Pam2CSK4 | 0.1 µg/mL | ~1000 pg/mL | [3] |
| IL-10 | Human PBMCs | Pam2CSK4 | 0.1 µg/mL | ~250 pg/mL | [3] |
| IL-6 | Porcine moMΦ | Mag-Pam2Cys | 10-100 ng/mL | Dose-dependent increase | [10] |
| TNF-α | Porcine moMΦ | Mag-Pam2Cys | 10-100 ng/mL | Dose-dependent increase | [10] |
| IL-1β | Porcine moMΦ | Mag-Pam2Cys | 10-100 ng/mL | Dose-dependent increase | [10] |
| IL-12 | Porcine moMΦ | Mag-Pam2Cys | 10-100 ng/mL | Dose-dependent increase | [10] |
| IL-6 | Mouse Serum | Pam2CSK4 | 25 µg (IP) | Significant increase | [11] |
| TNF-α | Mouse BALF | This compound | Intranasal | Increased secretion | [12] |
| IL-6 | Mouse BALF | This compound | Intranasal | Increased secretion | [12] |
Experimental Protocols
TLR2 Activation Assay Using HEK293 Reporter Cells
This protocol describes a common method for assessing the ability of a compound to activate the TLR2/6 signaling pathway using a stable reporter cell line.
Materials:
-
HEK-Blue™ hTLR2 cells (InvivoGen) or similar HEK293 cells stably expressing human TLR2, TLR6, and an NF-κB-inducible secreted embryonic alkaline phosphatase (SEAP) reporter gene.[13]
-
Complete DMEM medium: DMEM supplemented with 10% heat-inactivated fetal bovine serum, 1% penicillin-streptomycin, and appropriate selection antibiotics (e.g., Blasticidin, Hygromycin, Zeocin®).[13]
-
Pam2CSK4 (positive control).
-
Test compounds (this compound analogs).
-
HEK-Blue™ Detection medium (InvivoGen) or other appropriate SEAP detection reagent.[13]
-
96-well cell culture plates.
-
Spectrophotometer.
Procedure:
-
Cell Seeding: Plate HEK-Blue™ hTLR2 cells in a 96-well plate at a density of 2.5 x 10^4 to 5 x 10^4 cells per well in 180 µL of complete DMEM.
-
Stimulation: Add 20 µL of various concentrations of the test compound or Pam2CSK4 (positive control) to the wells. For a negative control, add 20 µL of sterile water or vehicle.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.[14]
-
SEAP Detection: Add 20 µL of the cell supernatant to a new 96-well plate containing 180 µL of HEK-Blue™ Detection medium per well.
-
Incubation for Detection: Incubate the detection plate at 37°C for 1-2 hours.
-
Measurement: Measure the absorbance at 620-655 nm using a spectrophotometer. The absorbance is directly proportional to the amount of SEAP produced, which reflects the level of NF-κB activation.[14]
Measurement of Cytokine Production from Macrophages
This protocol outlines the procedure for stimulating macrophages with this compound and measuring the subsequent release of pro-inflammatory cytokines by ELISA.
Materials:
-
Mouse macrophage cell line (e.g., RAW264.7) or primary bone marrow-derived macrophages (BMDMs).
-
Complete RPMI-1640 medium: RPMI-1640 supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and L-glutamine.
-
Pam2CSK4 or other this compound analogs.
-
LPS (optional, as a positive control for TLR4 activation).
-
24-well cell culture plates.
-
ELISA kits for the cytokines of interest (e.g., TNF-α, IL-6, IL-1β).
-
ELISA plate reader.
Procedure:
-
Cell Seeding: Plate macrophages in a 24-well plate at a density of 5 x 10^5 cells per well in 500 µL of complete RPMI-1640 medium and allow them to adhere overnight.
-
Stimulation: Replace the medium with fresh medium containing various concentrations of Pam2CSK4 or the test compound. For a negative control, use medium alone.
-
Incubation: Incubate the cells for a specified period (e.g., 4, 8, or 24 hours) at 37°C in a 5% CO2 incubator to allow for cytokine production and secretion.[10][15]
-
Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes to pellet the cells. Carefully collect the cell-free supernatant from each well.
-
ELISA: Perform the ELISA for the desired cytokines according to the manufacturer's instructions. This typically involves the following steps:
-
Coating a 96-well ELISA plate with a capture antibody.
-
Blocking the plate to prevent non-specific binding.
-
Adding the collected supernatants and a standard curve of the recombinant cytokine.
-
Incubating with a detection antibody.
-
Adding a substrate to produce a colorimetric reaction.
-
Stopping the reaction and reading the absorbance on an ELISA plate reader.
-
-
Data Analysis: Calculate the concentration of the cytokines in the samples by comparing their absorbance values to the standard curve.
Visualizations
The following diagrams illustrate key concepts related to this compound structure and TLR2 activation.
Caption: TLR2 signaling pathway initiated by this compound.
References
- 1. invivogen.com [invivogen.com]
- 2. Structural requirement for the agonist activity of the TLR2 ligand this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stereoisomeric Pam2CS based TLR2 agonists: synthesis, structural modelling and activity as vaccine adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The TLR2/6 ligand PAM2CSK4 is a Th2 polarizing adjuvant in Leishmania major and Brugia malayi murine vaccine models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An efficient and scalable synthesis of potent TLR2 agonistic PAM2CSK4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. rcsb.org [rcsb.org]
- 8. Frontiers | The Toll-Like Receptor 2 Ligand Pam2CSK4 Activates Platelet Nuclear Factor-κB and Bruton’s Tyrosine Kinase Signaling to Promote Platelet-Endothelial Cell Interactions [frontiersin.org]
- 9. Pam2CSK4 and Pam3CSK4 induce iNOS expression via TBK1 and MyD88 molecules in mouse macrophage cell line RAW264.7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Targeting Toll-Like Receptor 2: Polarization of Porcine Macrophages by a Mycoplasma-Derived this compound Lipopeptide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. TLR2/6 signaling promotes the expansion of premalignant hematopoietic stem and progenitor cells in the NUP98-HOXD13 mouse model of MDS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. invivogen.com [invivogen.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Discovery and Synthesis of Pam2Cys Lipopeptide
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of the synthetic lipopeptide, S-[2,3-bis(palmitoyloxy)propyl]cysteine (this compound). It is designed to serve as a core resource for researchers, scientists, and professionals involved in immunology, vaccine development, and drug discovery. This document details the scientific journey from the identification of its natural precursor to its chemical synthesis and characterization as a potent immune stimulant.
Discovery of this compound
The discovery of this compound is rooted in the investigation of bacterial components that activate the innate immune system. The journey began with the identification of Macrophage-Activating Lipopeptide-2 (MALP-2), a 2-kDa lipopeptide isolated from the bacterium Mycoplasma fermentans.[1][2] MALP-2 was found to be a potent activator of macrophages and other immune cells.[2]
Subsequent structure-activity relationship studies revealed that the full peptide sequence of MALP-2 was not necessary for its immunostimulatory properties. Instead, the lipidated N-terminal cysteine residue was identified as the key motif responsible for its biological activity.[3] This led to the chemical synthesis of S-[2,3-bis(palmitoyloxy)propyl]cysteine, or this compound, which represents the minimal, synthetic version of the lipid moiety of MALP-2.[1][4][5] this compound was confirmed to be a potent ligand for the Toll-like receptor 2 (TLR2) and TLR6 heterodimer, making it a valuable tool for immunological research and a promising candidate for vaccine adjuvants.[1][4][5][6]
Chemical Synthesis of this compound
The synthesis of this compound and its incorporation into lipopeptides is a critical aspect of its development and application. Several synthetic strategies have been developed, with solid-phase peptide synthesis (SPPS) being a commonly employed method for creating this compound-conjugated peptides.
A key building block for this process is Fmoc-Pam2Cys-OH. The synthesis of this intermediate allows for the direct incorporation of the this compound moiety during standard Fmoc-based SPPS.[4]
Experimental Protocol: Synthesis of (R)-Fmoc-Pam2Cys-OH
This protocol is based on a multi-step synthesis starting from a protected cysteine derivative.[4]
-
S-alkylation: Fmoc-Cys-OtBu is reacted with (R)-glycidol to yield the corresponding diol.
-
Palmitoylation: The diol is then acylated with palmitoyl chloride in the presence of a base, such as triethylamine (Et3N), and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent like dichloromethane (DCM) to attach the two palmitoyl chains.[3]
-
Deprotection: The tert-butyl ester is removed using an acid, such as trifluoroacetic acid (TFA), to yield the final Fmoc-Pam2Cys-OH product.[4]
Experimental Workflow: Solid-Phase Synthesis of a this compound-Conjugated Peptide
The following diagram illustrates a typical workflow for the solid-phase synthesis of a peptide containing this compound.
Caption: Workflow for Solid-Phase Synthesis of this compound Lipopeptides.
Biological Activity and Signaling Pathway
This compound exerts its potent immunostimulatory effects by acting as a specific agonist for the Toll-like receptor 2/6 (TLR2/TLR6) heterodimer, which is expressed on the surface of various immune cells, including dendritic cells (DCs) and macrophages.[1][4][5][7]
Upon binding of this compound to the TLR2/TLR6 complex, a signaling cascade is initiated, leading to the activation of the transcription factor NF-κB and the production of pro-inflammatory cytokines.[1] This process is crucial for the initiation of both innate and adaptive immune responses.[6][8]
TLR2/TLR6 Signaling Pathway
The following diagram illustrates the signaling pathway activated by this compound.
Caption: this compound-induced TLR2/TLR6 signaling cascade.
Quantitative Data on Biological Activity
The potency of this compound and its analogues as TLR2/6 agonists is typically quantified using in vitro cell-based assays, such as NF-κB reporter gene assays in HEK293 cells transfected with TLR2 and TLR6.[1][6] The data below summarizes the relative TLR2/6 agonistic activity of this compound and a related compound.
| Compound | Target Receptor | Relative Stimulation Activity (%) | Reference |
| Pam2CSK4 | TLR2/TLR6 | ~50 (compared to Pam3CSK4) | [3] |
| Lipidated Influenza Peptide | TLR2/TLR6 | ~18 (relative units) | [1] |
| Non-lipidated Peptide | TLR2/TLR6 | ~1 (relative units) | [1] |
Note: The values are indicative and depend on the specific assay conditions. Pam2CSK4 is a commonly used water-soluble derivative of this compound.
Key Experimental Protocols
Protocol: In Vitro TLR2/TLR6 Activation Assay
This protocol describes a common method to assess the ability of a this compound-containing compound to activate the TLR2/TLR6 signaling pathway.[6]
-
Cell Culture: Human Embryonic Kidney (HEK293) cells are cultured in appropriate media.
-
Transfection: Cells are co-transfected with plasmids encoding human TLR2, TLR6, and an NF-κB-luciferase reporter gene. A control group is transfected with the reporter plasmid only.
-
Stimulation: Transfected cells are seeded in 96-well plates. After 24 hours, the cells are treated with various concentrations of the this compound lipopeptide, a negative control (e.g., non-lipidated peptide), and a positive control (e.g., a known TLR2/6 agonist).
-
Incubation: The cells are incubated for 6-24 hours to allow for receptor activation and reporter gene expression.
-
Lysis and Luminescence Measurement: The cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is proportional to NF-κB activity, is measured using a luminometer.
-
Data Analysis: The relative luciferase activity is calculated and normalized to a co-transfected control plasmid (e.g., β-galactosidase) to account for transfection efficiency. The results are expressed as fold-induction over the unstimulated control.
Applications in Research and Development
This compound and its derivatives have become invaluable tools in several areas of biomedical research:
-
Vaccine Adjuvants: Covalently linking this compound to peptide antigens creates self-adjuvanting vaccines that can elicit robust humoral and cellular immune responses without the need for additional adjuvants.[1][9][10] This approach has been explored for vaccines against infectious diseases and cancer.[4][7][11]
-
Innate Immunity Research: As a specific TLR2/6 agonist, this compound is widely used to study the mechanisms of innate immune recognition and signaling.[7]
-
Antimicrobial Agent: Prophylactic administration of this compound has been shown to provide rapid protection against infections, such as influenza virus, by stimulating the innate immune system.[8][12]
Conclusion
From its origins as a synthetic mimic of a bacterial lipoprotein to its current status as a widely used immunological tool, this compound has significantly advanced our understanding of innate immunity. Its well-defined chemical structure, established synthetic routes, and specific mechanism of action make it a highly attractive component for the rational design of next-generation vaccines and immunotherapies. The detailed technical information provided in this guide serves as a foundational resource for scientists and researchers aiming to harness the potent immunostimulatory properties of this compound in their work.
References
- 1. pnas.org [pnas.org]
- 2. Immunostimulation by Synthetic Lipopeptide-Based Vaccine Candidates: Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stereoisomeric Pam2CS based TLR2 agonists: synthesis, structural modelling and activity as vaccine adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vivo Evaluation of this compound‐Modified Cancer‐Testis Antigens as Potential Self‐Adjuvanting Cancer Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. medkoo.com [medkoo.com]
- 8. Frontiers | Generation of Adaptive Immune Responses Following Influenza Virus Challenge is Not Compromised by Pre-Treatment with the TLR-2 Agonist this compound [frontiersin.org]
- 9. Structural requirement for the agonist activity of the TLR2 ligand this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Modular Approach to Assembly of Totally Synthetic Self-adjuvanting Lipopeptide-based Vaccines Allows Conformational Epitope Building - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Upper respiratory tract immunization with this compound-adjuvanted spike protein vaccine achieves sterilizing protection against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Tlr2 Agonist this compound as an Antimicrobial Agent : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]
Pam2Cys: A Synthetic Analogue of MALP-2 for TLR2/6 Agonism - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Pam2Cys, a synthetic lipopeptide that serves as a potent analogue of the mycoplasma-derived macrophage-activating lipopeptide-2 (MALP-2). Both molecules are well-characterized agonists of the Toll-like receptor 2 (TLR2) and TLR6 heterodimer, playing a crucial role in the initiation of the innate immune response. This document details their structure, mechanism of action, comparative biological activity, and the experimental protocols utilized for their characterization.
Introduction: From Mycoplasma Lipoprotein to Synthetic Adjuvant
MALP-2 is a naturally occurring lipopeptide derived from the outer membrane of Mycoplasma fermentans.[1][2][3] It was identified as a potent activator of macrophages and other immune cells.[1][2] The core structure of MALP-2 responsible for its immunostimulatory activity is the S-[2,3-bis(palmitoyloxy)propyl]cysteine (this compound) moiety linked to a peptide chain.[4][5]
This compound, the synthetic analogue, consists of a cysteine residue attached to a diglyceride through a thioether bond, with two palmitic acid chains.[4][6][7] This synthetic version recapitulates the essential immunostimulatory functions of MALP-2, offering several advantages for research and development, including higher purity, better-defined structure, and improved solubility characteristics.[4] this compound is widely used as a research tool to study TLR2/6 signaling and as a potent adjuvant in vaccine development to enhance both humoral and cellular immune responses.[6][8][9][10]
Structural Comparison
The fundamental structural similarity between MALP-2 and this compound lies in the lipidated N-terminal cysteine residue. This diacylated cysteine is the key motif for TLR2/6 recognition and activation.[11]
| Feature | MALP-2 | This compound |
| Origin | Natural, derived from Mycoplasma fermentans[1][2][3] | Synthetic[4][6] |
| Core Structure | S-[2,3-bis(palmitoyloxy)propyl]cysteine[5] | S-[2,3-bis(palmitoyloxy)propyl]cysteine[4][7] |
| Lipidation | Dipalmitoylated[3] | Dipalmitoylated[7] |
| Peptide Chain | GNNDESNISFKEK[1][2][3] | Typically conjugated to a short peptide (e.g., CSK4) or used as a standalone moiety for conjugation to antigens.[11] The peptide component is variable and does not appear to be a primary determinant of immunostimulatory activity.[5] |
Mechanism of Action: TLR2/6 Signaling Pathway
Both this compound and MALP-2 initiate immune responses by engaging the TLR2/6 heterodimer on the surface of various immune cells, including macrophages, dendritic cells, and monocytes.[1][9][12] This interaction triggers a MyD88-dependent signaling cascade, which is a central pathway for the induction of inflammatory responses by most TLRs.[13][14][15][16]
The key steps in the signaling pathway are:
-
Ligand Recognition and Receptor Dimerization: this compound or MALP-2 binds to the extracellular domain of the TLR2/6 heterodimer, inducing a conformational change and dimerization of the intracellular Toll/interleukin-1 receptor (TIR) domains.[11]
-
Recruitment of Adaptor Proteins: The dimerized TIR domains recruit the adaptor protein Myeloid differentiation primary response 88 (MyD88) and Mal (also known as TIRAP).[1][15][17]
-
Formation of the Myddosome: MyD88 then recruits IL-1 receptor-associated kinases (IRAKs), such as IRAK-4 and IRAK-1, to form a complex known as the Myddosome.[15]
-
Activation of TRAF6: Activated IRAKs phosphorylate and activate TNF receptor-associated factor 6 (TRAF6).[13][17]
-
Downstream Kinase Activation: TRAF6 activates TGF-β-activated kinase 1 (TAK1), which in turn activates two major downstream signaling branches: the inhibitor of κB (IκB) kinase (IKK) complex and the mitogen-activated protein kinase (MAPK) pathways (including p38, JNK, and ERK).[13][17][18][19]
-
Transcription Factor Activation: The IKK complex phosphorylates IκBα, leading to its degradation and the subsequent release and nuclear translocation of the transcription factor NF-κB. Activated MAPKs lead to the activation of the transcription factor AP-1.[15][17]
-
Gene Expression: In the nucleus, NF-κB and AP-1 bind to the promoters of target genes, inducing the transcription of a wide range of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β), chemokines (e.g., IL-8, MCP-1, MIP-1α), and other inflammatory mediators.[1][12][17][20]
Quantitative Data Presentation
The biological activity of this compound and MALP-2 has been quantified in various studies. The following tables summarize key quantitative data for easy comparison.
Table 1: In Vitro Potency of this compound and MALP-2
| Ligand | Cell Type | Assay | EC50 / Effective Concentration | Reference |
| MALP-2 | Murine Macrophages | Cytokine Production | Half-maximal response at 10⁻¹¹ M | [1] |
| Synthetic dipalmitoyl MALP-2 | Murine Macrophages | Bioassay | Half-maximal response at 10⁻¹¹ M | [1] |
| Pam2CSK4 | Human TLR2/6 Reporter Cells | NF-κB Activation | 0.0003 µM | [11] |
| MALP-2 | Isolated Perfused Mouse Lungs | Pro-inflammatory Response | 25 ng/mL | [21][22] |
| Pam3Cys | Isolated Perfused Mouse Lungs | Pro-inflammatory Response | 160 ng/mL | [21][22] |
Table 2: Cytokine and Chemokine Induction by this compound and MALP-2
| Ligand | Cell Type | Cytokine/Chemokine | Induction Level | Reference |
| MALP-2 | Human Monocytes | IL-1β, IL-6, TNF-α | Dose-dependent increase | [12] |
| MALP-2 | Human Monocyte-derived DCs | TNF-α, IL-10 | Induced release | [20] |
| Mag-Pam2Cys (100 ng/mL) | Porcine Monocyte-derived Macrophages | IL-1α, IL-1β, IL-6, TNF-α, IL-12 | Increased release at 24h | [23] |
| MALP-2 (25 ng/mL) | Isolated Perfused Mouse Lungs | IL-6, TNF, CXCL2, CXCL10 | Stimulated release | [24] |
| Pam3Cys (160 ng/mL) | Isolated Perfused Mouse Lungs | IL-6, TNF, CXCL2, CXCL10 | Stimulated release | [24] |
| MALP-2 | Human Monocytes | IL-6, TNF-α, IL-8, GRO-α, MCP-1, MIP-1α, MIP-1β | Sustained increased expression and release | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to characterize the activity of this compound and MALP-2.
In Vitro Cell Stimulation for Cytokine Analysis
This protocol describes a general procedure for stimulating immune cells with TLR agonists and measuring the subsequent cytokine production.
Materials:
-
Isolated primary immune cells (e.g., human peripheral blood mononuclear cells [PBMCs], murine bone marrow-derived macrophages [BMDMs]) or cell lines (e.g., THP-1).
-
Complete cell culture medium (e.g., RPMI 1640 supplemented with 10% fetal bovine serum and antibiotics).
-
This compound or MALP-2 stock solution.
-
Multi-well cell culture plates.
-
Incubator (37°C, 5% CO₂).
-
Centrifuge.
-
Cytokine detection assay kits (e.g., ELISA or multiplex bead array).
Procedure:
-
Cell Seeding: Seed the immune cells into the wells of a multi-well plate at a predetermined density. Allow the cells to adhere and equilibrate for a specified time (e.g., 2-4 hours or overnight).
-
Stimulation: Prepare serial dilutions of this compound or MALP-2 in complete culture medium. Remove the existing medium from the cells and add the medium containing the TLR agonist at the desired final concentrations. Include a negative control (medium alone) and a positive control (e.g., LPS).
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for a specified duration (e.g., 6, 24, or 48 hours).[25]
-
Supernatant Collection: After incubation, centrifuge the plate to pellet the cells. Carefully collect the culture supernatants, avoiding disturbance of the cell layer. Store the supernatants at -80°C until analysis.
-
Cytokine Quantification: Measure the concentration of cytokines and chemokines in the supernatants using a suitable immunoassay, such as ELISA or a multiplex bead-based assay, according to the manufacturer's instructions.
NF-κB Reporter Gene Assay
This assay is used to quantify the activation of the NF-κB signaling pathway in response to TLR agonists.
Materials:
-
HEK293 cells (or other suitable cell line).
-
Plasmids encoding TLR2, TLR6, and an NF-κB-driven reporter gene (e.g., luciferase or SEAP).
-
Transfection reagent.
-
This compound or MALP-2.
-
Reporter gene assay system (e.g., luciferase substrate and luminometer).
Procedure:
-
Transfection: Co-transfect HEK293 cells with expression plasmids for TLR2, TLR6, and the NF-κB reporter construct. Seed the transfected cells into a multi-well plate.
-
Stimulation: After 24 hours, treat the cells with various concentrations of this compound or MALP-2 for a defined period (e.g., 6 hours).[6][26]
-
Cell Lysis and Reporter Assay: Lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase) according to the manufacturer's protocol.
-
Data Analysis: Express the results as relative stimulation activity or fold induction over the unstimulated control.
Western Blotting for MAPK Activation
This protocol is used to detect the phosphorylation and activation of MAPK signaling proteins.
Materials:
-
Immune cells and stimulation reagents as described in section 5.1.
-
Cell lysis buffer containing protease and phosphatase inhibitors.
-
Protein quantification assay (e.g., BCA assay).
-
SDS-PAGE gels and electrophoresis apparatus.
-
Western blotting transfer system.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies specific for phosphorylated and total forms of p38, ERK1/2, and JNK.
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Stimulation and Lysis: Stimulate cells with this compound or MALP-2 for various time points (e.g., 15, 30, 60 minutes). After stimulation, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a membrane.
-
Immunoblotting: Block the membrane and then probe with primary antibodies against the phosphorylated forms of the MAPKs. Subsequently, strip the membrane and re-probe with antibodies against the total forms of the respective MAPKs to confirm equal loading.
-
Detection: Incubate with the appropriate HRP-conjugated secondary antibody and detect the protein bands using a chemiluminescent substrate and an imaging system.[22]
Conclusion
This compound stands as a well-established and invaluable synthetic analogue of MALP-2. Its defined structure and potent, specific agonistic activity at the TLR2/6 receptor complex make it an essential tool for dissecting the intricacies of innate immune signaling. For drug development professionals, this compound offers a promising platform for the rational design of novel vaccine adjuvants and immunomodulatory therapeutics. The data and protocols presented in this guide provide a solid foundation for researchers and scientists to effectively utilize this compound in their investigations into innate immunity and its therapeutic applications.
References
- 1. Frontiers | Pushing the envelope: Immune mechanism and application landscape of macrophage-activating lipopeptide-2 [frontiersin.org]
- 2. Pushing the envelope: Immune mechanism and application landscape of macrophage-activating lipopeptide-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Macrophage-activating lipopeptide 2 - Wikipedia [en.wikipedia.org]
- 4. Immunostimulation by Synthetic Lipopeptide-Based Vaccine Candidates: Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 10. In Vivo Evaluation of this compound‐Modified Cancer‐Testis Antigens as Potential Self‐Adjuvanting Cancer Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Stereoisomeric Pam2CS based TLR2 agonists: synthesis, structural modelling and activity as vaccine adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The TLR-2/TLR-6 agonist macrophage-activating lipopeptide-2 augments human NK cell cytotoxicity when PGE2 production by monocytes is inhibited by a COX-2 blocker - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dominant role of the MyD88-dependent signaling pathway in mediating early endotoxin-induced murine ileus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | MyD88-dependent signaling drives toll-like receptor-induced trained immunity in macrophages [frontiersin.org]
- 15. MyD88: a central player in innate immune signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Inflammatory Role of TLR-MyD88 Signaling in Multiple Sclerosis [frontiersin.org]
- 17. researchgate.net [researchgate.net]
- 18. A viral protein activates the MAPK pathway to promote viral infection by downregulating callose deposition in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 19. assaygenie.com [assaygenie.com]
- 20. Synthetic mycoplasma-derived lipopeptide MALP-2 induces maturation and function of dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Effects of the TLR2 agonists MALP-2 and Pam3Cys in isolated mouse lungs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Effects of the TLR2 Agonists MALP-2 and Pam3Cys in Isolated Mouse Lungs - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Targeting Toll-Like Receptor 2: Polarization of Porcine Macrophages by a Mycoplasma-Derived this compound Lipopeptide - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Effects of the TLR2 Agonists MALP-2 and Pam3Cys in Isolated Mouse Lungs | PLOS One [journals.plos.org]
- 25. AI discovery of TLR agonist-driven phenotypes reveals unique features of peripheral cells from healthy donors and ART-suppressed people living with HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
Biological function of Pam2Cys in innate immunity
An In-depth Technical Guide to the Biological Function of Pam2Cys in Innate Immunity
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Nature of this compound
Dipalmitoyl-S-glyceryl cysteine, commonly known as this compound, is a synthetic lipopeptide that mimics the acylated N-terminus of bacterial lipoproteins.[1] It is a potent and well-characterized immunostimulatory molecule used extensively in immunological research. Structurally, this compound consists of a cysteine residue linked to a glyceryl moiety, which is in turn esterified with two palmitic acid chains.[1][2]
This compound is a synthetic analogue of Macrophage-Activating Lipopeptide-2 (MALP-2), a component derived from the cell membrane of Mycoplasma fermentans.[3][4] Its defined chemical structure, stability, and robust ability to activate the innate immune system have established it as a critical tool for studying immune signaling and as a promising candidate for vaccine adjuvants.[5][6][7] This document provides a comprehensive overview of its mechanism of action, the signaling cascades it initiates, and its functional consequences on key immune cells.
Mechanism of Action: TLR2/TLR6 Heterodimer Recognition
The primary function of this compound in innate immunity is mediated through its specific recognition by a heterodimer of Toll-like Receptor 2 (TLR2) and Toll-like Receptor 6 (TLR6) expressed on the surface of various immune cells, including macrophages, dendritic cells (DCs), and monocytes.[1][7][8]
TLRs are a class of pattern recognition receptors (PRRs) that detect conserved pathogen-associated molecular patterns (PAMPs). The two palmitoyl lipid chains of this compound insert into a hydrophobic pocket formed by the association of the extracellular domains of TLR2 and TLR6.[8] This binding event induces a conformational change in the receptor complex, bringing their intracellular Toll/Interleukin-1 receptor (TIR) domains into close proximity, which is the critical first step for initiating downstream signal transduction.[4] The specificity for the TLR2/TLR6 heterodimer distinguishes this compound from triacylated lipopeptides like Pam3Cys, which are recognized by TLR2/TLR1 heterodimers.[7]
Intracellular Signaling Pathways
Upon ligand binding and dimerization, the TLR2/6 complex recruits intracellular adaptor proteins, primarily the Myeloid Differentiation primary response 88 (MyD88).[4][9] This initiates a well-defined signaling cascade that culminates in the activation of key transcription factors.
-
MyD88-Dependent Pathway : The recruitment of MyD88 to the activated TLR complex leads to the association and activation of IL-1 receptor-associated kinases (IRAKs).[4]
-
Activation of TRAF6 : Activated IRAKs then recruit and activate TNF receptor-associated factor 6 (TRAF6), an E3 ubiquitin ligase.
-
NF-κB and MAPK Activation : TRAF6 activation leads to the stimulation of two major downstream pathways:
-
Nuclear Factor-κB (NF-κB) Pathway : TRAF6 activates the IκB kinase (IKK) complex, which phosphorylates the inhibitor of κB (IκB). This targets IκB for degradation, allowing the NF-κB transcription factor (a p50/p65 heterodimer) to translocate to the nucleus.[10][11]
-
Mitogen-Activated Protein Kinase (MAPK) Pathway : TRAF6 also activates MAP kinase kinases (MAPKKs), which in turn phosphorylate and activate MAPKs such as p38 and JNK.[10][12][13] These activated kinases phosphorylate other transcription factors, including Activator Protein-1 (AP-1).[9]
-
The nuclear translocation of NF-κB and AP-1 drives the transcription of a wide array of pro-inflammatory genes, including those for cytokines, chemokines, and co-stimulatory molecules.[9][10]
Visualization of this compound Signaling
Caption: this compound-induced TLR2/6 signaling cascade.
Cellular Responses to this compound
This compound stimulation elicits robust responses from various innate immune cells, fundamentally shaping the ensuing immune reaction.
-
Macrophages : As key phagocytes, macrophages respond to this compound by increasing their phagocytic capacity and producing a spectrum of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-12.[4][9] They also upregulate co-stimulatory molecules like CD80 and CD86, enhancing their ability to act as antigen-presenting cells (APCs).
-
Dendritic Cells (DCs) : this compound is a potent activator of DCs, inducing their maturation.[3] This process is characterized by the upregulation of surface MHC class II and co-stimulatory molecules (CD86, CD40), which is crucial for priming naive T cells.[8] Mature DCs also secrete cytokines that direct the nature of the T cell response (e.g., IL-12 for Th1 polarization).[14][15]
-
Neutrophils and Monocytes : this compound promotes the recruitment of neutrophils and monocytes to sites of administration, such as the respiratory tract following intranasal delivery.[16][17] This influx of innate effector cells provides a rapid first line of defense against pathogens.[18]
Quantitative Data on this compound-Induced Immune Responses
The following tables summarize quantitative data from representative studies, illustrating the potency of this compound in activating immune cells.
Table 1: Cytokine Production Induced by this compound Stimulation
| Cell Type | Stimulant & Concentration | Time (h) | Cytokine | Concentration/Fold Increase | Reference |
|---|---|---|---|---|---|
| Mouse Bone Marrow-Derived DCs | This compound Peptides (100 nM) | 24 | IL-6 | ~1500-2500 pg/mL | [19] |
| Mouse Bone Marrow-Derived DCs | This compound Peptides (100 nM) | 24 | IL-12p40 | ~4000-8000 pg/mL | [19] |
| Human PBMCs | Lipopeptides (0.1 µg/mL) | 24 | IL-6 | ~1000-2000 pg/mL | [8] |
| Human PBMCs | Lipopeptides (0.1 µg/mL) | 24 | TNF-α | ~1000-1800 pg/mL | [8] |
| Human PBMCs | Lipopeptides (0.1 µg/mL) | 24 | IL-10 | ~100-200 pg/mL |[8] |
Table 2: Upregulation of Cell Surface Markers by this compound
| Cell Type | Stimulant & Concentration | Time (h) | Marker | Observation | Reference |
|---|---|---|---|---|---|
| Mouse D1 DC cell line | Lipidated Peptide (9 nM) | Overnight | MHC Class II | Significant increase in % of MHC-II high cells | [6] |
| Mouse Bone Marrow-Derived DCs | This compound Peptides (100 nM) | 24 | CD86 | Increase in Mean Fluorescence Intensity (MFI) | [19] |
| Porcine Monocyte-Derived Macrophages | Mag-Pam2Cys (100 ng/mL) | 24 | MHC II DR | ~1.5-fold increase in MFI | [20] |
| Porcine Monocyte-Derived Macrophages | Mag-Pam2Cys (100 ng/mL) | 24 | CD25 | ~2.5-fold increase in MFI |[20] |
Application as a Vaccine Adjuvant
The ability of this compound to potently activate DCs and promote pro-inflammatory cytokine production makes it an excellent vaccine adjuvant.[3][5] When co-administered or chemically conjugated to a vaccine antigen, this compound:
-
Enhances Antigen Presentation : By inducing DC maturation, it ensures the vaccine antigen is efficiently processed and presented to T cells.[3]
-
Promotes Robust T Cell Responses : It can drive both CD4+ (helper) and CD8+ (cytotoxic) T cell responses, which is critical for clearing viral infections and tumors.[3][4]
-
Stimulates Strong Humoral Immunity : By activating T helper cells, it provides the necessary signals for B cells to undergo affinity maturation and produce high-titer, long-lasting antibody responses.[6][14][15]
-
Enables Mucosal Immunity : When delivered via mucosal routes (e.g., intranasal), this compound has been shown to induce potent local immunity, including the production of neutralizing IgA antibodies in the respiratory tract, offering a first line of defense against airborne pathogens.[16][17][21]
Visualization of Adjuvant Function
References
- 1. medkoo.com [medkoo.com]
- 2. Structural requirement for the agonist activity of the TLR2 ligand this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Immunostimulation by Synthetic Lipopeptide-Based Vaccine Candidates: Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vivo Evaluation of this compound‐Modified Cancer‐Testis Antigens as Potential Self‐Adjuvanting Cancer Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development of N-Acetylated Dipalmitoyl-S-Glyceryl Cysteine Analogs as Efficient TLR2/TLR6 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stereoisomeric Pam2CS based TLR2 agonists: synthesis, structural modelling and activity as vaccine adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Pushing the envelope: Immune mechanism and application landscape of macrophage-activating lipopeptide-2 [frontiersin.org]
- 10. The Toll-Like Receptor 2 Ligand Pam2CSK4 Activates Platelet Nuclear Factor-κB and Bruton’s Tyrosine Kinase Signaling to Promote Platelet-Endothelial Cell Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Toll-like receptor 2-mediated MAPKs and NF-κB activation requires the GNAO1-dependent pathway in human mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Distinct NF-κB and MAPK Activation Thresholds Uncouple Steady-State Microbe Sensing from Anti-pathogen Inflammatory Responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Distinct NF-κB and MAPK activation thresholds uncouple steady-state microbe sensing from anti-pathogen inflammatory responses - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Incorporation of a Toll-like receptor 2/6 agonist potentiates mRNA vaccines against cancer and infectious diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Upper respiratory tract immunization with this compound-adjuvanted spike protein vaccine achieves sterilizing protection against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Intranasal administration of the TLR2 agonist this compound provides rapid protection against influenza in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. findanexpert.unimelb.edu.au [findanexpert.unimelb.edu.au]
- 19. The Peptide Sequence of Diacyl Lipopeptides Determines Dendritic Cell TLR2-Mediated NK Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Self-assembling TLR2 agonists promote mucosal immune responses without pulmonary immunopathologic injuries in mice - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Pam2Cys Signaling Pathway via the TLR2/TLR6 Heterodimer
For Researchers, Scientists, and Drug Development Professionals
Introduction
The innate immune system serves as the first line of defense against invading pathogens. A crucial component of this system is the family of Toll-like receptors (TLRs), which recognize conserved pathogen-associated molecular patterns (PAMPs). TLR2, in heterodimerization with TLR1 or TLR6, is responsible for detecting a variety of microbial components, including bacterial lipoproteins and lipopeptides. This guide focuses on the signaling cascade initiated by the synthetic diacylated lipopeptide, S-[2,3-bis(palmitoyloxy)propyl]cysteine (Pam2Cys), through the TLR2/TLR6 heterodimer. A thorough understanding of this pathway is pivotal for the development of novel vaccine adjuvants and immunomodulatory therapeutics. This compound is a potent immune stimulator that activates TLR2/6, leading to the production of pro-inflammatory cytokines and the subsequent activation of adaptive immunity.[1]
The Core Signaling Pathway: From Receptor to Gene Expression
The canonical signaling pathway initiated by this compound upon binding to the TLR2/TLR6 heterodimer is a MyD88-dependent pathway, culminating in the activation of the transcription factors NF-κB and AP-1. This cascade of events can be dissected into several key stages:
-
Ligand Recognition and Receptor Dimerization: this compound is recognized by the extracellular leucine-rich repeat (LRR) domains of TLR2 and TLR6, inducing their heterodimerization.[2] This conformational change brings their intracellular Toll/Interleukin-1 receptor (TIR) domains into close proximity, initiating downstream signaling.
-
Recruitment of Adaptor Proteins: The juxtaposed TIR domains of the TLR2/TLR6 heterodimer recruit the TIR domain-containing adaptor protein, Myeloid differentiation primary response 88 (MyD88).[3][4] In some contexts, another adaptor, TIRAP (Mal), may facilitate the recruitment of MyD88 to the receptor complex.[3][5]
-
Formation of the Myddosome: MyD88 acts as a scaffold, recruiting members of the IL-1 receptor-associated kinase (IRAK) family, namely IRAK4 and IRAK1.[3][6] This assembly of MyD88, IRAK4, and IRAK1 forms a higher-order signaling complex known as the Myddosome.[3] Within this complex, IRAK4 phosphorylates and activates IRAK1.[3]
-
Activation of TRAF6: Activated IRAK1 dissociates from the Myddosome and interacts with TNF receptor-associated factor 6 (TRAF6), an E3 ubiquitin ligase.[7][8] This interaction triggers the autoubiquitination of TRAF6, leading to the formation of lysine 63 (K63)-linked polyubiquitin chains.[9][10]
-
Activation of the TAK1 Complex: The K63-polyubiquitin chains on TRAF6 serve as a scaffold to recruit and activate the TGFβ-activated kinase 1 (TAK1) complex, which consists of TAK1 and the regulatory subunits TAB1, TAB2, and TAB3.[11][12] The binding of TAB2 and TAB3 to the K63-polyubiquitin chains induces a conformational change in TAK1, leading to its autophosphorylation and activation.[13][14]
-
Activation of MAPK and NF-κB Pathways: Activated TAK1 serves as a crucial node, bifurcating the signal to two major downstream pathways:
-
MAPK Pathway: TAK1 phosphorylates and activates MAP kinase kinases (MKKs), which in turn phosphorylate and activate the mitogen-activated protein kinases (MAPKs), including p38 and JNK.[15] This leads to the activation of the transcription factor AP-1.
-
NF-κB Pathway: TAK1 also phosphorylates and activates the inhibitor of κB (IκB) kinase (IKK) complex, which is composed of IKKα, IKKβ, and the regulatory subunit NEMO (IKKγ).[15][16][17] The activated IKK complex then phosphorylates the inhibitory protein IκBα, targeting it for proteasomal degradation.[15] The degradation of IκBα releases the NF-κB p50/p65 dimer, allowing it to translocate to the nucleus and induce the transcription of pro-inflammatory genes.[15]
-
Cellular Responses to this compound Stimulation
The activation of the TLR2/TLR6 signaling pathway by this compound culminates in a robust pro-inflammatory response, characterized by the production of various cytokines and chemokines. In macrophages, stimulation with this compound and its analogs leads to the enhanced expression and release of IL-1α, IL-1β, IL-6, IL-12, and TNF-α.[18][19][20] This cytokine milieu plays a critical role in orchestrating the subsequent adaptive immune response, making this compound a promising candidate for vaccine adjuvants.[1]
Quantitative Data on this compound-Induced Cellular Responses
The following tables summarize quantitative data from various studies on the cellular responses to this compound and its analogs.
Table 1: this compound-Induced Cytokine Production in Macrophages
| Cell Type | Ligand | Concentration | Time Point | Cytokine | Fold Increase / Concentration | Reference |
| Porcine monocyte-derived macrophages | Mag-Pam2Cys | 100 ng/mL | 24 h | IL-1α | ~1500 pg/mL | [18] |
| Porcine monocyte-derived macrophages | Mag-Pam2Cys | 100 ng/mL | 24 h | IL-1β | ~3000 pg/mL | [18] |
| Porcine monocyte-derived macrophages | Mag-Pam2Cys | 100 ng/mL | 24 h | IL-6 | ~12000 pg/mL | [18] |
| Porcine monocyte-derived macrophages | Mag-Pam2Cys | 100 ng/mL | 24 h | TNF-α | ~10000 pg/mL | [18] |
| Porcine monocyte-derived macrophages | Mag-Pam2Cys | 100 ng/mL | 24 h | IL-12 | ~1250 pg/mL | [18] |
| Murine Macrophages | Pam2CSK4 | 100 ng/mL | 24 h | IL-6 | Significant increase | [21] |
| Human peripheral blood mononuclear cells | Pam2CSK4 | 1 µg/mL | 24 h | IL-6 | ~4000 pg/mL | [2] |
| Human peripheral blood mononuclear cells | Pam2CSK4 | 1 µg/mL | 24 h | TNF-α | ~1500 pg/mL | [2] |
Table 2: this compound-Induced NF-κB Activation
| Cell Line | Ligand | Concentration | Time Point | Assay | Fold Activation | Reference |
| HEK293-hTLR2/6 | Pam2CSK4 | 1 ng/mL | 6 h | SEAP Reporter | ~10-fold | [22] |
| HEK293-hTLR2/6 | Pam2CSK4 | 10 ng/mL | 6 h | SEAP Reporter | ~20-fold | [22] |
| THP1-Blue | Pam2CSK4 | 100 ng/mL | 24 h | SEAP Reporter | Significant increase | [21] |
Experimental Protocols
Co-Immunoprecipitation of TLR2 and Associated Signaling Proteins
This protocol is designed to demonstrate the interaction between TLR2 and downstream signaling molecules like MyD88 upon stimulation with this compound.
Materials:
-
HEK293T cells co-transfected with Flag-tagged TLR2 and HA-tagged MyD88
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Anti-Flag antibody
-
Protein A/G agarose beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
Western blot reagents
Procedure:
-
Cell Culture and Stimulation: Culture the transfected HEK293T cells to 80-90% confluency. Stimulate the cells with this compound (e.g., 100 ng/mL) for a predetermined time (e.g., 30 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with cold lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the cell lysates by incubating with protein A/G agarose beads.
-
Incubate the pre-cleared lysates with an anti-Flag antibody overnight at 4°C.
-
Add protein A/G agarose beads and incubate for another 2-4 hours at 4°C to capture the antibody-protein complexes.
-
-
Washing: Pellet the beads by centrifugation and wash them several times with wash buffer to remove non-specific binding proteins.
-
Elution: Elute the bound proteins from the beads by adding SDS-PAGE sample buffer and boiling for 5-10 minutes.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using an anti-HA antibody to detect the co-immunoprecipitated MyD88.
Western Blot Analysis of MAPK Phosphorylation
This protocol outlines the detection of phosphorylated p38 and JNK MAP kinases in response to this compound stimulation.
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
This compound
-
Cell lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-p38, anti-total-p38, anti-phospho-JNK, anti-total-JNK
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Cell Stimulation and Lysis: Treat macrophages with this compound (e.g., 100 ng/mL) for various time points (e.g., 0, 15, 30, 60 minutes). Lyse the cells as described previously.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with the primary antibody against the phosphorylated protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) form of the protein.
NF-κB Reporter Assay
This assay quantifies the activation of NF-κB by measuring the expression of a reporter gene (e.g., luciferase or SEAP) under the control of an NF-κB-responsive promoter.
Materials:
-
HEK293 cells stably transfected with a TLR2, TLR6, and an NF-κB-luciferase reporter construct
-
This compound
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed the reporter cells in a 96-well plate and allow them to adhere overnight.
-
Cell Stimulation: Treat the cells with a serial dilution of this compound for a specified period (e.g., 6 hours).
-
Luciferase Assay:
-
Lyse the cells according to the luciferase assay kit manufacturer's instructions.
-
Add the luciferase substrate to the cell lysates.
-
-
Data Acquisition: Measure the luminescence using a luminometer. The light output is proportional to the level of NF-κB activation.[23][24][25][26][27]
Mandatory Visualizations
References
- 1. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 2. Stereoisomeric Pam2CS based TLR2 agonists: synthesis, structural modelling and activity as vaccine adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Toll-Like Receptors and Cancer: MYD88 Mutation and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | MyD88-dependent signaling drives toll-like receptor-induced trained immunity in macrophages [frontiersin.org]
- 5. TLR-1, TLR-2, and TLR-6 MYD88–dependent signaling pathway: A potential factor in the interaction of high-DNA fragmentation human sperm with fallopian tube epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Roles of the TRAF6 and Pellino E3 ligases in MyD88 and RANKL signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. The role of hybrid ubiquitin chains in the MyD88 and other innate immune signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 11. Frontiers | TAK1-TABs Complex: A Central Signalosome in Inflammatory Responses [frontiersin.org]
- 12. TAK1 protein kinase activity is required for TLR signalling and cytokine production in myeloid cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Reactome | Activation of TAK1 complex bound to pUb-TRAF6 [reactome.org]
- 14. Two types of TRAF6-dependent TAK1 activation in the IL-1 signaling pathway - Takaesu - Biotarget [biotarget.amegroups.org]
- 15. Frontiers | Toll-Like Receptor Signaling Pathways [frontiersin.org]
- 16. An unexpected twist to the activation of IKKβ: TAK1 primes IKKβ for activation by autophosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Reactome | Activated TAK1 mediates phosphorylation of the IKK Complex [reactome.org]
- 18. Targeting Toll-Like Receptor 2: Polarization of Porcine Macrophages by a Mycoplasma-Derived this compound Lipopeptide - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Targeting Toll-Like Receptor 2: Polarization of Porcine Macrophages by a Mycoplasma-Derived this compound Lipopeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. TLR2/6 signaling promotes the expansion of premalignant hematopoietic stem and progenitor cells in the NUP98-HOXD13 mouse model of MDS - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Quantitative imaging assay for NF-κB nuclear translocation in primary human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 23. TLR Reporter Bioassay [promega.com]
- 24. promega.com [promega.com]
- 25. assaygenie.com [assaygenie.com]
- 26. med.emory.edu [med.emory.edu]
- 27. Luciferase Reporters | Thermo Fisher Scientific - US [thermofisher.com]
Pam2Cys and Dendritic Cells: A Technical Guide to a Potent Immune Interaction
For Immediate Release
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Interaction of the Synthetic Lipopeptide Pam2Cys with Dendritic Cells and its Role in Eliciting a Robust Immune Response.
This technical guide provides a comprehensive overview of the molecular interactions, cellular consequences, and experimental methodologies associated with the stimulation of dendritic cells (DCs) by this compound, a synthetic diacylated lipopeptide. This compound is a potent immune modulator that holds significant promise as a vaccine adjuvant and immunotherapeutic agent. This document details the underlying signaling pathways, the phenotypic and functional maturation of dendritic cells upon this compound stimulation, and provides detailed protocols for the in vitro study of these phenomena.
Introduction: The Immunological Significance of this compound
This compound, chemically known as S-[2,3-bis(palmitoyloxy)propyl]cysteine, is a synthetic analogue of the N-terminal lipoamino acid of bacterial lipoproteins. Its ability to potently activate the innate immune system, primarily through the engagement of Toll-like receptors (TLRs), has positioned it as a key molecule in the development of next-generation vaccines and immunotherapies. By targeting dendritic cells, the most potent antigen-presenting cells (APCs) of the immune system, this compound initiates a cascade of events that bridge innate and adaptive immunity, leading to robust and specific T cell and B cell responses.
The Molecular Mechanism: TLR2/TLR6-Mediated Signaling
This compound is recognized by a heterodimer of Toll-like receptor 2 (TLR2) and Toll-like receptor 6 (TLR6) expressed on the surface of dendritic cells. This interaction triggers a well-defined intracellular signaling cascade.
The binding of this compound to the TLR2/6 complex initiates a conformational change that recruits the intracellular adaptor protein, Myeloid Differentiation Primary Response 88 (MyD88). MyD88, in turn, recruits and activates a series of downstream kinases, including members of the IRAK (IL-1 receptor-associated kinase) family and TRAF6 (TNF receptor-associated factor 6). This ultimately leads to the activation of the transcription factor Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs). The translocation of NF-κB into the nucleus and the activation of MAPKs result in the transcription of a wide array of pro-inflammatory and immune-regulatory genes.
Dendritic Cell Maturation and Activation
The signaling cascade initiated by this compound culminates in the profound transformation of immature dendritic cells into a mature, activated state, capable of priming naive T cells. This maturation is characterized by several key phenotypic and functional changes.
Upregulation of Co-stimulatory Molecules and MHC Class II
Upon stimulation with this compound, dendritic cells significantly increase the surface expression of co-stimulatory molecules such as CD80 (B7-1), CD86 (B7-2), and CD40. These molecules are crucial for providing the "second signal" required for the full activation of T cells, preventing anergy. Concurrently, there is an upregulation of Major Histocompatibility Complex (MHC) class II molecules, which enhances the presentation of processed antigens to CD4+ T helper cells.
Table 1: Upregulation of Dendritic Cell Maturation Markers by this compound
| Marker | Fold Increase in Expression (MFI)* | This compound Concentration | Cell Type | Reference |
| CD80 | ~2-3 fold | 100 ng/mL | Porcine mo-DCs | [1] |
| CD86 | ~3-4 fold | 100 ng/mL | Porcine mo-DCs | [1] |
| MHC Class II | ~2-3 fold | 100 ng/mL | Porcine mo-DCs | [1] |
*Note: Values are estimated from graphical representations in the cited literature and represent an approximate fold increase in Mean Fluorescence Intensity (MFI) compared to unstimulated controls.
Pro-inflammatory Cytokine Production
Activated dendritic cells are potent producers of pro-inflammatory cytokines that shape the ensuing adaptive immune response. This compound stimulation induces the secretion of a variety of cytokines, with Interleukin-12 (IL-12) and Tumor Necrosis Factor-alpha (TNF-α) being particularly prominent. IL-12 is critical for driving the differentiation of naive CD4+ T cells into T helper 1 (Th1) cells, which are essential for cell-mediated immunity against intracellular pathogens and cancer. TNF-α is a pleiotropic cytokine involved in systemic inflammation and the activation of various immune cells.
Table 2: this compound-Induced Cytokine Production by Dendritic Cells
| Cytokine | Concentration (pg/mL)* | This compound Concentration | Cell Type | Reference |
| IL-12p70 | ~500 - 1500 | 10 µg/mL | Murine BMDCs | [2] |
| TNF-α | ~2000 - 4000 | 10 µg/mL | Murine BMDCs | [2] |
| IL-6 | ~1000 - 2000 | 10 µg/mL | Murine BMDCs | [2] |
*Note: Values are estimated from graphical representations in the cited literature and represent the approximate concentration range of cytokines in the supernatant of stimulated cells.
Experimental Protocols
This section provides detailed methodologies for the in vitro investigation of this compound interaction with dendritic cells.
Generation of Murine Bone Marrow-Derived Dendritic Cells (BMDCs)
This protocol describes the generation of immature dendritic cells from mouse bone marrow.[3][4][5][6][7]
Materials:
-
6-8 week old C57BL/6 or BALB/c mice
-
70% Ethanol
-
Sterile Phosphate Buffered Saline (PBS)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Recombinant murine Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) (20 ng/mL)
-
Recombinant murine Interleukin-4 (IL-4) (10 ng/mL) (optional, but often used)
-
Sterile syringes (5 mL and 10 mL) and needles (25G or 27G)
-
Sterile petri dishes and cell culture plates (6-well or 10 cm)
-
Sterile 70 µm cell strainer
-
Centrifuge
Procedure:
-
Humanely euthanize the mouse according to institutional guidelines.
-
Sterilize the hind legs with 70% ethanol.
-
Aseptically dissect the femurs and tibias and remove all muscle tissue.
-
Cut the ends of the bones and flush the bone marrow out with sterile PBS using a 27G needle and a 10 mL syringe into a sterile petri dish.
-
Create a single-cell suspension by gently pipetting the bone marrow clumps up and down.
-
Pass the cell suspension through a 70 µm cell strainer to remove any remaining clumps or debris.
-
Centrifuge the cells at 300 x g for 5-7 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in complete RPMI-1640 medium.
-
Perform a cell count using a hemocytometer or an automated cell counter.
-
Plate the cells at a density of 2 x 10^6 cells/mL in complete RPMI-1640 medium supplemented with 20 ng/mL of GM-CSF (and 10 ng/mL of IL-4, if used) in non-tissue culture treated plates.
-
Incubate the cells at 37°C in a 5% CO2 humidified incubator.
-
On day 3, gently swirl the plates, aspirate half of the medium, and replace it with fresh, pre-warmed complete medium containing GM-CSF (and IL-4).
-
On day 6 or 7, the non-adherent and loosely adherent cells are immature dendritic cells and are ready for stimulation experiments.
In Vitro Stimulation of Dendritic Cells with this compound
Materials:
-
Immature dendritic cells (generated as described in 4.1)
-
This compound (stock solution prepared in sterile, endotoxin-free water or DMSO)
-
Complete RPMI-1640 medium
-
Sterile 24- or 96-well tissue culture plates
Procedure:
-
Harvest the immature dendritic cells by gently pipetting the medium in the culture plates.
-
Centrifuge the cells at 300 x g for 5 minutes and resuspend in fresh complete RPMI-1640 medium.
-
Count the cells and adjust the concentration to 1 x 10^6 cells/mL.
-
Plate 1 mL of the cell suspension per well in a 24-well plate (or 100 µL in a 96-well plate).
-
Prepare serial dilutions of this compound in complete RPMI-1640 medium to achieve the desired final concentrations (e.g., 1, 10, 100, 1000 ng/mL).
-
Add the this compound dilutions to the respective wells. Include a vehicle control (medium alone).
-
Incubate the plates at 37°C in a 5% CO2 humidified incubator for the desired time period (e.g., 24 hours for cytokine analysis, 18-24 hours for flow cytometry).
Flow Cytometry Analysis of Dendritic Cell Maturation Markers
Materials:
-
This compound-stimulated and unstimulated dendritic cells
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fc block (e.g., anti-mouse CD16/CD32)
-
Fluorochrome-conjugated antibodies against mouse CD11c, MHC Class II (I-A/I-E), CD80, and CD86.
-
Isotype control antibodies
-
Flow cytometer
Procedure:
-
Harvest the cells from the culture plates and transfer to FACS tubes.
-
Wash the cells twice with cold FACS buffer by centrifuging at 300 x g for 5 minutes.
-
Resuspend the cells in 100 µL of FACS buffer containing Fc block and incubate on ice for 10-15 minutes.
-
Without washing, add the fluorochrome-conjugated antibodies at their predetermined optimal concentrations.
-
Incubate on ice in the dark for 30 minutes.
-
Wash the cells twice with 2 mL of FACS buffer.
-
Resuspend the cells in 300-500 µL of FACS buffer.
-
Acquire the data on a flow cytometer.
-
Analyze the data using appropriate software, gating on the CD11c+ population to assess the expression levels (Mean Fluorescence Intensity, MFI) of CD80, CD86, and MHC Class II.
ELISA for Cytokine Quantification
Materials:
-
Supernatants from this compound-stimulated and unstimulated dendritic cell cultures
-
Commercially available ELISA kits for murine IL-12p70 and TNF-α
-
ELISA plate reader
Procedure:
-
After the desired stimulation period, centrifuge the cell culture plates at 500 x g for 5 minutes.
-
Carefully collect the supernatants without disturbing the cell pellet and store them at -80°C until use.
-
Perform the ELISA according to the manufacturer's instructions provided with the kit.[8][9][10][11][12] A general workflow includes: a. Coating the plate with a capture antibody. b. Blocking non-specific binding sites. c. Adding standards and samples (supernatants). d. Adding a biotinylated detection antibody. e. Adding an enzyme-conjugated streptavidin. f. Adding a substrate and stopping the reaction.
-
Read the absorbance at the appropriate wavelength using an ELISA plate reader.
-
Calculate the cytokine concentrations in the samples by interpolating from the standard curve.
NF-κB Reporter Assay in HEK293-TLR2 Cells
This assay is used to confirm that this compound signals through the TLR2 pathway.[13][14][15][16][17]
Materials:
-
HEK293 cells stably transfected with human or murine TLR2 and an NF-κB-driven reporter gene (e.g., luciferase or secreted embryonic alkaline phosphatase - SEAP).
-
Complete DMEM medium with appropriate selection antibiotics.
-
This compound
-
Luciferase or SEAP detection reagents
-
Luminometer or spectrophotometer
Procedure:
-
Plate the HEK293-TLR2 reporter cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Replace the medium in the wells with the this compound dilutions. Include a negative control (medium alone).
-
Incubate the plate for 6-24 hours at 37°C in a 5% CO2 incubator.
-
Measure the reporter gene activity according to the manufacturer's protocol for the specific reporter system (luciferase or SEAP).
-
Analyze the data by calculating the fold induction of reporter activity over the unstimulated control.
Conclusion
The interaction of this compound with dendritic cells represents a powerful mechanism for initiating and shaping an adaptive immune response. Through the activation of the TLR2/TLR6 signaling pathway, this compound drives the maturation of dendritic cells, characterized by the upregulation of co-stimulatory molecules and the production of key pro-inflammatory cytokines. This comprehensive guide provides the foundational knowledge and detailed experimental protocols for researchers and drug development professionals to explore and harness the immunomodulatory properties of this compound. The provided methodologies will facilitate further investigation into its potential as a vaccine adjuvant and a component of novel immunotherapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Distinct Patterns of Dendritic Cell Cytokine Release Stimulated by Fungal β-Glucans and Toll-Like Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Bone Marrow–Derived Dendritic Cells (BMDC) Generation for Antigen Presentation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Generation of Mouse Bone Marrow-Derived Dendritic Cells (BM-DCs) [bio-protocol.org]
- 5. media.tghn.org [media.tghn.org]
- 6. Generation of Mouse Bone Marrow-Derived Dendritic Cells (BM-DCs) [en.bio-protocol.org]
- 7. Dendritic Cell Vaccines Impact the Type 2 Innate Lymphoid Cell Population and Their Cytokine Generation in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medixbiochemica.com [medixbiochemica.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. abcam.cn [abcam.cn]
- 11. fn-test.com [fn-test.com]
- 12. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. 101.200.202.226 [101.200.202.226]
- 15. 101.200.202.226 [101.200.202.226]
- 16. invivogen.com [invivogen.com]
- 17. invivogen.com [invivogen.com]
Chemical properties and structure of dipalmitoyl-S-glyceryl cysteine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical properties, structure, and biological activity of dipalmitoyl-S-glyceryl cysteine (Pam2Cys), a synthetic lipopeptide that has garnered significant interest as a potent immunostimulant and vaccine adjuvant.
Chemical Properties and Structure
Dipalmitoyl-S-glyceryl cysteine, commonly known as this compound, is a synthetic lipoamino acid. Its structure consists of an L-cysteine residue linked via a thioether bond to a glycerol backbone, which is esterified with two palmitic acid chains.[1][2] This amphiphilic structure, with a hydrophilic cysteine headgroup and hydrophobic lipid tails, is crucial for its biological activity.
The IUPAC name for this compound is S-[2,3-bis(palmitoyloxy)propyl]-L-cysteine.[2] It is a potent agonist of the Toll-like receptor 2 and 6 (TLR2/TLR6) heterodimer, mimicking the diacylated lipoproteins found on the surface of bacteria.[3][4] This interaction triggers downstream signaling cascades that lead to the activation of the innate immune system.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C38H73NO6S | [5] |
| Molecular Weight | 672.06 g/mol | [5] |
| Exact Mass | 671.5159 | [5] |
| Melting Point | 85-90 °C | [2] |
| Solubility | Soluble in DMSO and chloroform; Insoluble in water. | [2][6] |
| Appearance | White to off-white solid/powder | [7] |
| Storage | Dry, dark, and at 0-4°C for short term (days to weeks) or -20°C for long term (months to years). | [5] |
Note: The Critical Micelle Concentration (CMC) for this compound is not widely reported in the literature. However, related peptide amphiphiles have been shown to form micelles at low micromolar concentrations (e.g., 0.12 µM to 2.26 µM)[8]. The CMC can be determined experimentally using techniques such as pyrene fluorescence assay[9].
Biological Activity and Mechanism of Action
This compound is a well-established agonist for the Toll-like receptor 2/6 (TLR2/6) heterodimer.[4] This receptor complex is expressed on the surface of various immune cells, including macrophages and dendritic cells. Upon binding of this compound, the TLR2/6 heterodimer undergoes a conformational change, initiating a downstream signaling cascade that is primarily dependent on the MyD88 adaptor protein.
This signaling pathway culminates in the activation of the transcription factor NF-κB, which translocates to the nucleus and induces the expression of a wide range of pro-inflammatory cytokines (such as TNF-α, IL-1β, and IL-6), chemokines, and co-stimulatory molecules.[10] This robust inflammatory response is the basis for its potent adjuvant activity in vaccines, enhancing both innate and adaptive immune responses to co-administered antigens.
Quantitative Biological Activity
The biological activity of this compound and its analogs is often quantified by their ability to activate TLR2/6 signaling in reporter gene assays. The half-maximal effective concentration (EC50) is a common metric used for this purpose.
| Compound | Assay System | EC50 (µM) | Reference |
| Pam2CSK4 (a this compound analog) | Human TLR2/6 reporter gene assay | 0.0003 | [11] |
| (R)-Pam2CS(OMe) | Human TLR2/6 reporter gene assay | 0.0004 | [11] |
| (racemic)-Pam2CS(OMe) | Human TLR2/6 reporter gene assay | 0.0010 | [11] |
| (S)-Pam2CS(OMe) | Human TLR2/6 reporter gene assay | 0.1337 | [11] |
Experimental Protocols
Synthesis of Dipalmitoyl-S-Glyceryl Cysteine (this compound)
Several synthetic routes for this compound have been reported. A common approach involves the S-alkylation of a protected cysteine derivative with a protected glyceryl moiety, followed by palmitoylation and deprotection.[1][12] The following is a generalized multi-step synthesis protocol based on literature methods.[11][13]
Step 1: Protection of L-Cystine The α-amino group of L-cystine is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine in an aqueous solution.[11][13]
Step 2: Coupling with Protected Serine (if applicable for analogs) or direct use of protected Cysteine The protected cystine is then reduced to protected cysteine. For the synthesis of some analogs, this is coupled with a protected serine derivative using coupling agents like EDCI and HOBt.[11] For this compound itself, a protected cysteine is directly used.
Step 3: S-Alkylation with a Glyceryl Moiety The thiol group of the protected cysteine reacts with a protected 3-iodo-1,2-propanediol (solketal-iodide) in the presence of a base like potassium carbonate in DMF to form the thioether linkage.[11]
Step 4: Deprotection of the Glyceryl Moiety The acetonide protecting group on the glycerol moiety is removed using acidic conditions (e.g., 70% acetic acid in water).[11]
Step 5: Palmitoylation The two hydroxyl groups of the glycerol moiety are esterified with palmitoyl chloride in the presence of a base like triethylamine and a catalyst such as DMAP in an anhydrous solvent like dichloromethane (DCM).[11]
Step 6: Final Deprotection The protecting groups on the cysteine (e.g., Boc group) are removed using a strong acid like trifluoroacetic acid (TFA) to yield the final product, this compound.[11]
Purification: The final product is typically purified by column chromatography on silica gel or by high-performance liquid chromatography (HPLC).[2]
In Vitro TLR2/6 Activation Assay
The ability of this compound to activate the TLR2/6 signaling pathway can be assessed using a reporter gene assay in a cell line such as Human Embryonic Kidney 293 (HEK293) cells.
1. Cell Culture and Transfection:
-
HEK293 cells are cultured in appropriate media (e.g., DMEM with 10% FBS).
-
Cells are transiently co-transfected with expression plasmids for human TLR2, human TLR6, and a reporter plasmid containing a secreted alkaline phosphatase (SEAP) or luciferase gene under the control of an NF-κB-inducible promoter (e.g., ELAM-1).[4][14]
2. Stimulation:
-
24 hours post-transfection, the cells are treated with varying concentrations of this compound or control compounds.[14]
3. Reporter Gene Assay:
-
After a suitable incubation period (e.g., 6-24 hours), the cell culture supernatant or cell lysate is collected.[4][15]
-
The activity of the reporter enzyme (SEAP or luciferase) is measured using a commercially available kit and a spectrophotometer or luminometer.[14]
4. Data Analysis:
-
The results are typically expressed as fold activation over untreated cells.
-
The EC50 value can be calculated by fitting the dose-response data to a sigmoidal curve.
Visualizations
TLR2/6 Signaling Pathway
References
- 1. In Vivo Evaluation of this compound‐Modified Cancer‐Testis Antigens as Potential Self‐Adjuvanting Cancer Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buy 2,3-dipalmitoyl-S-glycerylcysteine | >98% [smolecule.com]
- 3. mdpi.com [mdpi.com]
- 4. Development of N-Acetylated Dipalmitoyl-S-Glyceryl Cysteine Analogs as Efficient TLR2/TLR6 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. Immunostimulation by Synthetic Lipopeptide-Based Vaccine Candidates: Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
- 8. researchgate.net [researchgate.net]
- 9. Critical Micelle Concentrations (CMCs) - Avanti® Polar Lipids [sigmaaldrich.com]
- 10. Self-assembling TLR2 agonists promote mucosal immune responses without pulmonary immunopathologic injuries in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Stereoisomeric Pam2CS based TLR2 agonists: synthesis, structural modelling and activity as vaccine adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 13. An efficient and scalable synthesis of potent TLR2 agonistic PAM 2 CSK 4 - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01387J [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
The Adjuvanticity of Pam2Cys in Vaccines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
S-[2,3-bis(palmitoyloxy)propyl]cysteine (Pam2Cys) is a synthetic lipopeptide that has emerged as a potent and versatile vaccine adjuvant. As a Toll-like receptor 2 (TLR2) and Toll-like receptor 6 (TLR6) agonist, this compound mimics the lipid moiety of bacterial lipoproteins, effectively activating the innate immune system and subsequently enhancing adaptive immune responses to co-administered antigens. This technical guide provides an in-depth overview of the core principles of this compound adjuvanticity, including its mechanism of action, impact on various immune cells, and its application in preclinical and clinical vaccine development. Detailed experimental protocols and quantitative data are presented to offer a comprehensive resource for researchers in the field.
Introduction to this compound
This compound is a synthetic analogue of the macrophage-activating lipopeptide-2 (MALP-2) found in Mycoplasma fermentans[1][2]. Its structure consists of a cysteine residue with two ester-linked palmitic acid chains attached to a glyceryl group[3][4]. This lipophilic structure is critical for its interaction with the TLR2/TLR6 heterodimer on the surface of immune cells[5][6][7]. By activating this receptor complex, this compound initiates a signaling cascade that leads to the maturation of antigen-presenting cells (APCs), production of pro-inflammatory cytokines and chemokines, and the robust priming of both humoral and cellular immunity[1][8][9]. Its synthetic nature allows for consistent manufacturing and a favorable safety profile, making it an attractive candidate for modern subunit vaccines[5][10].
Mechanism of Action: TLR2/TLR6 Signaling
The adjuvanticity of this compound is fundamentally linked to its ability to activate the TLR2/TLR6 signaling pathway. TLRs are a class of pattern recognition receptors (PRRs) that recognize pathogen-associated molecular patterns (PAMPs)[][12].
The binding of this compound to the TLR2/TLR6 heterodimer induces a conformational change, leading to the recruitment of intracellular adaptor proteins, primarily Myeloid differentiation primary response 88 (MyD88)[]. This initiates a downstream signaling cascade involving interleukin-1 receptor-associated kinases (IRAKs) and TNF receptor-associated factor 6 (TRAF6). Ultimately, this pathway culminates in the activation of the transcription factor nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs)[1][7]. The activation of NF-κB is a pivotal step, as it drives the transcription of numerous genes encoding pro-inflammatory cytokines, chemokines, and co-stimulatory molecules that are essential for orchestrating a potent immune response[1][9][13].
Immunological Effects of this compound
The activation of the TLR2/TLR6 pathway by this compound triggers a cascade of immunological events that enhance the vaccine response.
Activation of Antigen-Presenting Cells (APCs)
Dendritic cells (DCs) and macrophages are key APCs that are potently activated by this compound. Upon stimulation, these cells upregulate the expression of co-stimulatory molecules such as CD80, CD83, and CD86, and Major Histocompatibility Complex (MHC) class I and II molecules[13][14]. This maturation process enhances their ability to present antigens to T cells and provide the necessary co-stimulation for T cell activation[1][14].
Cytokine and Chemokine Production
This compound stimulation induces the secretion of a broad range of pro-inflammatory cytokines and chemokines. This includes Interleukin-1β (IL-1β), IL-6, Tumor Necrosis Factor-α (TNF-α), and IL-12[13][15]. These cytokines help to shape the subsequent adaptive immune response, for instance, IL-12 promotes the differentiation of T helper 1 (Th1) cells, which are crucial for cell-mediated immunity[10][13]. In mucosal applications, this compound has also been shown to induce Th17 responses, characterized by the production of IL-17A[16][17].
| Cytokine/Chemokine | Producing Cells | Key Functions in Adjuvanticity | References |
| TNF-α | Macrophages, DCs | Pro-inflammatory, enhances APC activation | [13][15] |
| IL-1β | Macrophages, DCs | Pro-inflammatory, promotes T cell activation | [13] |
| IL-6 | Macrophages, DCs | B cell differentiation, pro-inflammatory | [13][15] |
| IL-12 | DCs, Macrophages | Promotes Th1 differentiation and IFN-γ production | [10][13][14] |
| IFN-γ | T cells, NK cells | Antiviral activity, macrophage activation | [15] |
| IL-17A | Th17 cells | Mucosal immunity, neutrophil recruitment | [10][16][17] |
| MCP-1 | Macrophages | Monocyte recruitment | [15] |
Table 1: Key cytokines and chemokines induced by this compound.
Enhancement of Humoral Immunity
By promoting DC maturation and T helper cell differentiation, this compound significantly enhances B cell activation and antibody production. Studies have consistently demonstrated that co-administration of this compound with an antigen leads to higher titers of antigen-specific antibodies, including IgG and, particularly in mucosal vaccinations, IgA[16][18]. The induced antibodies also show neutralizing capabilities, which is critical for protection against viral pathogens[16][17][18].
Promotion of Cellular Immunity
This compound is a potent inducer of cell-mediated immunity. It enhances the proliferation and differentiation of both CD4+ and CD8+ T cells[19]. The promotion of Th1 responses, characterized by IFN-γ production, is crucial for clearing intracellular pathogens[6]. Furthermore, this compound has been shown to induce polyfunctional effector cytotoxic T lymphocytes (CTLs) that can produce multiple cytokines (IFN-γ, IL-2, TNF-α) and express granzyme B, indicating a robust cytotoxic potential[19]. This makes this compound a valuable adjuvant for therapeutic cancer vaccines and vaccines against viral infections[5][19].
Experimental Protocols
In Vitro DC Maturation Assay
This protocol outlines a method to assess the ability of this compound to induce the maturation of bone marrow-derived dendritic cells (BMDCs).
-
Generation of BMDCs: Harvest bone marrow from the femurs and tibias of mice. Culture the cells in RPMI-1640 medium supplemented with 10% fetal bovine serum, 20 ng/mL GM-CSF, and 10 ng/mL IL-4 for 6-7 days.
-
Stimulation: Plate immature BMDCs at a density of 1 x 10^6 cells/mL. Stimulate the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µg/mL) for 24 hours. Use lipopolysaccharide (LPS) as a positive control and media alone as a negative control.
-
Flow Cytometry Analysis: Harvest the cells and stain with fluorescently labeled antibodies against surface markers of DC maturation, such as CD11c, MHC class II, CD80, CD83, and CD86.
-
Data Acquisition and Analysis: Acquire data on a flow cytometer and analyze the percentage of mature DCs (e.g., CD11c+ MHC II high CD86 high) and the mean fluorescence intensity (MFI) of the maturation markers.
In Vivo Immunization and Immune Response Evaluation
This protocol describes a general in vivo experiment to evaluate the adjuvanticity of this compound in a mouse model.
-
Vaccine Formulation: Prepare the vaccine by mixing the antigen of interest with this compound. A typical dose for mice is 5-20 µg of antigen and 5-20 µg of this compound per animal.
-
Immunization: Immunize mice (e.g., C57BL/6) via a chosen route, such as subcutaneous or intranasal. Administer one or two booster immunizations at 2-3 week intervals.
-
Sample Collection: At specified time points after the final immunization, collect blood for serum antibody analysis and spleens or lymph nodes for T cell analysis.
-
Antibody Titer Measurement (ELISA): Coat ELISA plates with the antigen. Add serially diluted serum samples and detect bound antibodies using an HRP-conjugated secondary antibody and a suitable substrate.
-
T Cell Response Analysis (ELISpot/Intracellular Cytokine Staining): Isolate splenocytes or lymphocytes and restimulate them in vitro with the antigen. Use ELISpot to quantify the number of cytokine-secreting cells (e.g., IFN-γ, IL-4) or use intracellular cytokine staining followed by flow cytometry to determine the percentage of cytokine-producing T cells.
| Parameter | Method | Readout |
| Antigen-specific IgG/IgA | ELISA | Antibody Titer |
| Neutralizing Antibodies | Plaque Reduction Neutralization Test (PRNT) | IC50 Titer |
| IFN-γ secreting T cells | ELISpot | Spot Forming Units (SFU) per 10^6 cells |
| Cytokine-producing T cells | Intracellular Cytokine Staining (ICS) | Percentage of CD4+/CD8+ T cells producing IFN-γ, TNF-α, IL-2 |
Table 2: Common methods for evaluating immune responses to this compound-adjuvanted vaccines.
Applications in Vaccine Development
The potent immunostimulatory properties of this compound have led to its investigation in a wide array of vaccine platforms.
-
Infectious Diseases: this compound has shown significant promise as an adjuvant for vaccines against various pathogens, including influenza virus, SARS-CoV-2, and Mycobacterium tuberculosis[5][15][16][18]. Its ability to induce robust humoral and cellular immunity, particularly at mucosal surfaces, makes it a strong candidate for vaccines against respiratory and other mucosally transmitted diseases[16][17].
-
Cancer Immunotherapy: As a potent inducer of CTL responses, this compound is being explored in therapeutic cancer vaccines[5]. By enhancing the activation of tumor-specific T cells, this compound-adjuvanted vaccines aim to overcome the immunosuppressive tumor microenvironment and promote tumor rejection[5][9].
-
Self-Adjuvanting Vaccines: this compound can be covalently linked to peptide antigens to create "self-adjuvanting" lipopeptide vaccines[1][2][5]. This approach ensures the co-delivery of the antigen and adjuvant to the same APC, which can lead to more efficient and potent immune responses[1].
Conclusion
This compound is a well-characterized and potent vaccine adjuvant that leverages the TLR2/TLR6 signaling pathway to bridge innate and adaptive immunity. Its ability to activate APCs, induce a tailored cytokine milieu, and promote both strong antibody and T cell responses makes it a highly versatile tool for modern vaccine design. The detailed understanding of its mechanism of action and the availability of robust experimental protocols for its evaluation will continue to facilitate its development and application in next-generation vaccines against a broad spectrum of diseases. The continued exploration of its use in various formulations and delivery systems holds great promise for improving vaccine efficacy and global health.
References
- 1. pnas.org [pnas.org]
- 2. Immunostimulation by Synthetic Lipopeptide-Based Vaccine Candidates: Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structural requirement for the agonist activity of the TLR2 ligand this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vivo Evaluation of this compound‐Modified Cancer‐Testis Antigens as Potential Self‐Adjuvanting Cancer Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stereoisomeric Pam2CS based TLR2 agonists: synthesis, structural modelling and activity as vaccine adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of N-Acetylated Dipalmitoyl-S-Glyceryl Cysteine Analogs as Efficient TLR2/TLR6 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. Incorporation of a Toll-like receptor 2/6 agonist potentiates mRNA vaccines against cancer and infectious diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Upper respiratory tract immunization with this compound-adjuvanted spike protein vaccine achieves sterilizing protection against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Mucosal TLR2-activating protein-based vaccination induces potent pulmonary immunity and protection against SARS-CoV-2 in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The use of a TLR2 agonist-based adjuvant for enhancing effector and memory CD8 T-cell responses - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Stimulation of Macrophages with Pam2Cys
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pam2Cys, a synthetic diacylated lipopeptide, is a potent agonist for Toll-like receptor 2 and 6 (TLR2/6). It mimics the activity of macrophage-activating lipopeptide-2 (MALP-2) derived from Mycoplasma fermentans.[1][2] By engaging the TLR2/6 heterodimer on the surface of macrophages, this compound initiates a signaling cascade that leads to the activation of these key innate immune cells. This activation results in a pro-inflammatory M1-like phenotype, characterized by the production of inflammatory cytokines and the upregulation of co-stimulatory molecules. These application notes provide detailed protocols for the in vitro stimulation of macrophages with this compound, methods for assessing macrophage activation, and a summary of expected quantitative outcomes.
Mechanism of Action: TLR2/6 Signaling Pathway
This compound is recognized by the TLR2/6 heterodimer on the macrophage cell surface. This binding event triggers the recruitment of the adaptor protein MyD88. Subsequently, a signaling cascade involving IL-1 receptor-associated kinase (IRAK), TNF receptor-associated factor 6 (TRAF6), and ultimately the activation of the transcription factor NF-κB occurs.[3][4] Activated NF-κB translocates to the nucleus, where it induces the transcription of genes encoding pro-inflammatory cytokines and other molecules involved in the M1 macrophage response.
Caption: this compound-induced TLR2/6 signaling cascade in macrophages.
Experimental Protocols
Preparation of this compound Stock Solution
-
Reconstitution: this compound is typically supplied as a lyophilized powder. Reconstitute it in sterile, endotoxin-free water or a suitable buffer (e.g., PBS) to a stock concentration of 1 mg/mL. To aid dissolution, vortexing or gentle heating may be required.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term use.
In Vitro Stimulation of Macrophages
This protocol is a general guideline and may require optimization depending on the specific macrophage cell type (e.g., primary monocyte-derived macrophages, cell lines like RAW 264.7 or THP-1).
Materials:
-
Macrophage cell culture (e.g., porcine monocyte-derived macrophages)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS and antibiotics)
-
This compound stock solution
-
Sterile, endotoxin-free PBS
-
Cell culture plates (e.g., 24-well or 96-well)
Procedure:
-
Cell Seeding: Seed macrophages into the desired cell culture plates at an appropriate density and allow them to adhere overnight.
-
Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare serial dilutions in complete culture medium to achieve the desired final concentrations (e.g., 10 ng/mL and 100 ng/mL).[5] A vehicle control (medium without this compound) should always be included.
-
Cell Stimulation: Remove the old medium from the adhered macrophages and replace it with the prepared this compound working solutions or the vehicle control.
-
Incubation: Incubate the cells for the desired time period (e.g., 4, 8, or 24 hours) at 37°C in a 5% CO₂ incubator.[5] The incubation time will depend on the specific endpoint being measured (e.g., early gene expression vs. late cytokine secretion).
-
Harvesting: After incubation, collect the cell culture supernatants for cytokine analysis and/or lyse the cells for RNA or protein extraction for gene expression or western blot analysis, respectively.
Caption: General workflow for in vitro macrophage stimulation with this compound.
Data Presentation: Expected Quantitative Outcomes
Stimulation of macrophages with this compound leads to a dose-dependent increase in the expression and secretion of M1-associated markers. The following tables summarize typical quantitative data obtained from such experiments.
Table 1: Dose-Dependent Cytokine Secretion by Macrophages Stimulated with this compound for 24 Hours
| Cytokine | This compound Concentration (ng/mL) | Fold Increase vs. Untreated Control (Mean ± SD) |
| IL-1α | 10 | 5.2 ± 1.8 |
| 100 | 15.6 ± 4.5 | |
| IL-1β | 10 | 8.3 ± 2.1 |
| 100 | 25.1 ± 6.3 | |
| IL-6 | 10 | 12.5 ± 3.5** |
| 100 | 40.2 ± 10.1 | |
| TNF-α | 10 | 7.9 ± 2.4** |
| 100 | 22.7 ± 5.9*** | |
| IL-12 | 10 | 3.1 ± 1.1 |
| 100 | 9.8 ± 2.9** |
*p < 0.05, **p < 0.01, ***p < 0.001 compared to untreated control. Data compiled from studies on porcine monocyte-derived macrophages.[5]
Table 2: Upregulation of Macrophage Surface Markers after 24-Hour Stimulation with this compound
| Surface Marker | This compound Concentration (ng/mL) | Mean Fluorescence Intensity (MFI) Fold Change vs. Untreated Control (Mean ± SD) | % Positive Cells (Mean ± SD) |
| MHC Class I | 10 | 1.5 ± 0.3* | Not significant |
| 100 | 2.1 ± 0.5 | Not significant | |
| MHC Class II DR | 10 | 2.8 ± 0.7 | 1.8 ± 0.4 |
| 100 | 4.5 ± 1.2 | 2.5 ± 0.6 | |
| CD25 | 10 | 3.2 ± 0.9 | 2.1 ± 0.5** |
| 100 | 5.8 ± 1.5 | 3.2 ± 0.8 |
*p < 0.05, **p < 0.01, ***p < 0.001 compared to untreated control. Data compiled from studies on porcine monocyte-derived macrophages.[5]
Key Experimental Readouts and Methodologies
Cytokine Quantification by ELISA
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones.
-
Methodology:
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest.
-
Block non-specific binding sites.
-
Add diluted culture supernatants and standards to the wells.
-
Incubate to allow the cytokine to bind to the capture antibody.
-
Wash the plate and add a detection antibody conjugated to an enzyme (e.g., HRP).
-
Wash again and add a substrate that will be converted by the enzyme to produce a colorimetric signal.
-
Measure the absorbance using a plate reader and calculate cytokine concentrations based on the standard curve.
-
Gene Expression Analysis by RT-qPCR
-
Principle: Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR) is used to detect and quantify the expression of specific genes by measuring the amount of corresponding mRNA.
-
Methodology:
-
Isolate total RNA from stimulated and control macrophages.
-
Synthesize complementary DNA (cDNA) from the RNA template using reverse transcriptase.
-
Perform qPCR using gene-specific primers for target genes (e.g., TNF, IL6, NOS2) and a reference gene (e.g., GAPDH, ACTB).
-
Analyze the amplification data to determine the relative expression levels of the target genes, often using the 2-ΔΔCt method.
-
Analysis of Surface Marker Expression by Flow Cytometry
-
Principle: Flow cytometry is a technology that is used to analyze the physical and chemical characteristics of particles in a fluid as it passes through at least one laser.
-
Methodology:
-
Harvest stimulated and control macrophages and wash them in a suitable buffer (e.g., FACS buffer).
-
Incubate the cells with fluorescently labeled antibodies specific for the surface markers of interest (e.g., anti-MHC II-FITC, anti-CD25-PE).
-
Wash the cells to remove unbound antibodies.
-
Acquire data on a flow cytometer.
-
Analyze the data to determine the percentage of positive cells and the mean fluorescence intensity (MFI) for each marker.
-
Conclusion
This compound is a valuable tool for the in vitro study of macrophage activation and TLR2/6 signaling. The protocols and data presented here provide a comprehensive guide for researchers to effectively utilize this compound to stimulate macrophages and characterize their pro-inflammatory M1 phenotype. Careful optimization of experimental conditions is recommended to achieve robust and reproducible results.
References
- 1. Immunostimulation by Synthetic Lipopeptide-Based Vaccine Candidates: Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Pushing the envelope: Immune mechanism and application landscape of macrophage-activating lipopeptide-2 [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Micrococci and Peptidoglycan Activate TLR2→MyD88→IRAK→TRAF→NIK→IKK→NF-κB Signal Transduction Pathway That Induces Transcription of Interleukin-8 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting Toll-Like Receptor 2: Polarization of Porcine Macrophages by a Mycoplasma-Derived this compound Lipopeptide - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for Pam2Cys Administration in Mouse Models: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pam2Cys, a synthetic lipopeptide, is a potent agonist of the Toll-like receptor 2/6 (TLR2/6) heterodimer. Its ability to mimic bacterial lipoproteins allows it to effectively stimulate the innate immune system, leading to the production of pro-inflammatory cytokines and the activation of adaptive immune responses.[1][2] This makes this compound a valuable tool in immunological research, particularly as a vaccine adjuvant and an immunostimulant in various mouse models of disease.[1][2] These application notes provide detailed protocols for the preparation and administration of this compound in mice, a summary of common dosages and applications, and an overview of its signaling pathway.
Data Presentation: Quantitative Summary
The dosage and administration route of this compound can vary depending on the experimental goals, the specific mouse strain, and the antigen it is paired with. The following tables summarize quantitative data from various studies.
Table 1: this compound Dosage and Administration Routes in Mouse Models
| Application | Mouse Strain | Dosage | Route of Administration | Vehicle/Formulation | Reference |
| Cancer Vaccine | BALB/c | 10 nmol | Subcutaneous (s.c.) | 50 µL buffer | [3] |
| SARS-CoV-2 Vaccine | C57BL/6 | 5 µg | Intranasal (i.n.) or s.c. | PBS | [4] |
| Influenza Prophylaxis | N/A | Not Specified | Intranasal (i.n.) | Not Specified | [5][6][7] |
| Malaria Prophylaxis/Therapy | CBA/n | 10 nM | Not Specified | PEG-Pam2Cys | [8] |
| Cancer Vaccine (CTA) | Healthy Mice | 10 nmol | Subcutaneous (s.c.) | 0.2 mM in buffer | [3] |
| SARS-CoV-2 Vaccine | C57BL/6 | 5 µg | Upper Respiratory Tract (URT) | PBS | [4] |
Experimental Protocols
Protocol 1: Preparation of this compound Solution
This protocol describes the preparation of a this compound solution for in vivo administration. This compound can have poor solubility in aqueous solutions, so proper preparation is critical.[9]
Materials:
-
This compound (lyophilized powder)
-
Sterile, endotoxin-free Phosphate-Buffered Saline (PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional, but recommended)
Procedure:
-
Calculate the required amount: Based on the desired final concentration and volume, calculate the mass of this compound needed. Note that the molecular weight of this compound is approximately 672.06 g/mol .[2]
-
Reconstitution:
-
Aseptically add the calculated volume of sterile PBS to the vial of lyophilized this compound.
-
For constructs that are difficult to dissolve, initial solubilization in a small amount of an organic solvent like methanol may be necessary before dilution in PBS.[1] Some formulations may include solubility-enhancing tags.[10]
-
-
Solubilization:
-
Vortex the solution vigorously for 1-2 minutes at room temperature.[1]
-
If the solution is not clear, sonicate in a water bath for 10 minutes, with no pulsing, at a high amplitude (e.g., 90%). An ice bath can be used to prevent heating.[1]
-
For some preparations, gentle warming to 55°C while vortexing can aid dissolution.[1]
-
-
Sterility: Ensure all steps are performed in a sterile environment (e.g., a laminar flow hood) to prevent contamination.
-
Storage: Store the prepared solution at 4°C for short-term use (days to weeks) or at -20°C for long-term storage (months to years).[2]
Protocol 2: Subcutaneous (s.c.) Administration
Subcutaneous injection is a common route for administering this compound, particularly in vaccine studies.
Materials:
-
Prepared this compound solution
-
Sterile syringes (0.5-1 mL)
-
Sterile needles (25-27 gauge)
-
70% Isopropyl alcohol swabs
-
Animal restrainer (optional)
Procedure:
-
Animal Preparation:
-
Weigh the mouse to calculate the precise injection volume. The maximum recommended volume per site is 5 ml/kg.
-
Gently restrain the mouse. This can be done by scruffing the loose skin over the neck and shoulders with your non-dominant hand.
-
-
Injection Site: The loose skin over the dorsal midline (scruff) or the flank are common injection sites.
-
Injection:
-
Create a "tent" of skin at the injection site.
-
Insert the needle, bevel up, at the base of the tented skin, parallel to the body.
-
Gently pull back on the plunger to ensure you have not entered a blood vessel (negative pressure). If blood appears, withdraw the needle and reinject at a different site with a fresh needle and syringe.
-
Slowly depress the plunger to inject the solution. A small bleb under the skin should be visible.
-
Withdraw the needle and return the mouse to its cage.
-
-
Control Group: An equivalent volume of the vehicle (e.g., sterile PBS) should be administered to the control group using the same procedure.
-
Monitoring: Observe the mice for any adverse reactions at the injection site, such as excessive swelling or bleeding.
Protocol 3: Intranasal (i.n.) Administration
Intranasal administration is used to target the respiratory tract and induce mucosal immunity.
Materials:
-
Prepared this compound solution
-
Micropipette with sterile tips
-
Inhalant anesthetic (e.g., isoflurane) and anesthesia chamber/nose cone
Procedure:
-
Animal Preparation:
-
Anesthetize the mouse using isoflurane. The level of anesthesia should be sufficient to prevent movement but allow for normal breathing. The use of anesthesia has been shown to increase delivery to the lower respiratory tract.
-
Place the anesthetized mouse in a supine position.
-
-
Administration:
-
The total volume administered is typically between 25-50 µL.
-
Slowly dispense small droplets (e.g., 1-2 µL) of the this compound solution into each nostril, alternating between nostrils. This allows the mouse to inhale the liquid and prevents drowning.
-
The volume administered can affect distribution; larger volumes (up to 50 µL) tend to reach the lower respiratory tract more effectively.
-
-
Recovery:
-
Keep the mouse in the supine position for a short period after administration to allow for distribution.
-
Monitor the mouse until it has fully recovered from anesthesia.
-
-
Control Group: Administer an equivalent volume of the vehicle (e.g., sterile PBS) to the control group.
Mandatory Visualizations
This compound Signaling Pathway
This compound is recognized by the TLR2/6 heterodimer on the surface of immune cells. This interaction initiates a signaling cascade through the MyD88-dependent pathway, leading to the activation of the transcription factor NF-κB and the subsequent expression of pro-inflammatory genes.[11][12][13]
Caption: this compound-induced TLR2/6 signaling cascade.
Experimental Workflow for this compound Administration
The following diagram illustrates a typical workflow for an in vivo study using this compound in a mouse model.
Caption: General experimental workflow for this compound studies in mice.
References
- 1. In Vivo Evaluation of this compound‐Modified Cancer‐Testis Antigens as Potential Self‐Adjuvanting Cancer Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. Intranasal Drug Administration in Mice via Pipette and Reverse-Cannulation for Nose-to-Brain Drug Delivery [jove.com]
- 4. ltk.uzh.ch [ltk.uzh.ch]
- 5. Subcutaneous Injection in Mice | Animals in Science [queensu.ca]
- 6. research.unc.edu [research.unc.edu]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Intranasal Administration of CNS Therapeutics to Awake Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 11. MyD88-dependent signaling drives toll-like receptor-induced trained immunity in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Toll-like Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 13. Toll-Like Receptor Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Determining the Optimal Concentration of Pam2Cys for Cytokine Production
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-[2,3-bis(palmitoyloxypropyl)]cysteine, commonly known as Pam2Cys, is a synthetic diacylated lipopeptide that mimics the acylated N-terminus of bacterial lipoproteins. It is a potent agonist for Toll-like Receptor 2 (TLR2), which it recognizes by forming a heterodimer with TLR6 (TLR2/TLR6).[1][2] This interaction triggers intracellular signaling cascades, primarily through the MyD88-dependent pathway, culminating in the activation of transcription factors like NF-κB and subsequent production of a wide range of cytokines.[1]
Due to its ability to potently stimulate the innate immune system, this compound and its derivatives are widely used as adjuvants in vaccine development and as tools for studying immune responses in vitro.[3][4][5] Determining the optimal concentration of this compound is critical for achieving robust and reproducible cytokine production without inducing cellular toxicity. These notes provide a summary of effective concentrations from published studies and a generalized protocol for establishing optimal conditions in your specific experimental system.
This compound Signaling Pathway
This compound initiates an immune response by engaging the TLR2/TLR6 heterodimer on the surface of immune cells such as macrophages and dendritic cells.[1] This binding event recruits the adaptor protein MyD88, which in turn activates a signaling cascade leading to the phosphorylation and degradation of IκB. This releases the transcription factor NF-κB, allowing it to translocate to the nucleus and induce the expression of genes encoding pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[1]
Data on Effective this compound Concentrations
The optimal concentration of this compound is highly dependent on the cell type, cell density, and the specific cytokine being measured. A dose-response relationship is commonly observed.[1] The following table summarizes concentrations used in various studies to elicit cytokine production.
| Cell Type | This compound Concentration | Cytokines Measured | Observed Effect | Reference |
| Porcine Monocyte-Derived Macrophages (moMΦ) | 10 ng/mL | IL-1α, IL-1β, IL-6, TNF-α, IL-12 | Increased cytokine release compared to untreated controls. | [1][6] |
| Porcine Monocyte-Derived Macrophages (moMΦ) | 100 ng/mL | IL-1α, IL-1β, IL-6, TNF-α, IL-12 | Strong, dose-dependent increase in proinflammatory cytokine and IL-12 release. Higher release of IL-1α, IL-1β, and IL-6 compared to IFN-γ/LPS stimulation. | [1][6] |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | 0.1 µg/mL (100 ng/mL) | IL-6, IL-10, TNF-α | Potent induction of all three cytokines. | [4] |
| Human Monocytes | Not specified, but MALP-2 (a related lipopeptide) used | IL-6, TNF-α, IL-8, MCP-1, MIP-1α, MIP-1β | Sustained increased expression and release of cytokines and chemokines. | [1] |
| HEK293 cells transfected with TLR2 | 1.4 µM (lipopeptide conjugate) | NF-κB reporter gene activation | Strong activation of NF-κB signaling, indicating TLR2 engagement. | [7] |
| Dendritic Cells (D1 cell line) | 9 nM (lipopeptide conjugate) | MHC class II expression | Induced maturation of dendritic cells, indicated by high expression of MHC class II molecules. | [3] |
Experimental Protocols
Protocol 1: In Vitro Stimulation of PBMCs for Cytokine Analysis
This protocol provides a general framework for stimulating human or animal Peripheral Blood Mononuclear Cells (PBMCs) with this compound to measure secreted cytokines. It is crucial to first perform a dose-response experiment (e.g., 1 ng/mL to 1000 ng/mL) to determine the optimal concentration for your specific system.
Materials and Reagents:
-
Isolated PBMCs[8]
-
Complete RPMI 1640 medium: RPMI 1640 supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[9][10]
-
This compound (e.g., Pam2CSK4) stock solution (e.g., 1 mg/mL in sterile, endotoxin-free water or DMSO, store at -20°C).
-
Sterile, 96-well flat-bottom cell culture plates.
-
Phosphate Buffered Saline (PBS), sterile.
-
ELISA or multiplex immunoassay kits for cytokines of interest (e.g., TNF-α, IL-6, IL-1β).
Procedure:
-
Cell Preparation:
-
Thaw or freshly isolate PBMCs using a density gradient centrifugation method (e.g., Ficoll-Paque).[8]
-
Wash the cells twice with sterile PBS or RPMI 1640.
-
Perform a cell count and assess viability using a method like Trypan Blue exclusion.
-
Resuspend the cell pellet in complete RPMI 1640 medium to a final concentration of 1-2 x 10⁶ cells/mL.[9]
-
-
Cell Seeding:
-
Add 100 µL of the cell suspension to each well of a 96-well plate (for a final volume of 200 µL per well).
-
Include wells for "unstimulated" (negative control) and any other controls.
-
Incubate the plate for 1-2 hours at 37°C in a humidified 5% CO₂ incubator to allow cells to rest.
-
-
This compound Stimulation:
-
Prepare serial dilutions of this compound in complete RPMI 1640 medium at 2x the final desired concentrations. For example, to achieve a final concentration of 100 ng/mL, prepare a 200 ng/mL working solution.
-
Add 100 µL of the 2x this compound working solution to the appropriate wells.
-
To the "unstimulated" control wells, add 100 µL of complete RPMI 1640 medium.
-
Gently mix the plate by tapping the sides.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator.
-
Incubation time can vary. A 24-hour time point is common for measuring secreted cytokines.[6] However, gene expression can be detected much earlier (4-8 hours).[1] A time-course experiment (e.g., 4, 8, 24, 48 hours) is recommended for initial optimization.
-
-
Sample Collection and Analysis:
-
After incubation, centrifuge the plate at 400 x g for 5 minutes to pellet the cells.
-
Carefully collect the supernatant from each well without disturbing the cell pellet.
-
Store the supernatants at -80°C until analysis.
-
Measure the concentration of secreted cytokines in the supernatant using ELISA or a multiplex immunoassay according to the manufacturer's instructions.
-
Application Notes for Optimization
-
Cell Type Specificity: The magnitude of the cytokine response to this compound varies significantly between cell types. Macrophages, monocytes, and dendritic cells are highly responsive, while other cell types may show little to no response.[1]
-
Dose-Response Curve: It is essential to perform a dose-response curve for every new cell type or experimental condition. A typical range to test would be from 0.1 ng/mL to 1000 ng/mL. This will identify the concentration that gives a maximal response (the plateau of the curve) and the EC₅₀ (the concentration that gives 50% of the maximal response).
-
Kinetics of Cytokine Production: The peak production time differs for various cytokines. Pro-inflammatory cytokines like TNF-α often peak earlier (6-12 hours), while others may accumulate over 24-48 hours. A time-course experiment is recommended.
-
Purity of this compound: Ensure the this compound preparation is of high purity and free of other microbial contaminants (like LPS), which could confound results by activating other TLRs (e.g., TLR4).
-
Negative Controls: Always include an "unstimulated" or "vehicle" control to establish a baseline for cytokine production. If this compound is dissolved in a solvent like DMSO, the vehicle control should contain the same final concentration of that solvent.
Conclusion
This compound is a reliable and potent tool for inducing cytokine production through the TLR2/6 pathway. While concentrations in the range of 10-100 ng/mL are effective for primary immune cells like macrophages and PBMCs, the optimal concentration is system-dependent.[1][4][6] By following the provided protocols and systematically performing dose-response and time-course experiments, researchers can establish robust and reproducible conditions for their studies in immunology and drug development.
References
- 1. Targeting Toll-Like Receptor 2: Polarization of Porcine Macrophages by a Mycoplasma-Derived this compound Lipopeptide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Stereoisomeric Pam2CS based TLR2 agonists: synthesis, structural modelling and activity as vaccine adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Immunostimulation by Synthetic Lipopeptide-Based Vaccine Candidates: Structure-Activity Relationships [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. pnas.org [pnas.org]
- 8. Optimizing whole blood stimulation conditions for intracellular cytokine staining: A solution for resource-limited laboratories and field studies - Women Scientists in Microbiology, Immunology and Biotechnology [wsmib.com]
- 9. Stimulation of Cytokine Production in Immune Cells | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. researchgate.net [researchgate.net]
Application Notes: Pam2Cys as a Vaccine Adjuvant
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dipalmitoyl-S-glycerylcysteine (Pam2Cys) is a synthetic lipopeptide that serves as a potent immunological adjuvant.[1] It is a synthetic analog of the macrophage-activating lipopeptide-2 (MALP-2) found in Mycoplasma fermentans.[2] As a self-adjuvanting molecule, this compound can be covalently conjugated to peptide antigens or co-administered with protein antigens to enhance immune responses.[2][3] Its ability to activate the innate immune system through Toll-like receptor 2 (TLR2) makes it an attractive candidate for modern subunit vaccines, particularly for mucosal applications.[4][5] These notes provide an overview of its mechanism of action, applications, and protocols for its use and evaluation.
Mechanism of Action
This compound functions by engaging the Toll-like receptor 2 (TLR2) and Toll-like receptor 6 (TLR6) heterodimer on the surface of antigen-presenting cells (APCs) such as dendritic cells (DCs) and macrophages.[6][7] This interaction initiates a downstream signaling cascade, primarily through the MyD88-dependent pathway, leading to the activation of the transcription factor NF-κB.[7][8] Activation of NF-κB results in the transcription and secretion of a variety of pro-inflammatory cytokines and chemokines, including IL-6, TNF-α, and IL-12.[9] This innate immune activation is crucial for the subsequent maturation of DCs, upregulation of co-stimulatory molecules (e.g., MHC class I and II), and the effective priming of antigen-specific naive T cells, ultimately shaping a robust adaptive immune response encompassing both humoral (antibody) and cellular (T-cell) immunity.[3][8][9]
Caption: this compound activates the TLR2/6 pathway, leading to NF-κB activation.
Applications in Vaccine Development
This compound has demonstrated significant potential in various preclinical vaccine models:
-
Respiratory Virus Vaccines (e.g., SARS-CoV-2, Influenza): As a mucosal adjuvant administered intranasally, this compound effectively induces both systemic and localized immunity.[4][10] Studies have shown that intranasal delivery of this compound with the SARS-CoV-2 spike protein generates robust neutralizing antibodies (NAb) and IgA in the serum and respiratory tract.[4][5] It also promotes strong antigen-specific Th17 and CD4+ T-cell responses in the nasal passages and lungs, which are critical for protection against respiratory pathogens.[4][10]
-
Bacterial Vaccines (e.g., Mycobacterium tuberculosis): Conjugation of this compound to mycobacterial peptide antigens has been shown to protect against M. tuberculosis infection by eliciting a durable memory T-cell response.[1]
-
Cancer Vaccines: this compound is explored as a novel TLR2 agonist for cancer vaccines.[1] By linking this compound to cancer-testis antigens (CTAs), researchers aim to develop self-adjuvanting vaccines that can break immune tolerance and induce potent anti-tumor T-cell responses.[11]
-
Parasitic Disease Vaccines: In models for leishmaniasis and filariasis, this compound has been shown to enhance antigen-specific antibody production and polarize T-helper cell responses, although the specific Th1/Th2 skewing can depend on the disease model.[12][13]
Quantitative Data Summary
The adjuvant properties of this compound have been quantified across several studies. The tables below summarize key findings.
Table 1: this compound-Induced Cytokine Production in Porcine Macrophages Data from porcine monocyte-derived macrophages stimulated for 24 hours.[9]
| Cytokine | Concentration (ng/mL) | Fold Increase vs. Control (100 ng/mL this compound) |
| IL-1α | 100 | ~25-fold |
| IL-1β | 100 | ~100-fold |
| IL-6 | 100 | ~100-fold |
| TNF-α | 100 | ~150-fold |
| IL-12 | 100 | ~10-fold |
Table 2: Immune Responses to this compound-Adjuvanted SARS-CoV-2 Spike Vaccine in Mice Data from C57BL/6 mice immunized three times with 5 µg this compound and 6 µg Spike protein.[4][5][10]
| Immune Readout | Subcutaneous (s.c.) Route | Intranasal (i.n.) Route | Key Finding |
| Serum Anti-Spike IgG Titer | Up to 10¹⁰ | Up to 10¹⁰ | Both routes induce potent systemic IgG.[10] |
| BALF Anti-Spike IgG Titer | Up to 10⁷ | Up to 10⁷ | Both routes induce lung-resident IgG.[10] |
| BALF Anti-Spike IgA Titer | Not detected | Significantly elevated | Mucosal vaccination is required for airway IgA.[10] |
| Serum Neutralizing Ab Titer | High | Significantly higher than s.c. | Intranasal route enhances systemic neutralizing antibodies.[10] |
| Lung CD4+ T-cells (% IL-17A+) | Low | Significantly elevated | Intranasal route promotes a strong Th17 response in the lungs.[4] |
| Nasal Passage CD4+ T-cells (% TNF+) | Low | Significantly elevated | Intranasal route induces local T-cell responses in the upper airways.[4] |
Experimental Protocols
The following are generalized protocols for the evaluation of this compound-adjuvanted vaccines based on common methodologies cited in the literature.
Caption: Workflow for evaluating a this compound-adjuvanted vaccine in a mouse model.
Protocol: In Vivo Immunization (Mouse Model)
This protocol describes a typical immunization schedule for evaluating a this compound-adjuvanted subunit vaccine.
Materials:
-
Antigen of interest (e.g., SARS-CoV-2 Spike Protein)
-
This compound adjuvant (e.g., this compound HCl)
-
Sterile, endotoxin-free PBS
-
C57BL/6 or BALB/c mice (6-8 weeks old)
-
Syringes and needles (for subcutaneous injection) or micropipette (for intranasal administration)
-
Anesthetic (e.g., isoflurane for intranasal route)
Procedure:
-
Vaccine Preparation:
-
Reconstitute lyophilized this compound and antigen in sterile PBS to desired stock concentrations.
-
On the day of immunization, prepare the final formulation by mixing the antigen and this compound. A typical dose for mice is 5 µg this compound and 1-10 µg of antigen per mouse.[4]
-
Adjust the final volume to 50-100 µL for subcutaneous (s.c.) injection or 20-30 µL for intranasal (i.n.) administration.[4]
-
-
Primary Immunization (Day 0):
-
Subcutaneous: Inject the vaccine formulation into the scruff of the neck or the base of the tail.
-
Intranasal: Lightly anesthetize the mouse. Administer half the volume into each nostril using a micropipette, allowing the mouse to inhale the liquid.[4]
-
-
Booster Immunizations:
-
Administer booster doses using the same route and formulation at 2-week or 3-week intervals.[5] Typically, one or two boosts are given.
-
-
Sample Collection:
-
Collect blood samples via tail vein or submandibular bleed at desired time points (e.g., 1-2 weeks after the final boost) to analyze serum antibody responses.[5]
-
At the end of the experiment, euthanize mice and harvest tissues such as spleen, lymph nodes, and lungs (for bronchoalveolar lavage fluid - BALF) for cellular analysis.[4]
-
Protocol: Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Titers
This protocol is for quantifying antigen-specific antibody isotypes (e.g., IgG, IgA) in serum or BALF.
Materials:
-
96-well high-binding ELISA plates
-
Recombinant antigen
-
Coating Buffer (e.g., PBS, pH 7.4)
-
Blocking Buffer (e.g., 5% skim milk or BSA in PBS-T)
-
Wash Buffer (PBS with 0.05% Tween-20, PBS-T)
-
Serum or BALF samples from immunized mice
-
HRP-conjugated secondary antibodies (e.g., anti-mouse IgG, anti-mouse IgA)
-
TMB substrate solution
-
Stop Solution (e.g., 2N H₂SO₄)
-
Plate reader (450 nm)
Procedure:
-
Plate Coating: Coat wells with 1-2 µg/mL of recombinant antigen in Coating Buffer (100 µL/well). Incubate overnight at 4°C.
-
Washing: Wash plates 3 times with Wash Buffer.
-
Blocking: Add 200 µL/well of Blocking Buffer and incubate for 2 hours at room temperature.
-
Sample Incubation: Wash plates 3 times. Prepare serial dilutions of serum or BALF samples in Blocking Buffer. Add 100 µL of diluted samples to the wells and incubate for 2 hours at room temperature.
-
Secondary Antibody Incubation: Wash plates 5 times. Add 100 µL/well of HRP-conjugated secondary antibody (diluted in Blocking Buffer) and incubate for 1 hour at room temperature.
-
Development: Wash plates 5 times. Add 100 µL/well of TMB substrate and incubate in the dark until color develops (5-15 minutes).
-
Reading: Stop the reaction by adding 50 µL/well of Stop Solution. Read the absorbance at 450 nm.
-
Analysis: The antibody titer is defined as the reciprocal of the highest dilution that gives an absorbance value above a pre-determined cut-off (e.g., mean plus 3 standard deviations of control samples).[4]
Protocol: Intracellular Cytokine Staining (ICS) by Flow Cytometry
This protocol is for detecting antigen-specific cytokine production (e.g., IL-17A, TNF) from T-cells.[4]
Materials:
-
Single-cell suspensions from spleen, lymph nodes, or lungs
-
RPMI-1640 complete medium
-
Antigenic peptide pool or protein
-
Brefeldin A or Monensin (protein transport inhibitors)
-
Cell surface antibodies (e.g., anti-CD3, anti-CD4, anti-CD8)
-
Fixation/Permeabilization Buffer
-
Intracellular cytokine antibodies (e.g., anti-IFN-γ, anti-TNF, anti-IL-17A)
-
Flow cytometer
Procedure:
-
Cell Restimulation:
-
Plate 1-2 x 10⁶ cells per well in a 96-well plate.
-
Stimulate cells with the relevant antigen (e.g., 5 µg/mL peptide pool) for 6 hours at 37°C. Include an unstimulated control.
-
For the final 4-5 hours of incubation, add a protein transport inhibitor (e.g., Brefeldin A) to all wells to trap cytokines intracellularly.
-
-
Surface Staining:
-
Wash cells with FACS buffer (PBS + 2% FBS).
-
Stain for surface markers (e.g., CD4, CD8) for 30 minutes at 4°C in the dark.
-
-
Fixation and Permeabilization:
-
Wash cells.
-
Resuspend cells in Fixation/Permeabilization buffer and incubate for 30 minutes at 4°C.
-
-
Intracellular Staining:
-
Wash cells with Permeabilization Buffer.
-
Stain for intracellular cytokines with fluorochrome-conjugated antibodies for 30 minutes at 4°C in the dark.
-
-
Acquisition and Analysis:
-
Wash cells and resuspend in FACS buffer.
-
Acquire data on a flow cytometer.
-
Analyze the data by gating on the lymphocyte population, then on CD4+ or CD8+ T-cells, and finally quantifying the percentage of cells expressing the cytokine(s) of interest.[4]
-
References
- 1. medkoo.com [medkoo.com]
- 2. Immunostimulation by Synthetic Lipopeptide-Based Vaccine Candidates: Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Upper respiratory tract immunization with this compound-adjuvanted spike protein vaccine achieves sterilizing protection against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Development of N-Acetylated Dipalmitoyl-S-Glyceryl Cysteine Analogs as Efficient TLR2/TLR6 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Targeting Toll-Like Receptor 2: Polarization of Porcine Macrophages by a Mycoplasma-Derived this compound Lipopeptide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mucosal TLR2-activating protein-based vaccination induces potent pulmonary immunity and protection against SARS-CoV-2 in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vivo Evaluation of this compound‐Modified Cancer‐Testis Antigens as Potential Self‐Adjuvanting Cancer Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The TLR2/6 ligand PAM2CSK4 is a Th2 polarizing adjuvant in Leishmania major and Brugia malayi murine vaccine models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: Utilizing Pam2Cys for the Study of TLR2-Mediated Signaling Pathways
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pam2Cys, a synthetic diacylated lipopeptide, is a potent and selective agonist for Toll-like receptor 2 (TLR2), specifically activating the TLR2/TLR6 heterodimer.[1][2] By mimicking the acylated N-terminal cysteine of bacterial lipoproteins, this compound serves as a powerful tool to investigate the intricacies of TLR2-mediated signaling pathways.[1][2] Its application is crucial in immunology, vaccine development, and the study of inflammatory diseases.[1] These application notes provide detailed protocols for utilizing this compound to stimulate and analyze TLR2 signaling in various cell types, focusing on the downstream activation of NF-κB and MAPK pathways and subsequent cytokine production.
Mechanism of Action
This compound initiates an intracellular signaling cascade upon binding to the TLR2/TLR6 heterodimer on the cell surface. This binding event recruits the adaptor protein Myeloid differentiation primary response 88 (MyD88) to the Toll/interleukin-1 receptor (TIR) domain of the receptor complex. MyD88, in turn, recruits and activates members of the IL-1 receptor-associated kinase (IRAK) family, specifically IRAK-4 and IRAK-1. This leads to the activation of TNF receptor-associated factor 6 (TRAF6), a key E3 ubiquitin ligase.
Activated TRAF6 then activates TGF-β-activated kinase 1 (TAK1), which serves as a central hub for two major downstream signaling branches: the nuclear factor-κB (NF-κB) pathway and the mitogen-activated protein kinase (MAPK) pathway.
-
NF-κB Pathway: TAK1 activates the IκB kinase (IKK) complex, which phosphorylates the inhibitory protein IκBα. This phosphorylation targets IκBα for ubiquitination and subsequent proteasomal degradation, releasing the NF-κB (p50/p65) dimer to translocate into the nucleus and induce the transcription of pro-inflammatory genes.
-
MAPK Pathway: TAK1 also activates the MAPK cascade, leading to the phosphorylation and activation of key kinases such as p38 and ERK1/2. These activated MAPKs, in turn, phosphorylate various transcription factors that contribute to the inflammatory response.
The culmination of these signaling events is the production and secretion of a variety of pro-inflammatory cytokines and chemokines, including interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and interleukin-1 beta (IL-1β).
Data Presentation
Quantitative Analysis of this compound-Mediated Cellular Responses
The following tables summarize quantitative data from studies utilizing this compound to stimulate immune cells. These tables provide a clear overview of the dose- and time-dependent effects of this compound on cytokine production and cell surface marker expression.
Table 1: Dose-Dependent Cytokine Production in Porcine Monocyte-Derived Macrophages (moMΦ) Stimulated with this compound for 24 hours.
| This compound Concentration | IL-1α (pg/mL) | IL-1β (pg/mL) | IL-6 (ng/mL) | TNF-α (ng/mL) | IL-12 (ng/mL) | IL-10 (pg/mL) |
| Untreated Control | Undetectable | Undetectable | Undetectable | Undetectable | Undetectable | Undetectable |
| 10 ng/mL | ~250 | ~150 | ~2.5 | ~5.0 | ~0.5 | ~50 |
| 100 ng/mL | ~400 | ~250 | ~4.0 | ~8.0 | ~1.0 | ~75 |
Data is approximated from graphical representations in the source material and is intended for comparative purposes.[3]
Table 2: Time-Dependent Cytokine Gene Expression in Porcine moMΦ Stimulated with this compound (10 and 100 ng/mL).
| Cytokine Gene | 4 hours (Fold Change) | 8 hours (Fold Change) | 24 hours (Fold Change) |
| IL-1β | Significant Increase | Sustained Increase | Sustained Increase |
| IL-6 | Significant Increase | Sustained Increase | Sustained Increase |
| TNF-α | Significant Increase | Sustained Increase | Sustained Increase |
| IL-12p40 | Significant Increase | Sustained Increase | Sustained Increase |
| IL-10 | Significant Increase | Significant Increase | Return to Baseline |
This table summarizes the observed trends of statistically significant increases in gene expression relative to untreated controls.[3]
Table 3: Upregulation of Cell Surface Markers on Porcine moMΦ Stimulated with this compound for 24 hours.
| Cell Surface Marker | 10 ng/mL (Fold Change in MFI) | 100 ng/mL (Fold Change in MFI) |
| MHC Class I | ~1.5 | ~2.0 |
| MHC Class II DR | ~2.0 | ~3.0 |
| CD25 | ~2.5 | ~4.0 |
MFI: Mean Fluorescence Intensity. Data is approximated from graphical representations.[3]
Table 4: NF-κB Activation in HEK293 Cells Stimulated with this compound.
| Treatment | NF-κB Reporter Activity (Relative Luciferase Units) |
| Medium Alone | Baseline |
| 1.4 µM Non-lipidated Peptide | No significant increase |
| 1.4 µM this compound-lipopeptide | ~4-5 fold increase over baseline |
This table summarizes the results from a reporter gene assay.[4]
Experimental Protocols
Protocol 1: In Vitro Stimulation of Macrophages with this compound for Cytokine Analysis
Objective: To measure the production of pro-inflammatory cytokines by macrophages in response to this compound stimulation.
Materials:
-
Porcine monocyte-derived macrophages (moMΦ) or other macrophage cell lines (e.g., RAW 264.7)
-
Complete RPMI-1640 medium (cRPMI)
-
This compound (synthetic lipopeptide)
-
Phosphate-Buffered Saline (PBS)
-
ELISA kits for desired cytokines (e.g., IL-6, TNF-α, IL-1β)
-
96-well tissue culture plates
Procedure:
-
Cell Seeding: Seed macrophages in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of cRPMI. Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell adherence.
-
This compound Preparation: Prepare stock solutions of this compound in sterile, endotoxin-free water or PBS. Further dilute the stock solution in cRPMI to achieve the desired final concentrations (e.g., 10 ng/mL and 100 ng/mL).[3]
-
Cell Stimulation: Carefully remove the culture medium from the wells. Add 100 µL of the prepared this compound solutions or fresh cRPMI (for untreated controls) to the respective wells.
-
Incubation: Incubate the plate for a desired time period (e.g., 4, 8, or 24 hours) at 37°C in a 5% CO2 incubator.[3]
-
Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes to pellet the cells. Carefully collect the supernatant without disturbing the cell pellet.
-
Cytokine Quantification: Measure the concentration of cytokines in the collected supernatants using specific ELISA kits according to the manufacturer's instructions.
Protocol 2: Analysis of NF-κB Activation using a Reporter Gene Assay
Objective: To quantify the activation of the NF-κB signaling pathway in response to this compound stimulation.
Materials:
-
HEK293 cells
-
Plasmids: TLR2-expressing plasmid, NF-κB-luciferase reporter plasmid
-
Transfection reagent
-
Complete DMEM medium
-
This compound
-
Lysis buffer
-
Luciferase assay substrate
-
Luminometer
-
24-well tissue culture plates
Procedure:
-
Cell Transfection: Co-transfect HEK293 cells in a 24-well plate with the TLR2-expressing plasmid and the NF-κB-luciferase reporter plasmid using a suitable transfection reagent. Incubate for 24 hours to allow for plasmid expression.
-
Cell Stimulation: Replace the medium with fresh complete DMEM. Treat the cells with this compound at a final concentration of 1.4 µM.[4] Include a negative control with medium alone and a control with a non-lipidated peptide.
-
Incubation: Incubate the cells for 6 hours at 37°C in a 5% CO2 incubator.[4]
-
Cell Lysis: After incubation, wash the cells with PBS and then lyse the cells using a passive lysis buffer.
-
Luciferase Assay: Add the luciferase assay substrate to the cell lysates according to the manufacturer's protocol.
-
Measurement: Measure the luminescence using a luminometer. The luciferase activity is indicative of NF-κB activation.
Protocol 3: Western Blot Analysis of MAPK Phosphorylation
Objective: To detect the phosphorylation of MAPK pathway proteins (p38, ERK1/2) following this compound stimulation.
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
This compound
-
Ice-cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-p38, anti-total-p38, anti-phospho-ERK1/2, anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Stimulation: Culture macrophages to 80-90% confluency. Stimulate the cells with an effective concentration of this compound (e.g., 100 ng/mL) for a short duration (e.g., 15, 30, 60 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody (e.g., anti-phospho-p38) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL reagent and a chemiluminescence imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total form of the protein (e.g., anti-total-p38).
Visualizations
Caption: TLR2-mediated signaling pathway initiated by this compound.
References
- 1. Targeting Toll-Like Receptor 2: Polarization of Porcine Macrophages by a Mycoplasma-Derived this compound Lipopeptide [ouci.dntb.gov.ua]
- 2. Development of N-Acetylated Dipalmitoyl-S-Glyceryl Cysteine Analogs as Efficient TLR2/TLR6 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Toll-Like Receptor 2: Polarization of Porcine Macrophages by a Mycoplasma-Derived this compound Lipopeptide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Pam2Cys in the Development of Synthetic Vaccines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of S-[2,3-bis(palmitoyloxy)propyl]cysteine (Pam2Cys) in the development of synthetic vaccines. This document details the mechanism of action, provides quantitative data on immunogenicity and safety, and offers detailed protocols for the synthesis, formulation, and evaluation of this compound-based vaccines.
Introduction to this compound
This compound is a synthetic lipopeptide that mimics the acylated N-terminus of bacterial lipoproteins.[1] It is a potent agonist for the Toll-like receptor 2 (TLR2) and TLR6 heterodimer, which is primarily expressed on antigen-presenting cells (APCs) such as dendritic cells (DCs) and macrophages.[2][3] By activating the TLR2/TLR6 signaling pathway, this compound acts as a self-adjuvanting molecule, eliminating the need for additional adjuvants in vaccine formulations.[4][5] This property, combined with its chemical tractability and favorable solubility, makes this compound an attractive component for the development of fully synthetic vaccines against a range of diseases, including cancer and infectious diseases.[2][6]
Mechanism of Action: TLR2/TLR6 Signaling
This compound exerts its adjuvant effect by activating the TLR2/TLR6 signaling cascade. This activation leads to the maturation of dendritic cells and the subsequent induction of both humoral and cell-mediated immune responses.[6][7] The signaling pathway is initiated by the binding of this compound to the TLR2/TLR6 heterodimer on the surface of APCs. This binding event triggers a downstream signaling cascade involving the recruitment of adaptor proteins like MyD88, leading to the activation of transcription factors such as NF-κB and AP-1.[3][8] These transcription factors then induce the expression of pro-inflammatory cytokines, chemokines, and co-stimulatory molecules, which are crucial for the activation and differentiation of T and B lymphocytes.[2]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the immunogenicity and safety of this compound-adjuvanted vaccines.
Table 1: Humoral Immune Response (Antibody Titers)
| Vaccine Antigen | Adjuvant | Animal Model | IgG Titer (Endpoint/Ratio) | IgA Titer | Reference |
| SARS-CoV-2 Spike | This compound | C57BL/6 Mice | Up to 109 (serum) | Significantly induced in BALF | [9] |
| LHRH | This compound | BALB/c Mice | Significantly higher than non-lipidated | Not Reported | [4] |
| Influenza HA | (R)-Pam2CS(OMe) | C57BL/6 Mice | Higher than HA alone | Not Reported | [5] |
| Tetanus Toxoid | Pam3CSK4 (related TLR2 agonist) | BALB/c Mice | Significantly induced total IgG | Not Reported | [10] |
| IL-17.1 | CpG (TLR9 agonist for comparison) | Mice | Enhanced total IgG and IgG1 | Not Reported | [11] |
BALF: Bronchoalveolar Lavage Fluid
Table 2: Cellular Immune Response (T Cell Responses)
| Vaccine Antigen | Adjuvant | Animal Model | Key T Cell Response | Cytokine Profile | Reference |
| SARS-CoV-2 Spike | This compound | C57BL/6 Mice | Significant CD4+ T cell response | IL-17A, TNF | [12] |
| Influenza | This compound | Mice | Equivalent resident memory CTLs to viral infection | Not Reported | [13] |
| Ebola VLP | Poly-ICLC, MPLA, CpG, Alhydrogel | C57BL/6 Mice | Increased frequency of antigen-specific T cells | IFN-γ, IL-2, TNF-α | [14] |
| M. tuberculosis M72 | AS01 (MPL/QS21) | Humans | High levels of M72-specific CD4+ T cells | TNF-α, IFN-γ, IL-2 | [15] |
CTL: Cytotoxic T Lymphocyte; VLP: Virus-Like Particle
Table 3: Safety and Toxicity Data
| This compound Formulation | Animal Model | Observations | Reference |
| This compound-SK4-BAGE418–39 | BALB/c Mice | Negative reaction at injection site, pale and patchy liver. | [2] |
| This compound-adjuvanted vaccines | Humans (clinical trials) | High level of protection with little to no side effects reported. | [2][3] |
Experimental Protocols
Protocol 1: Synthesis of this compound-Peptide Conjugates
This protocol describes a general method for the solid-phase synthesis of a this compound-peptide conjugate.[6][16]
Materials:
-
Fmoc-protected amino acids
-
Rink Amide resin
-
Fmoc-Pam2Cys-OH
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide)
-
Piperidine
-
TFA (Trifluoroacetic acid)
-
TIS (Triisopropylsilane)
-
DCM (Dichloromethane)
-
Diethyl ether
Procedure:
-
Swell Rink Amide resin in DMF.
-
Perform standard Fmoc solid-phase peptide synthesis to assemble the desired peptide sequence.
-
For the final coupling step, couple Fmoc-Pam2Cys-OH to the N-terminus of the peptide using HBTU and DIPEA in DMF.
-
Wash the resin extensively with DMF and DCM.
-
Cleave the lipopeptide from the resin and remove protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water).
-
Precipitate the crude lipopeptide in cold diethyl ether.
-
Purify the lipopeptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the purified lipopeptide by mass spectrometry (MS).[1][17]
Protocol 2: Formulation of this compound-Based Vaccines
This protocol provides a general method for formulating a this compound-peptide conjugate for in vivo administration.
Materials:
-
Purified this compound-peptide conjugate
-
Sterile phosphate-buffered saline (PBS) or saline
-
Vortex mixer
-
Sterile filters (0.22 µm)
Procedure:
-
Aseptically weigh the desired amount of lyophilized this compound-peptide conjugate.
-
Dissolve the lipopeptide in a minimal amount of sterile, endotoxin-free water or a suitable organic solvent if necessary for solubility.
-
Add sterile PBS or saline to the desired final concentration.
-
Gently vortex the solution until the lipopeptide is fully dissolved. Sonication may be used cautiously if necessary.
-
Sterile-filter the vaccine formulation through a 0.22 µm filter into a sterile vial.
-
Store the formulated vaccine at 4°C for short-term use or at -20°C or -80°C for long-term storage.
Protocol 3: In Vitro TLR2/TLR6 Activation Assay
This protocol describes the use of HEK293 cells expressing TLR2 and TLR6 to assess the bioactivity of this compound-containing compounds.[8][18]
Materials:
-
HEK-Blue™ hTLR2-TLR6 cells (InvivoGen) or equivalent
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS, penicillin-streptomycin
-
This compound-peptide conjugate
-
Pam2CSK4 (positive control)
-
QUANTI-Blue™ Solution (InvivoGen) or similar SEAP detection reagent
-
96-well plates
-
Spectrophotometer
Procedure:
-
Plate HEK-Blue™ hTLR2-TLR6 cells in a 96-well plate at a density of ~40,000 cells per well and incubate overnight.
-
Prepare serial dilutions of the this compound-peptide conjugate and the positive control (Pam2CSK4).
-
Add the diluted compounds to the cells and incubate for 6-24 hours.
-
Measure the activity of secreted embryonic alkaline phosphatase (SEAP) in the cell culture supernatant using QUANTI-Blue™ Solution according to the manufacturer's instructions.
-
Read the absorbance at 620-655 nm.
-
Calculate the fold-induction of NF-κB activation relative to untreated cells.
Protocol 4: Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Titer Determination
This protocol outlines a standard indirect ELISA to measure antigen-specific antibody titers in serum from immunized animals.[19]
Materials:
-
Antigen (the peptide or protein used in the vaccine)
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking buffer (e.g., PBS with 5% non-fat milk or 1% BSA)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Serum samples from immunized and control animals
-
HRP-conjugated secondary antibody (e.g., anti-mouse IgG-HRP)
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
-
96-well ELISA plates
-
Microplate reader
Procedure:
-
Coat a 96-well plate with the antigen in coating buffer overnight at 4°C.
-
Wash the plate with wash buffer.
-
Block the plate with blocking buffer for 1-2 hours at room temperature.
-
Wash the plate.
-
Prepare serial dilutions of the serum samples and add them to the plate. Incubate for 1-2 hours at room temperature.
-
Wash the plate.
-
Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Wash the plate.
-
Add TMB substrate and incubate in the dark until a color develops.
-
Stop the reaction with stop solution.
-
Read the absorbance at 450 nm.
-
The antibody titer is typically defined as the reciprocal of the highest serum dilution that gives an absorbance value above a predetermined cutoff (e.g., 2-3 times the background).
Protocol 5: Intracellular Cytokine Staining (ICS) for T Cell Response
This protocol describes the detection of intracellular cytokines in T cells by flow cytometry after in vitro stimulation.[7][20]
Materials:
-
Splenocytes or PBMCs from immunized animals
-
Antigen (for restimulation)
-
Brefeldin A or Monensin (protein transport inhibitors)
-
Cell culture medium
-
Antibodies for surface markers (e.g., anti-CD3, -CD4, -CD8)
-
Fixation/Permeabilization buffer
-
Antibodies for intracellular cytokines (e.g., anti-IFN-γ, -TNF-α, -IL-2)
-
Flow cytometer
Procedure:
-
Isolate splenocytes or PBMCs from immunized animals.
-
Stimulate the cells with the specific antigen in the presence of a protein transport inhibitor (e.g., Brefeldin A) for 4-6 hours.
-
Wash the cells and stain for surface markers.
-
Fix and permeabilize the cells using a commercial kit or appropriate buffers.
-
Stain for intracellular cytokines with fluorescently labeled antibodies.
-
Wash the cells and acquire data on a flow cytometer.
-
Analyze the data to determine the percentage of antigen-specific T cells producing specific cytokines.
References
- 1. researchgate.net [researchgate.net]
- 2. In Vivo Evaluation of this compound‐Modified Cancer‐Testis Antigens as Potential Self‐Adjuvanting Cancer Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. invivogen.com [invivogen.com]
- 4. A Modular Approach to Assembly of Totally Synthetic Self-adjuvanting Lipopeptide-based Vaccines Allows Conformational Epitope Building - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stereoisomeric Pam2CS based TLR2 agonists: synthesis, structural modelling and activity as vaccine adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. med.virginia.edu [med.virginia.edu]
- 8. invivogen.com [invivogen.com]
- 9. Mucosal TLR2-activating protein-based vaccination induces potent pulmonary immunity and protection against SARS-CoV-2 in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Upper respiratory tract immunization with this compound-adjuvanted spike protein vaccine achieves sterilizing protection against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Immunostimulation by Synthetic Lipopeptide-Based Vaccine Candidates: Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Adjuvant-enhanced CD4 T Cell Responses are Critical to Durable Vaccine Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Using Adjuvants to Drive T Cell Responses for Next-Generation Infectious Disease Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. An efficient and scalable synthesis of potent TLR2 agonistic PAM 2 CSK 4 - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01387J [pubs.rsc.org]
- 17. Rapid isolation and characterization of bacterial lipopeptides using liquid chromatography and mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. invivogen.com [invivogen.com]
- 19. Development and Characterization of a Standardized ELISA Including a Reference Serum on Each Plate to Detect Antibodies Induced by Experimental Malaria Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. anilocus.com [anilocus.com]
Application Notes and Protocols for Intranasal Delivery of Pam2Cys for Mucosal Immunity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Intranasal delivery of vaccines and immunomodulators is a promising strategy to elicit robust mucosal immunity at the portal of entry for many pathogens, thereby preventing infection and transmission.[1] Pam2Cys, a synthetic lipopeptide, is a potent agonist of the Toll-like receptor 2/6 (TLR2/6) heterodimer.[2][3] Its use as a mucosal adjuvant in intranasal formulations has been shown to significantly enhance both innate and adaptive immune responses.[4] When administered intranasally, this compound activates a cascade of immune signals, leading to the recruitment of innate immune cells and the production of a variety of cytokines and chemokines.[5][6] This initial innate response helps to shape a subsequent robust adaptive immune response, characterized by the induction of antigen-specific antibodies, including neutralizing IgG and secretory IgA (sIgA), as well as T cell responses, particularly Th17 cells.[1][7]
These application notes provide a comprehensive overview of the use of intranasal this compound to stimulate mucosal immunity, including its mechanism of action, supporting quantitative data from preclinical studies, and detailed protocols for key experiments.
Mechanism of Action: TLR2/6 Signaling
This compound is recognized by the TLR2/6 heterodimer expressed on various immune cells, including macrophages, dendritic cells (DCs), and epithelial cells in the respiratory tract.[7][8] Upon binding, it initiates a signaling cascade that leads to the activation of the transcription factor NF-κB, resulting in the production of pro-inflammatory cytokines and chemokines.[3] This inflammatory milieu is crucial for the recruitment and activation of antigen-presenting cells (APCs), which then prime naive T and B cells in the nasal-associated lymphoid tissue (NALT) and draining lymph nodes, leading to a potent adaptive immune response.[9]
Caption: TLR2/6 signaling pathway activated by this compound.
Data Presentation
The following tables summarize quantitative data from preclinical studies on the intranasal administration of this compound.
Table 1: Antibody Responses following Intranasal Immunization with this compound-Adjuvanted SARS-CoV-2 Spike Protein in Mice [2]
| Analyte | Sample | Immunization Group | Titer (log10) at 1 week post-boost | Titer (log10) at 7 weeks post-boost |
| Anti-Spike IgG | Serum | URT this compound/Spike | ~4.5 | ~5.0 |
| URT/LRT this compound/Spike | ~5.0 | ~5.0 | ||
| Anti-Spike IgG1 | Serum | URT this compound/Spike | ~4.0 | ~4.5 |
| URT/LRT this compound/Spike | ~4.8 | ~4.5 | ||
| Anti-Spike IgG2c | Serum | URT this compound/Spike | ~3.5 | ~4.0 |
| URT/LRT this compound/Spike | ~4.0 | ~4.0 | ||
| Anti-Spike IgA | Serum | URT this compound/Spike | ~2.5 | ~2.8 |
| URT/LRT this compound/Spike | ~2.5 | ~2.8 | ||
| Anti-Spike IgA | Nasal Wash | URT this compound/Spike | Not Assessed | ~1.5 |
| URT/LRT this compound/Spike | Not Assessed | ~1.5 | ||
| Anti-Spike IgA | BALF | URT this compound/Spike | Not Assessed | ~2.0 |
| URT/LRT this compound/Spike | Not Assessed | ~2.0 |
URT: Upper Respiratory Tract; URT/LRT: Upper and Lower Respiratory Tract; BALF: Bronchoalveolar Lavage Fluid. Data are approximate values derived from published graphs.
Table 2: Cytokine and Chemokine Induction following Intranasal Administration of a TLR2 Agonist (INNA-X, a this compound analogue) in Mice
| Cytokine/Chemokine | Location | Fold Increase over Diluent Control (at 24 hours) |
| G-CSF | Nasal Turbinates | ~10 |
| IL-6 | Nasal Turbinates | ~8 |
| KC (CXCL1) | Nasal Turbinates | ~25 |
| MCP-1 (CCL2) | Nasal Turbinates | ~5 |
| MIP-1α (CCL3) | Nasal Turbinates | ~4 |
| G-CSF | Lungs | ~4 |
| IL-6 | Lungs | ~3 |
| KC (CXCL1) | Lungs | ~15 |
| MCP-1 (CCL2) | Lungs | ~2 |
Data are approximate values derived from published graphs and represent the fold increase in cytokine/chemokine levels in mice treated with INNA-X compared to a diluent control.
Experimental Protocols
The following are detailed protocols for key experiments related to the intranasal delivery of this compound and the assessment of mucosal immunity.
Protocol 1: Intranasal Administration of this compound in Mice
This protocol describes the intranasal instillation of this compound, either alone or as an adjuvant with an antigen, to lightly anesthetized mice.
Materials:
-
This compound solution (e.g., in sterile PBS)
-
Antigen solution (if applicable)
-
Sterile Phosphate-Buffered Saline (PBS)
-
Isoflurane anesthetic and vaporizer
-
Induction chamber
-
P20 or P200 micropipette and sterile tips
-
Animal handling supplies
Procedure:
-
Preparation: Prepare the this compound and antigen solution to the desired concentration in a final volume of 20-50 µL per mouse.
-
Anesthesia: Lightly anesthetize the mouse using isoflurane in an induction chamber. The mouse should be unresponsive to a toe pinch but maintain a steady respiratory rate.
-
Positioning: Remove the mouse from the chamber and hold it in a supine position with the head tilted slightly back to facilitate nasal delivery.
-
Administration: Using a micropipette, carefully dispense half of the total volume (10-25 µL) onto the tip of one nostril, allowing the mouse to inhale the liquid naturally. Repeat for the other nostril.
-
Recovery: Place the mouse on its back in a clean cage and monitor until it has fully recovered from anesthesia and has righted itself (typically within 5-10 seconds).
-
Post-Procedure Monitoring: Monitor the animal according to the approved institutional animal care and use committee (IACUC) protocol.
References
- 1. Murine Nasal Lavage Fluid Collection without Blood Contamination [jove.com]
- 2. Upper respiratory tract immunization with this compound-adjuvanted spike protein vaccine achieves sterilizing protection against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Intranasal administration of the TLR2 agonist this compound provides rapid protection against influenza in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Video: Murine Nasal Lavage Fluid Collection without Blood Contamination [jove.com]
- 6. researchgate.net [researchgate.net]
- 7. Bronchoalveolar Lavage and Lung Tissue Digestion [bio-protocol.org]
- 8. Murine Bronchoalveolar Lavage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mouse Models for the Study of Mucosal Vaccination Against Otitis Media - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Formulation of Pam2Cys into Liposomes for Antigen Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Liposomes are versatile, self-assembling vesicles composed of a lipid bilayer that can encapsulate and deliver a wide range of therapeutic agents, including antigens. Their biocompatibility and tunable physicochemical properties make them ideal candidates for vaccine delivery systems. The incorporation of adjuvants, such as the synthetic lipopeptide Pam2Cys, into liposomal formulations can significantly enhance the immunogenicity of co-delivered antigens.
This compound is a potent agonist of the Toll-like receptor 2 and 6 (TLR2/6) heterodimer, which is expressed on the surface of various immune cells, including antigen-presenting cells (APCs) like dendritic cells and macrophages.[1][2][3] Activation of the TLR2/6 signaling pathway triggers a cascade of intracellular events leading to the production of pro-inflammatory cytokines and chemokines, upregulation of co-stimulatory molecules, and ultimately, the induction of a robust and durable antigen-specific immune response.[4][5][6] This makes this compound an attractive adjuvant for subunit vaccines, which are often poorly immunogenic on their own.[7][8]
These application notes provide a comprehensive overview and detailed protocols for the formulation of this compound into liposomes for effective antigen delivery.
Signaling Pathway of this compound
This compound, a synthetic analogue of the lipid component of macrophage-activating lipopeptide-2 (MALP-2), is a potent TLR2/6 agonist.[1][9] The activation of the TLR2/6 signaling pathway is a critical step in initiating the innate immune response that subsequently shapes the adaptive immune response to the co-delivered antigen.
Caption: TLR2/6 signaling cascade initiated by this compound.
Experimental Workflow
The overall process for developing and evaluating a this compound-liposome vaccine involves several key stages, from initial formulation and characterization to in vivo testing of the immune response.
Caption: General workflow for this compound-liposome vaccine development.
Data Presentation
Table 1: Physicochemical Properties of this compound-Liposomes
Desirable characteristics for liposomal vaccine formulations often include a particle size between 100-200 nm, a low polydispersity index (PDI) of less than 0.3, and a zeta potential greater than ±10 mV.[1]
| Formulation Code | Lipid Composition (molar ratio) | This compound Content (mol%) | Mean Diameter (nm) | PDI | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| Lipo-Pam2-1 | DSPC:DOTAP:Cholesterol | 10 | 150 ± 20 | < 0.2 | +35 ± 5 | > 95% (for this compound) | [1] |
| Lipo-Pam2-2 | DOPC:Cholesterol | 5 | 180 ± 30 | < 0.25 | +25 ± 8 | > 90% (for this compound) | [10] |
| Lipo-Pam2-3 | DMPC:DMPG:Cholesterol | 2 | 120 ± 15 | < 0.15 | -30 ± 6 | > 98% (for this compound) | [11] |
DSPC: 1,2-distearoyl-sn-glycero-3-phosphocholine; DOTAP: 1,2-dioleoyl-3-trimethylammonium-propane; Cholesterol; DOPC: 1,2-dioleoyl-sn-glycero-3-phosphocholine; DMPC: 1,2-dimyristoyl-sn-glycero-3-phosphocholine; DMPG: 1,2-dimyristoyl-sn-glycero-3-phospho-(1'-rac-glycerol)
Table 2: Summary of In Vivo Immune Responses
The immunogenicity of this compound-liposome formulations is typically assessed by measuring antigen-specific antibody titers and T-cell responses.
| Vaccine Formulation | Antigen | Mouse Strain | Key Immune Readouts | Outcome | Reference |
| This compound-NY-ESO-1 Liposomes | NY-ESO-1 peptide | HLA-A2 transgenic | Antigen-specific IFN-γ production | Weak but significant T-cell response | [1] |
| This compound-OVA Liposomes | Ovalbumin (OVA) | C57BL/6 | OVA-specific IgG1 and IgG2a/c titers, IFN-γ and IL-4 production | Enhanced Th1-biased immune response | [12] |
| This compound-H56 Liposomes | H56 (tuberculosis antigen) | C57BL/6 | Antigen-specific IFN-γ and IL-17A production | Modulation of Th1/Th17 response | [13] |
Experimental Protocols
Protocol 1: Preparation of this compound-Liposomes by Thin-Film Hydration
This is a widely used method for preparing multilamellar vesicles (MLVs), which can then be downsized to form small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs).[14][15]
Materials:
-
Lipids (e.g., DSPC, Cholesterol, DOTAP)
-
This compound
-
Chloroform and/or Methanol
-
Hydration buffer (e.g., phosphate-buffered saline (PBS), HEPES buffer)
-
Round-bottom flask
-
Rotary evaporator
-
Water bath
Procedure:
-
Lipid Dissolution: Dissolve the desired lipids and this compound in a chloroform/methanol mixture in a round-bottom flask. The typical lipid concentration is 10-20 mg/mL. Ensure all components are fully dissolved to form a clear solution.
-
Film Formation: Remove the organic solvent using a rotary evaporator under reduced pressure. The water bath temperature should be set above the phase transition temperature (Tc) of the lipid with the highest Tc. This will result in the formation of a thin, uniform lipid film on the inner surface of the flask.[15]
-
Drying: Dry the lipid film further under high vacuum for at least 2 hours (or overnight) to remove any residual solvent.[1]
-
Hydration: Hydrate the lipid film by adding the aqueous buffer (containing the antigen if encapsulation is desired) to the flask. The temperature of the buffer should also be above the Tc of the lipids.
-
Vesicle Formation: Agitate the flask by vortexing or gentle shaking to facilitate the formation of multilamellar vesicles (MLVs).[1] This process involves the swelling and detachment of the lipid sheets, which then self-close into vesicles.
Protocol 2: Liposome Sizing by Extrusion
Extrusion is a common method to produce unilamellar vesicles with a defined and homogenous size distribution.[14]
Materials:
-
MLV suspension from Protocol 1
-
Extruder device (e.g., Lipex extruder, Avanti Mini-Extruder)
-
Polycarbonate membranes of desired pore sizes (e.g., 400 nm, 200 nm, 100 nm)
-
Gas-tight syringes
Procedure:
-
Assembly: Assemble the extruder with a polycarbonate membrane of the largest pore size (e.g., 400 nm).
-
Extrusion: Load the MLV suspension into one of the syringes.
-
Passage: Pass the lipid suspension through the membrane by alternately pushing the plungers of the two syringes. Repeat this process for an odd number of passes (e.g., 11-21 times).
-
Sequential Sizing: Repeat the extrusion process with progressively smaller pore size membranes (e.g., 200 nm, then 100 nm) until the desired liposome size is achieved.
Protocol 3: Characterization of Liposomes
A. Particle Size and Polydispersity Index (PDI) Measurement Dynamic Light Scattering (DLS) is used to determine the size distribution and PDI of the liposome suspension.[16][17][18]
Procedure:
-
Dilute the liposome suspension in an appropriate buffer (e.g., PBS) to a suitable concentration for DLS analysis.
-
Transfer the diluted sample to a cuvette.
-
Measure the hydrodynamic diameter and PDI using a DLS instrument (e.g., Malvern Zetasizer).
B. Zeta Potential Measurement Zeta potential is a measure of the surface charge of the liposomes and is an indicator of colloidal stability.[19]
Procedure:
-
Dilute the liposome suspension in a low ionic strength buffer or deionized water.
-
Load the sample into a specialized zeta potential cell.
-
Measure the electrophoretic mobility using a DLS instrument equipped with a zeta potential analyzer. The instrument will calculate the zeta potential.
C. Encapsulation Efficiency (for encapsulated antigens) This protocol determines the percentage of antigen successfully entrapped within the liposomes.
Procedure:
-
Separate the liposomes from the unencapsulated antigen using methods like size exclusion chromatography or centrifugation.
-
Disrupt the liposomes using a suitable detergent (e.g., Triton X-100) or solvent.
-
Quantify the amount of antigen in the disrupted liposome fraction using a suitable assay (e.g., protein assay like BCA or an ELISA).
-
Calculate the encapsulation efficiency using the following formula: EE (%) = (Amount of encapsulated antigen / Total initial amount of antigen) x 100
Protocol 4: In Vivo Immunization and Immune Response Evaluation
Materials:
-
This compound-liposome vaccine formulation
-
Control formulations (e.g., antigen alone, empty liposomes)
-
Experimental animals (e.g., C57BL/6 mice)
-
Syringes and needles for injection
Procedure:
-
Immunization: Immunize groups of mice (e.g., 5-10 mice per group) via a chosen route (e.g., subcutaneous, intramuscular). Typically, a prime-boost strategy is employed, with immunizations given 2-3 weeks apart.
-
Sample Collection: At a specified time point after the final immunization (e.g., 1-2 weeks), collect blood samples for serum antibody analysis and harvest spleens and/or lymph nodes for T-cell analysis.
-
Humoral Response Analysis (ELISA):
-
Coat ELISA plates with the target antigen.
-
Add serially diluted serum samples to the plates.
-
Detect bound antigen-specific antibodies (e.g., IgG, IgG1, IgG2a/c) using horseradish peroxidase (HRP)-conjugated secondary antibodies and a suitable substrate.
-
Determine antibody titers as the reciprocal of the highest dilution giving a positive signal.
-
-
Cellular Response Analysis (ELISpot/Intracellular Cytokine Staining):
-
Isolate splenocytes or lymph node cells.
-
Restimulate the cells in vitro with the specific antigen or relevant peptides.[13]
-
For ELISpot, capture and detect cytokine-secreting cells (e.g., IFN-γ, IL-4) on a pre-coated plate.
-
For intracellular cytokine staining, stain the cells for surface markers (e.g., CD4, CD8) and intracellular cytokines, followed by analysis using flow cytometry.
-
Advantages of this compound-Liposome Formulations
The co-formulation of this compound and an antigen into a single liposomal particle offers several advantages for vaccine development.
Caption: Key advantages of this compound-liposome vaccine platforms.
By ensuring the simultaneous delivery of both the antigen and the TLR2/6 agonist to the same antigen-presenting cell, these formulations maximize the potential for a potent, directed, and long-lasting immune response, making them a promising strategy for the development of next-generation vaccines.[20]
References
- 1. In Vivo Evaluation of this compound‐Modified Cancer‐Testis Antigens as Potential Self‐Adjuvanting Cancer Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stereoisomeric Pam2CS based TLR2 agonists: synthesis, structural modelling and activity as vaccine adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. researchgate.net [researchgate.net]
- 5. Targeting Toll-Like Receptor 2: Polarization of Porcine Macrophages by a Mycoplasma-Derived this compound Lipopeptide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Immunostimulation by Synthetic Lipopeptide-Based Vaccine Candidates: Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design considerations for liposomal vaccines: Influence of formulation parameters on antibody and cell-mediated immune responses to liposome associated antigens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 10. US20210308252A1 - Liposome compositions comprising this compound or pam3cys adjuvant and methods for inducing a humoral immune response - Google Patents [patents.google.com]
- 11. brieflands.com [brieflands.com]
- 12. repository.bilkent.edu.tr [repository.bilkent.edu.tr]
- 13. Toll like-receptor agonist Pam3Cys modulates the immunogenicity of liposomes containing the tuberculosis vaccine candidate H56 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Synthesis and characterization of nanometer-sized liposomes for encapsulation and microRNA transfer to breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Predicting zeta potential of liposomes from their structure: A nano-QSPR model for DOPE, DC-Chol, DOTAP, and EPC formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Vaccine approaches for antigen capture by liposomes - PMC [pmc.ncbi.nlm.nih.gov]
Solid-Phase Synthesis of Pam₂Cys-Peptide Conjugates: An Application Guide
Introduction
Pam₂Cys-peptide conjugates are synthetic lipopeptides that have garnered significant interest in the fields of immunology and vaccine development. Comprising a peptide epitope covalently linked to dipalmitoyl-S-glyceryl cysteine (Pam₂Cys), these molecules act as potent self-adjuvanting immunogens. The Pam₂Cys moiety is a synthetic analogue of the lipid component of macrophage-activating lipopeptide-2 (MALP-2) and functions as a powerful agonist for the Toll-like receptor 2 and 6 (TLR2/TLR6) heterodimer. Activation of this pathway in antigen-presenting cells initiates a signaling cascade that leads to the production of pro-inflammatory cytokines and the upregulation of co-stimulatory molecules, ultimately enhancing the adaptive immune response against the conjugated peptide antigen. The solid-phase peptide synthesis (SPPS) platform offers a robust and versatile approach for the chemical synthesis of these complex molecules, allowing for precise control over the peptide sequence and the site of lipidation. This document provides detailed application notes and protocols for the solid-phase synthesis of Pam₂Cys-peptide conjugates, targeting researchers, scientists, and drug development professionals.
Data Presentation
The choice of synthetic strategy for preparing Pam₂Cys-peptide conjugates can influence the overall yield and purity of the final product. Below is a summary of typical quantitative data obtained from different solid-phase synthesis methods.
| Synthetic Method | Typical Crude Yield (%) | Purity after HPLC (%) | Key Advantages | Key Disadvantages |
| Method 1: Using Fmoc-Pam₂Cys-OH Building Block | 30 - 50 | >95 | High purity of final product, well-defined stereochemistry. | Higher cost of the lipidated amino acid building block. |
| Method 2: On-Resin Palmitoylation | 20 - 40 | >90 | Cost-effective, uses readily available reagents. | Potential for side reactions, may require optimization for each peptide. |
| Method 3: N-terminal Alkylation | 15 - 35 | >90 | Site-specific modification of N-terminal cysteine. | Requires a free N-terminal cysteine, potential for over-alkylation. |
Signaling Pathway
The immunological activity of Pam₂Cys-peptide conjugates stems from their ability to activate the TLR2/TLR6 signaling pathway. Upon binding of the Pam₂Cys moiety, the TLR2 and TLR6 receptors heterodimerize, initiating a downstream signaling cascade that is primarily dependent on the MyD88 adaptor protein.
Caption: TLR2/TLR6 signaling pathway initiated by Pam₂Cys.
Experimental Protocols
This section provides detailed protocols for three common solid-phase methods for synthesizing Pam₂Cys-peptide conjugates. Standard Fmoc-based solid-phase peptide synthesis (SPPS) procedures are assumed to be familiar to the user.
Method 1: Synthesis using the Fmoc-Pam₂Cys-OH Building Block
This method involves the direct coupling of a pre-synthesized Fmoc-Pam₂Cys-OH amino acid derivative to the N-terminus of the growing peptide chain on the solid support. This is the most straightforward and reliable method for obtaining high-purity Pam₂Cys-peptide conjugates with well-defined stereochemistry.
Caption: Workflow for synthesis using Fmoc-Pam₂Cys-OH.
-
Fmoc-protected amino acids
-
Fmoc-Pam₂Cys-OH (ensure correct stereoisomer)
-
Rink Amide resin (or other suitable resin)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine
-
Coupling reagents: HBTU, HATU, or DIC/Oxyma
-
N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Diethylether, cold
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic acid (TFA), HPLC grade
-
Water, HPLC grade
-
Peptide Synthesis: Synthesize the desired peptide sequence on the solid support using standard Fmoc-SPPS protocols.
-
N-terminal Fmoc Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection by treating the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
Fmoc-Pam₂Cys-OH Coupling:
-
Dissolve Fmoc-Pam₂Cys-OH (1.5-2 equivalents relative to resin loading) and the coupling reagent (e.g., HBTU, 1.5-2 eq.) in DMF.
-
Add DIPEA (3-4 eq.) to the solution and pre-activate for 5-10 minutes.
-
Add the activated Fmoc-Pam₂Cys-OH solution to the deprotected peptide-resin and couple for 2-4 hours at room temperature. Monitor the coupling reaction using a ninhydrin test.
-
-
Final Fmoc Deprotection: After successful coupling, remove the Fmoc group from the Pam₂Cys moiety using 20% piperidine in DMF for 20 minutes. Wash the resin extensively with DMF and DCM and dry under vacuum.
-
Cleavage and Deprotection: Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Precipitation and Purification: Precipitate the crude lipopeptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether. Purify the crude product by reverse-phase HPLC using a C18 or C8 column with a water/acetonitrile gradient containing 0.1% TFA.
-
Characterization: Confirm the identity and purity of the final product by mass spectrometry (e.g., ESI-MS or MALDI-TOF) and, if necessary, NMR spectroscopy.
Method 2: On-Resin Palmitoylation of an N-terminal Cysteine-containing Peptide
This method involves the synthesis of a peptide with an N-terminal cysteine residue, followed by the on-resin esterification of the cysteine's side-chain with palmitic acid. This is a more cost-effective approach as it utilizes readily available palmitic acid.
Caption: Workflow for on-resin palmitoylation.
-
Fmoc-Cys(Trt)-OH (or other suitable protected cysteine)
-
Other Fmoc-protected amino acids
-
Rink Amide resin
-
DMF, DCM
-
Piperidine
-
Palmitic acid
-
Coupling reagents for palmitoylation (e.g., DIC/DMAP or HBTU/DIPEA)
-
Cleavage cocktail
-
Diethylether, cold
-
ACN, TFA, Water (HPLC grade)
-
Peptide Synthesis: Synthesize the peptide with an N-terminal Fmoc-Cys(Trt)-OH using standard Fmoc-SPPS.
-
N-terminal Fmoc and Side-Chain Deprotection: After peptide assembly, selectively deprotect the N-terminal Fmoc group with 20% piperidine in DMF. Then, remove the trityl protecting group from the cysteine side chain by treating the resin with a solution of TFA/TIS/DCM (1:5:94) for 2 hours. Wash the resin thoroughly with DCM and DMF.
-
On-Resin Palmitoylation:
-
Dissolve palmitic acid (5-10 equivalents) and a coupling reagent (e.g., HBTU, 5-10 eq.) in DMF.
-
Add DIPEA (10-20 eq.) and pre-activate for 10 minutes.
-
Add the activated palmitic acid solution to the resin and react for 12-24 hours at room temperature. A second palmitoylation step is often required.
-
-
Cleavage and Deprotection: Cleave the lipopeptide from the resin and remove the remaining side-chain protecting groups using the standard cleavage cocktail.
-
Purification and Characterization: Purify and characterize the final product as described in Method 1.
Method 3: N-terminal Alkylation of a Cysteine-containing Peptide
This method involves the synthesis of the peptide with an N-terminal cysteine, followed by the solution-phase or on-resin alkylation of the cysteine's free thiol with a pre-synthesized dipalmitoylglyceryl iodide or similar reactive lipid moiety.
Caption: Workflow for N-terminal alkylation.
-
Fmoc-Cys(Trt)-OH
-
Other Fmoc-protected amino acids
-
Rink Amide resin
-
DMF, DCM, Piperidine
-
Cleavage cocktail
-
Dipalmitoylglyceryl iodide (or similar alkylating agent)
-
Organic base (e.g., DIPEA)
-
Solvent for alkylation (e.g., DMF or DMSO)
-
Diethylether, cold
-
ACN, TFA, Water (HPLC grade)
-
Peptide Synthesis and Cleavage: Synthesize the peptide with an N-terminal cysteine (with the thiol group protected, e.g., with Trt) and cleave it from the resin. Purify the crude peptide by HPLC to obtain the peptide with a protected cysteine.
-
Cysteine Deprotection: Remove the trityl protecting group from the purified peptide in solution using a scavenger cocktail (e.g., TFA/TIS/EDT). Re-purify the deprotected peptide by HPLC.
-
N-terminal Alkylation:
-
Dissolve the purified, deprotected peptide in a suitable solvent like DMF.
-
Add the dipalmitoylglyceryl iodide (1.5-2 equivalents) and an organic base such as DIPEA (3-4 equivalents).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by HPLC and mass spectrometry.
-
-
Purification and Characterization: Once the reaction is complete, purify the Pam₂Cys-peptide conjugate by preparative HPLC. Characterize the final product as described in Method 1.
Disclaimer: These protocols are intended as a guide and may require optimization for specific peptide sequences and laboratory conditions. All work should be performed in a properly equipped laboratory with appropriate safety precautions.
Troubleshooting & Optimization
Pam2Cys Technical Support Center: Troubleshooting Immune Response Failures
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for experiments involving the TLR2/6 agonist, Pam2Cys.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it supposed to work?
This compound (S-[2,3-bis(palmitoyloxy)propyl]cysteine) is a synthetic lipopeptide that mimics the acylated amino terminus of bacterial lipoproteins.[1] It functions as a potent agonist for the Toll-like Receptor 2 and Toll-like Receptor 6 (TLR2/6) heterodimer.[2][3][4] Upon binding, it initiates an intracellular signaling cascade that leads to the activation of the transcription factor NF-κB and subsequent production of pro-inflammatory cytokines, making it a valuable tool for studying innate immunity and as a vaccine adjuvant.[1][2]
Q2: I am not observing any immune response after stimulating my cells with this compound. What are the common causes?
A lack of response is a common issue that can typically be traced to one of five areas:
-
Reagent Integrity: Problems with the this compound stock itself (concentration, solubility, storage).
-
Cellular Issues: The cells used may not be appropriate or healthy.
-
Contamination: Biological contaminants like Mycoplasma or endotoxins can severely alter results.[5][6]
-
Experimental Protocol: Sub-optimal incubation times, concentrations, or cell densities.
-
Assay Sensitivity: The method used to measure the response may not be sensitive enough.
The following questions will help you troubleshoot each of these areas systematically.
Reagent Integrity
Q3: How should I properly store and handle my this compound?
Proper storage is critical for maintaining the activity of this compound. For long-term storage (months to years), it should be kept at -20°C in a dry, dark environment.[1] For short-term use (days to weeks), storage at 4°C is acceptable.[1] Avoid repeated freeze-thaw cycles, which can degrade the lipopeptide. It is recommended to aliquot the stock solution upon first use.
Q4: I had trouble dissolving the this compound. Could this be the problem?
Yes, improper solubilization will lead to an inaccurate final concentration and a lack of response. While this compound has more favorable solubility properties than other lipopeptides like Pam3Cys, it can still be challenging to dissolve.[7] Some formulations may include solubility-enhancing tags like SK4.[4][8] If not specified by the manufacturer, consider using a small amount of DMSO to create a concentrated stock solution, which can then be diluted in your aqueous cell culture medium. Ensure the final DMSO concentration in your experiment is non-toxic to your cells (typically <0.1%).
Cellular Issues
Q5: Are my cells appropriate for a this compound stimulation experiment?
The primary requirement is that your cells must express functional TLR2 and TLR6 receptors.
-
Positive Responders: Primary monocytes, macrophages, and dendritic cells are excellent targets as they robustly express TLR2/6.[5][9] Cell lines like THP-1 (human monocytic) are also commonly used.
-
Non-Responders/Conditional: Cell lines like HEK293 do not endogenously express most TLRs and will not respond unless they are specifically transfected with plasmids encoding for TLR2 and TLR6.[2]
Q6: Could the health or passage number of my cells affect the results?
Absolutely. Unhealthy cells or cells at a high passage number can exhibit altered signaling responses.
-
Cell Viability: Ensure cell viability is >95% before starting an experiment.
-
Passage Number: Use cells within a consistent and low passage number range. High passage numbers can lead to genetic drift and altered receptor expression or signaling capacity.
-
Growth Phase: Use cells that are in the logarithmic growth phase and are not overly confluent, as contact inhibition can alter cellular responses.
Contamination
Q7: I don't see any visible contamination, but could an underlying infection be the issue?
Yes, non-visible contaminants are a major cause of suppressed or altered TLR responses.
-
Mycoplasma: This is a common and serious issue. Mycoplasma contamination can chronically stimulate TLR2, leading to a state of "LPS tolerance" or desensitization, which significantly suppresses the cellular response to subsequent stimulation with this compound.[5][10] Chronic mycoplasma infection has been shown to decrease basal TLR4 expression and suppress IL-1β and IL-8 production by 6- to 10-fold in THP-1 cells.[5] It is critical to routinely test your cell cultures for Mycoplasma using PCR or a fluorescent staining kit. [11]
-
Endotoxin (LPS): Endotoxins are lipopolysaccharides from the outer membrane of Gram-negative bacteria and are potent activators of TLR4.[6][12] Contamination of your this compound reagent, media, or serum with endotoxin can cause non-specific, TLR4-mediated immune activation, which can mask or interfere with the specific TLR2/6 response you are trying to measure.[12][13] Always use high-quality, endotoxin-free reagents and water for your experiments.[11][14]
Experimental Protocol
Q8: What is the recommended concentration and incubation time for this compound?
The optimal concentration and time depend on the cell type and the specific readout. A dose-response and time-course experiment is always recommended. See the table below for general guidelines.
Data Presentation: Recommended Experimental Parameters
| Cell Type | This compound Concentration | Incubation Time | Readout Assay | Reference(s) |
| Porcine Monocyte-Derived Macrophages | 10 - 100 ng/mL | 4, 8, or 24 hours | Cytokine Release (ELISA) | [9] |
| Human PBMCs | 0.1 µg/mL (100 ng/mL) | 24 hours | Cytokine Production (ELISA) | [15] |
| Transfected HEK293 Cells | ~1.4 µM | 6 hours | NF-κB Reporter (Luciferase) | [2] |
| Murine Dendritic Cells (D1 cells) | ~9 nM | Overnight (16-24h) | Maturation (Flow Cytometry) | [2] |
Q9: What downstream readouts should I expect to see?
A successful this compound stimulation should result in the activation of the NF-κB pathway and the production of a specific profile of pro-inflammatory cytokines.
Data Presentation: Expected Cytokine Profile
| Cytokine | Expected Response | Typical Function | Reference(s) |
| TNF-α | Robust Increase | Pro-inflammatory, key mediator of acute inflammation | [9][15] |
| IL-6 | Robust Increase | Pro-inflammatory, involved in acute phase response | [9][15] |
| IL-1β | Significant Increase | Pro-inflammatory, potent pyrogen | [9] |
| IL-12p40 | Significant Increase | Promotes Th1 cell differentiation | [9] |
| IL-8 (CXCL8) | Increase | Chemoattractant for neutrophils | [5] |
| IL-10 | Variable Increase | Anti-inflammatory, immunoregulatory | [9][15] |
Visualizations
Signaling Pathway and Troubleshooting Workflow
Caption: this compound signaling pathway via TLR2/6, MyD88, and NF-κB activation.
// Level 1 Checks check_reagent [label="1. Reagent Check\n- Stored at -20°C?\n- Correctly solubilized?\n- Within expiry date?", shape=box, fillcolor="#FBBC05", fontcolor="#202124"]; check_cells [label="2. Cell Check\n- Do cells express TLR2/6?\n- Healthy & viable (>95%)?\n- Low passage number?", shape=box, fillcolor="#FBBC05", fontcolor="#202124"]; check_contamination [label="3. Contamination Check\n- Recent Mycoplasma test (PCR)?\n- Using endotoxin-free reagents?", shape=box, fillcolor="#FBBC05", fontcolor="#202124"];
// Level 2 Decisions reagent_ok [label="Reagent OK?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; cells_ok [label="Cells OK?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; contamination_ok [label="Contamination OK?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"];
// Level 1 Actions fix_reagent [label="ACTION:\nPrepare fresh this compound stock.\nVerify solubilization.", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; fix_cells [label="ACTION:\nUse new, low-passage cells.\nVerify TLR2/6 expression.", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; fix_contamination [label="ACTION:\nDiscard cells.\nTreat culture for Mycoplasma or\nstart with new, certified stock.", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Level 3 Checks check_protocol [label="4. Protocol Check\n- Optimized concentration?\n- Appropriate incubation time?\n- Correct positive/negative controls?", shape=box, fillcolor="#FBBC05", fontcolor="#202124"];
// Level 4 Decisions protocol_ok [label="Protocol OK?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"];
// Level 3 Actions fix_protocol [label="ACTION:\nRun dose-response and\ntime-course experiments.", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Level 5 Checks and End check_assay [label="5. Assay Check\n- Is assay sensitive enough?\n- Readout working (e.g., ELISA kit)?\n- Instrument functioning correctly?", shape=box, fillcolor="#FBBC05", fontcolor="#202124"]; end_success [label="Problem Solved", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections start -> check_reagent; check_reagent -> reagent_ok; reagent_ok -> fix_reagent [label="No"]; fix_reagent -> end_success; reagent_ok -> check_cells [label="Yes"];
check_cells -> cells_ok; cells_ok -> fix_cells [label="No"]; fix_cells -> end_success; cells_ok -> check_contamination [label="Yes"];
check_contamination -> contamination_ok; contamination_ok -> fix_contamination [label="No"]; fix_contamination -> end_success; contamination_ok -> check_protocol [label="Yes"];
check_protocol -> protocol_ok; protocol_ok -> fix_protocol [label="No"]; fix_protocol -> end_success; protocol_ok -> check_assay [label="Yes"];
check_assay -> end_success; }
Caption: A step-by-step workflow for troubleshooting a lack of this compound response.
Experimental Protocols
Protocol 1: General Cell Stimulation with this compound
This protocol provides a general framework for stimulating adherent or suspension cells to assess cytokine production.
Materials:
-
Cells of interest (e.g., THP-1, primary macrophages)
-
Complete cell culture medium
-
This compound stock solution (e.g., 1 mg/mL in DMSO)
-
Sterile PBS, endotoxin-free
-
Multi-well culture plates (e.g., 24-well or 96-well)
Methodology:
-
Cell Plating:
-
Adherent Cells: Seed cells in a multi-well plate to achieve 70-80% confluency on the day of the experiment.
-
Suspension Cells: Seed cells at a density of 0.5 - 1 x 10^6 cells/mL.
-
-
Cell Rest/Acclimatization: Incubate plated cells for at least 4-6 hours (or overnight) at 37°C, 5% CO₂ to allow them to recover from plating.
-
Prepare Stimulant: Dilute the this compound stock solution to the desired final concentrations (e.g., 1, 10, 100 ng/mL) in complete cell culture medium. Also prepare a "vehicle control" with the same final concentration of DMSO as your highest this compound dose and a "medium only" negative control.
-
Stimulation: Carefully remove the old medium from the cells and replace it with the medium containing the this compound dilutions or controls.
-
Incubation: Incubate the plate for the desired time period (e.g., 6, 12, or 24 hours) at 37°C, 5% CO₂.
-
Supernatant Collection: After incubation, centrifuge the plate (if using suspension cells) at 400 x g for 5 minutes. Carefully collect the supernatant without disturbing the cell pellet/layer.
-
Analysis: Analyze the supernatant immediately for cytokine content via ELISA (Protocol 3) or store it at -80°C for later analysis.
Protocol 2: NF-κB (p65) Nuclear Translocation Assay by Immunofluorescence
This assay visually confirms the activation of the canonical NF-κB pathway.
Materials:
-
Cells plated on sterile glass coverslips or in imaging-quality multi-well plates
-
This compound and controls
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 5% BSA in PBS)
-
Primary Antibody: Rabbit anti-NF-κB p65
-
Secondary Antibody: Fluorescently-labeled anti-rabbit IgG
-
Nuclear Stain: DAPI or Hoechst
-
Fluorescence microscope
Methodology:
-
Stimulation: Stimulate cells with this compound (e.g., 100 ng/mL) for a short time course (e.g., 0, 15, 30, 60 minutes).[14] Include a negative control.
-
Fixation: After stimulation, wash cells once with cold PBS and fix with 4% PFA for 20 minutes at room temperature.[16]
-
Washing: Wash the cells 3 times with PBS.
-
Permeabilization: Add Permeabilization Buffer and incubate for 10 minutes.
-
Blocking: Wash cells once with PBS, then add Blocking Buffer and incubate for 1 hour at room temperature to reduce non-specific antibody binding.[14]
-
Primary Antibody Incubation: Dilute the primary anti-p65 antibody in Blocking Buffer. Incubate with cells overnight at 4°C.[14]
-
Washing: Wash the cells 3 times with PBS.
-
Secondary Antibody Incubation: Dilute the fluorescent secondary antibody in Blocking Buffer. Incubate for 1-2 hours at room temperature, protected from light.
-
Nuclear Staining: Wash cells 3 times with PBS. Add the nuclear stain (e.g., DAPI) for 5-10 minutes.
-
Imaging: Wash a final 2 times with PBS. Mount coverslips onto slides or image the plate directly using a fluorescence microscope. In unstimulated cells, p65 fluorescence will be primarily cytoplasmic. In stimulated cells, the p65 signal will co-localize with the nuclear stain.
Protocol 3: Cytokine Measurement by Sandwich ELISA
This protocol outlines the steps for a standard sandwich ELISA to quantify a specific cytokine (e.g., TNF-α) in your collected cell supernatants.[17][18]
Materials:
-
ELISA plate (e.g., 96-well high-binding plate)
-
Capture Antibody (unconjugated anti-cytokine)
-
Detection Antibody (biotinylated anti-cytokine)
-
Recombinant Cytokine Standard
-
Streptavidin-HRP (or other enzyme conjugate)
-
TMB Substrate Solution
-
Stop Solution (e.g., 2N H₂SO₄)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Assay Diluent (e.g., PBS with 1% BSA)
-
Plate reader (450 nm)
Methodology:
-
Coat Plate: Dilute the capture antibody in a binding solution and add 100 µL to each well of the ELISA plate. Incubate overnight at 4°C.[17]
-
Block Plate: Wash the plate 3 times with Wash Buffer. Add 200 µL of Assay Diluent to each well to block non-specific binding sites. Incubate for 1-2 hours at room temperature.
-
Add Samples and Standards: Wash the plate 3 times. Prepare serial dilutions of the recombinant cytokine standard to create a standard curve. Add 100 µL of your standards and collected cell culture supernatants to the appropriate wells. Incubate for 2 hours at room temperature.
-
Add Detection Antibody: Wash the plate 3 times. Add 100 µL of the diluted biotinylated detection antibody to each well. Incubate for 1-2 hours at room temperature.
-
Add Enzyme Conjugate: Wash the plate 3 times. Add 100 µL of diluted Streptavidin-HRP to each well. Incubate for 20-30 minutes at room temperature, protected from light.
-
Develop Color: Wash the plate 5 times, ensuring all buffer is removed. Add 100 µL of TMB Substrate to each well. Incubate until a sufficient color change is observed (typically 15-20 minutes), protected from light.
-
Stop Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Read Plate: Read the optical density (OD) of each well at 450 nm within 30 minutes of stopping the reaction.
-
Data Analysis: Subtract the blank OD from all readings. Plot the standard curve (OD vs. concentration) and use it to interpolate the concentration of the cytokine in your samples.[17]
References
- 1. medkoo.com [medkoo.com]
- 2. researchgate.net [researchgate.net]
- 3. Development of N-Acetylated Dipalmitoyl-S-Glyceryl Cysteine Analogs as Efficient TLR2/TLR6 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vivo Evaluation of this compound‐Modified Cancer‐Testis Antigens as Potential Self‐Adjuvanting Cancer Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mycoplasma Suppression of THP-1 Cell TLR Responses Is Corrected with Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. kactusbio.com [kactusbio.com]
- 7. Immunostimulation by Synthetic Lipopeptide-Based Vaccine Candidates: Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 8. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 9. Targeting Toll-Like Receptor 2: Polarization of Porcine Macrophages by a Mycoplasma-Derived this compound Lipopeptide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cell Culture Contamination Troubleshooting [sigmaaldrich.com]
- 12. Endotoxin Contamination can distort T Cell Assay Results [peptides.de]
- 13. tandfonline.com [tandfonline.com]
- 14. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Stereoisomeric Pam2CS based TLR2 agonists: synthesis, structural modelling and activity as vaccine adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tools.thermofisher.com [tools.thermofisher.com]
- 17. Cytokine Elisa [bdbiosciences.com]
- 18. ELISA AND MULTIPLEX TECHNOLOGIES FOR CYTOKINE MEASUREMENT IN INFLAMMATION AND AGING RESEARCH - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Pam2Cys Concentration
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the concentration of Pam2Cys to elicit the desired immunostimulatory effects while avoiding cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound, or S-[2,3-bis(palmitoyloxy)propyl]cysteine, is a synthetic lipopeptide that acts as a potent agonist for Toll-like receptor 2 (TLR2) and TLR6 heterodimers.[1] By mimicking bacterial lipoproteins, this compound activates these receptors on immune cells, leading to the production of pro-inflammatory cytokines and the initiation of an innate immune response.[1] This makes it a valuable tool for research in innate immunity, vaccine adjuvant development, and inflammatory signaling pathways.[1]
Q2: What is the primary signaling pathway activated by this compound?
This compound binding to the TLR2/TLR6 heterodimer initiates a signaling cascade that is primarily dependent on the Myeloid differentiation primary response 88 (MyD88) adaptor protein. This leads to the activation of downstream signaling molecules, ultimately resulting in the activation of the transcription factor NF-κB. Activated NF-κB then translocates to the nucleus to induce the expression of genes encoding pro-inflammatory cytokines and chemokines.
Q3: At what concentrations does this compound typically become cytotoxic?
The cytotoxic concentration of this compound can vary significantly depending on the cell type, cell density, and the duration of exposure. While it is a potent immunostimulant at low concentrations, higher concentrations can lead to adverse effects. For instance, in an in vivo study, administration of a this compound-antigen conjugate at a concentration of 0.2 mM resulted in negative reactions in mice, including bleeding and darkening at the injection site.[2][3] Even a 20-fold decrease in this concentration produced the same toxic effect.[2][3] It is crucial to determine the optimal, non-toxic concentration for each specific experimental model.
Q4: How can I determine the optimal, non-toxic concentration of this compound for my experiments?
The optimal concentration of this compound should be determined empirically for each cell line and experimental setup. A dose-response experiment is recommended, where cells are treated with a range of this compound concentrations. Cell viability and the desired immunostimulatory response (e.g., cytokine production) should be measured in parallel. The optimal concentration will be the one that provides a robust immunostimulatory effect with minimal to no reduction in cell viability.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
| Problem | Possible Cause | Suggested Solution |
| High Cell Death/Cytotoxicity | This compound concentration is too high. | Perform a dose-response experiment to determine the optimal non-toxic concentration. Start with a wide range of concentrations and narrow it down based on the results of cell viability assays (e.g., MTT or LDH assay). |
| Cell line is particularly sensitive to TLR2 agonists. | Some cell lines may be more susceptible to TLR2-mediated cell death. Ensure the chosen cell line is appropriate for the experiment. Consider using a less sensitive cell line if possible. | |
| Contamination of this compound stock. | Ensure the this compound stock solution is sterile and free of contaminants that could induce cell death. | |
| No or Low Immunostimulatory Response | This compound concentration is too low. | Increase the concentration of this compound. Refer to published literature for typical working concentrations for your cell type. |
| Cells have low or no TLR2/TLR6 expression. | Confirm that your target cells express TLR2 and TLR6. This can be done using techniques like flow cytometry or western blotting. | |
| This compound solution was not prepared correctly. | This compound is lipophilic and may require specific solvents for proper solubilization. Follow the manufacturer's instructions for preparing the stock solution. Ensure it is well-mixed before use. | |
| Assay readout is not sensitive enough. | Ensure your assay for measuring the immune response (e.g., ELISA for cytokine production) is sensitive enough to detect changes at the this compound concentrations being used. | |
| High Variability Between Replicates | Inconsistent cell seeding. | Ensure a uniform cell suspension and accurate pipetting when seeding cells into multi-well plates. |
| Uneven distribution of this compound. | Thoroughly mix the this compound solution before adding it to the cells. Ensure even distribution across all wells. | |
| Edge effects in multi-well plates. | To minimize edge effects, avoid using the outer wells of the plate for experimental samples. Fill these wells with sterile media or PBS. | |
| Unexpected In Vivo Toxicity | High dose of this compound. | As observed in some studies, high concentrations of this compound conjugates can lead to severe adverse reactions.[2][3] It is critical to perform dose-finding studies in vivo to identify a safe and effective dose. |
| Formulation issues. | The formulation of the this compound-containing solution can impact its tolerability. Ensure the vehicle is appropriate and non-toxic. |
Data Presentation
Reported In Vitro and In Vivo Concentrations of this compound and Observed Effects
| Concentration | Cell/Animal Model | Observed Effect | Reference |
| 10 nmol (in 50 µL) | BALB/c Mice | Immunization with a this compound-antigen conjugate. | [2] |
| 0.2 mM (10 nmol in 50 µL) | BALB/c Mice | Negative reaction, including bleeding and darkening at the injection site. A 20-fold lower concentration also showed toxicity. | [2][3] |
| 8.04 µM (IC50) | ELISA | Binding affinity of a this compound-antigen conjugate. | [3] |
Experimental Protocols
Protocol 1: Determining the Optimal this compound Concentration using an MTT Assay
This protocol outlines a method to determine the concentration range of this compound that is non-toxic to a specific cell line using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
Target cells
-
Complete cell culture medium
-
This compound stock solution
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your target cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
This compound Treatment: Prepare a serial dilution of this compound in complete cell culture medium. A suggested starting range is 0.01 µg/mL to 100 µg/mL. Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include wells with medium only (no cells) as a blank and wells with cells in medium without this compound as a negative control.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. Plot the cell viability against the this compound concentration to determine the cytotoxic range.
Protocol 2: Assessing this compound-Induced Cytotoxicity using an LDH Assay
This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity.
Materials:
-
Target cells
-
Complete cell culture medium
-
This compound stock solution
-
96-well flat-bottom plates
-
Commercially available LDH cytotoxicity assay kit
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Include the following controls as per the LDH kit manufacturer's instructions:
-
Spontaneous LDH release (untreated cells)
-
Maximum LDH release (cells treated with a lysis solution provided in the kit)
-
Background control (medium only)
-
-
Incubation: Incubate the plate for the desired experimental duration.
-
Sample Collection: After incubation, centrifuge the plate (if using suspension cells) and carefully collect the supernatant from each well.
-
LDH Reaction: Follow the manufacturer's protocol for the LDH assay kit. This typically involves adding a reaction mixture to the collected supernatants.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually around 490 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity for each this compound concentration using the formula provided in the LDH assay kit manual.
Visualizations
Caption: this compound signaling through the TLR2/6-MyD88 pathway.
Caption: Experimental workflow for optimizing this compound concentration.
References
Technical Support Center: Enhancing Pam2Cys Solubility for In Vivo Research
Welcome to the technical support center for improving the solubility of Pam2Cys. This resource is designed for researchers, scientists, and drug development professionals to provide practical guidance and troubleshooting for the effective use of this compound in in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vivo studies?
A1: this compound, or S-[2,3-bis(palmitoyloxy)propyl]cysteine, is a synthetic lipopeptide that acts as a potent agonist for the Toll-like receptor 2 and 6 (TLR2/TLR6) heterodimer.[1] Its lipophilic nature, due to the two palmitic acid chains, makes it a powerful tool for stimulating innate immunity and as a vaccine adjuvant.[2][3] However, this lipid component also results in poor aqueous solubility, which can lead to challenges in formulation, dosing, and bioavailability for in vivo experiments.[2]
Q2: What are the primary strategies to improve the solubility of this compound?
A2: The main approaches to enhance this compound solubility involve:
-
Co-solvents: Utilizing organic solvents such as dimethyl sulfoxide (DMSO) or methanol for initial dissolution, followed by careful dilution in an aqueous buffer like phosphate-buffered saline (PBS).[4]
-
Solubility-enhancing tags: Covalently attaching hydrophilic molecules or peptide sequences, such as the SK4 tag, to the this compound molecule.[4][5]
-
Formulation in lipid-based delivery systems: Incorporating this compound into lipid nanoparticles (LNPs) can improve its stability and delivery in vivo.[4]
Q3: Are there any structural modifications to this compound that can improve solubility?
A3: Yes, attaching hydrophilic moieties is a common strategy. For instance, the addition of a tetralysine tag (to create Pam2CSK4) has been shown to improve aqueous solubility compared to the parent compound.[6][7] Similarly, the inclusion of a peptide solubility tag like SK4 enables the formulation of this compound-peptide conjugates in aqueous buffers.[4][5]
Q4: What is the recommended storage procedure for this compound and its solutions?
A4: Lyophilized this compound should be stored at -20°C for long-term stability.[8] Once in solution, it is advisable to prepare aliquots to avoid repeated freeze-thaw cycles and store them at -20°C.[4] For solutions containing organic solvents like DMSO, it is crucial to ensure the final concentration of the organic solvent is compatible with the experimental model to avoid toxicity.[9][10]
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| This compound powder is not dissolving in aqueous buffer (e.g., PBS). | This compound is a lipopeptide with very low aqueous solubility. | 1. Do not attempt to dissolve this compound directly in aqueous buffers. 2. Follow a protocol that uses an organic co-solvent for initial dissolution (see Experimental Protocols section). |
| Precipitation occurs upon dilution of the organic stock solution with aqueous buffer. | The concentration of the organic solvent is too high, or the dilution is performed too quickly, causing the lipopeptide to "crash out" of the solution. | 1. Reduce the concentration of the initial stock solution. 2. Add the organic stock solution dropwise to the vortexing aqueous buffer to ensure rapid and even dispersion. 3. Consider using a formulation with surfactants or other stabilizing excipients. |
| The final formulation appears cloudy or contains visible aggregates. | This compound molecules are self-associating and forming larger aggregates in the solution.[2] | 1. Sonication can be used to break up aggregates and improve dispersion.[4] 2. Optimize the formulation by adjusting the pH or ionic strength of the buffer. 3. Consider formulating this compound into lipid nanoparticles to prevent aggregation.[4] |
| Inconsistent or lower than expected biological activity in vivo. | Poor bioavailability due to precipitation at the injection site or aggregation in circulation. The stereochemistry of the this compound may be incorrect, as the (R)-stereoisomer is more active. | 1. Confirm the solubility and homogeneity of the dosing solution before administration. 2. Consider alternative delivery routes or formulations, such as lipid nanoparticles, to improve bioavailability.[4] 3. Verify the stereochemistry of the this compound being used. |
| Observed toxicity in cell culture or animal models. | The concentration of the organic co-solvent (e.g., DMSO) in the final formulation is too high. | 1. Ensure the final concentration of the organic solvent is below the toxic threshold for your specific model (typically <1% for DMSO in cell culture).[10] 2. Perform a dose-response curve with the vehicle alone to determine any solvent-induced toxicity. |
Data Presentation
Table 1: Solubility and Formulation of this compound and its Derivatives
| Compound | Solvent/Formulation | Concentration | Observations/Notes |
| This compound-SK4-BAGE418–39 | Methanol | 2 mM | Initial dissolution before incorporation into lipid nanoparticles.[4] |
| Lipids for LNP formulation | Chloroform | 2 mM | Used for dissolving constituent lipids (DSPC, DOTAP, cholesterol) for LNP preparation.[4] |
| This compound-peptide conjugate | 50% Acetonitrile, 50% H2O, 0.1% TFA | Not specified | Used for ligation reactions.[11] |
| Pam2CSK4 | Aqueous solutions | Good solubility | The tetralysine tag enhances aqueous solubility compared to this compound.[6][7] |
| This compound-SK4 conjugates | Buffer | Not specified | The SK4 tag enables formulation in a buffer for administration.[4][5] |
Experimental Protocols
Protocol 1: Solubilization of this compound using a Co-solvent Method for In Vivo Injection
This protocol is a general guideline and may require optimization for specific applications.
Materials:
-
This compound (lyophilized powder)
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Phosphate-buffered saline (PBS), sterile, pH 7.4
-
Sterile, pyrogen-free microcentrifuge tubes and pipette tips
Procedure:
-
Prepare a concentrated stock solution:
-
Allow the lyophilized this compound to equilibrate to room temperature before opening the vial.
-
Aseptically add a small volume of sterile DMSO to the vial to create a concentrated stock solution (e.g., 1-10 mg/mL). The exact volume will depend on the desired final concentration.
-
Gently vortex or pipette up and down to ensure the this compound is completely dissolved. The solution should be clear.
-
-
Dilution for in vivo administration:
-
In a sterile tube, add the required volume of sterile PBS for your final formulation.
-
While vigorously vortexing the PBS, slowly add the this compound/DMSO stock solution dropwise to the PBS. This slow addition to a rapidly mixing solution is critical to prevent precipitation.
-
The final concentration of DMSO in the injected solution should be kept to a minimum, ideally below 10%, and its safety for the specific animal model and injection route should be confirmed.
-
-
Final preparation and quality control:
-
If any cloudiness or precipitation is observed, the solution can be sonicated in a water bath sonicator for 5-10 minutes to aid in dispersion.
-
Visually inspect the final solution for any particulates before injection.
-
Always prepare fresh on the day of use.
-
Protocol 2: Formulation of this compound into Lipid Nanoparticles (LNP)
This protocol is adapted from a method used for a this compound-peptide conjugate and may need to be optimized for this compound alone.[4]
Materials:
-
This compound
-
1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DSPC)
-
1,2-dioleoyl-3-trimethylammonium-propane (DOTAP)
-
Cholesterol
-
Methanol, HPLC grade
-
Chloroform, HPLC grade
-
Milli-Q water
-
10x PBS buffer
Procedure:
-
Prepare lipid and this compound solutions:
-
Dissolve this compound in methanol to a concentration of 2 mM.
-
Dissolve DSPC, DOTAP, and cholesterol in chloroform to a concentration of 2 mM.
-
-
Create a lipid film:
-
In a round-bottom flask, mix the lipid and cholesterol solutions with the this compound solution in the desired molar ratio (e.g., a DSPC:DOTAP:cholesterol:this compound ratio of 40:15:35:10).
-
Evaporate the solvents using a rotary evaporator to form a thin, continuous lipid film on the wall of the flask.
-
Dry the film under vacuum overnight to remove any residual solvent.
-
-
Hydration and sonication:
-
Add Milli-Q water to the flask to hydrate the lipid film, vortexing at a temperature above the lipid phase transition temperature (e.g., 55°C).
-
Sonicate the resulting mixture in an ice bath using a probe sonicator (e.g., 10 minutes, 90% amplitude, no pulsing) to form multilamellar vesicles.
-
-
Final formulation:
-
Add 10x PBS buffer to the LNP suspension to achieve a final concentration of 1x PBS and the desired final this compound concentration (e.g., 2 mM).
-
Mandatory Visualization
Caption: this compound signaling through the TLR2/TLR6 pathway.
References
- 1. S-(2,3-bis(palmitoyloxy)propyl)cysteine | C38H73NO6S | CID 51351807 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Immunostimulation by Synthetic Lipopeptide-Based Vaccine Candidates: Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 5. In Vivo Evaluation of this compound‐Modified Cancer‐Testis Antigens as Potential Self‐Adjuvanting Cancer Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stereoisomeric Pam2CS based TLR2 agonists: synthesis, structural modelling and activity as vaccine adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An efficient and scalable synthesis of potent TLR2 agonistic PAM 2 CSK 4 - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01387J [pubs.rsc.org]
- 8. medkoo.com [medkoo.com]
- 9. Optimization of the Solvent and In Vivo Administration Route of Auranofin in a Syngeneic Non-Small Cell Lung Cancer and Glioblastoma Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
- 11. A Modular Approach to Assembly of Totally Synthetic Self-adjuvanting Lipopeptide-based Vaccines Allows Conformational Epitope Building - PMC [pmc.ncbi.nlm.nih.gov]
Pam2Cys Quality Control and Purity Assessment: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the quality control and purity assessment of Pam2Cys, a synthetic diacylated lipopeptide and potent Toll-like receptor 2 (TLR2) and TLR6 agonist.
Frequently Asked Questions (FAQs)
1. What is this compound and how does it work?
This compound is a synthetic lipopeptide that mimics the acylated N-terminus of bacterial lipoproteins. It is a well-established agonist for the Toll-like receptor 2 (TLR2) and TLR6 heterodimer on the surface of immune cells.[1] Binding of this compound to the TLR2/TLR6 complex initiates a signaling cascade, leading to the activation of downstream transcription factors such as NF-κB and subsequent production of pro-inflammatory cytokines and chemokines. This makes it a valuable tool for studying innate immunity and a potent adjuvant in vaccine development.
2. What are the critical quality attributes of this compound?
The critical quality attributes of this compound that ensure its potency, purity, and safety include:
-
Identity: Confirmation of the correct chemical structure.
-
Purity: Absence of process-related impurities and degradation products.
-
Molecular Weight: Verification of the correct mass of the molecule.
-
Biological Activity: Potency in activating the TLR2/TLR6 signaling pathway.
-
Endotoxin Level: Minimizing contamination with bacterial endotoxins.
3. How should this compound be stored?
For long-term storage, this compound should be stored at -20°C in a dry and dark environment. For short-term use, it can be stored at 2-8°C for a few weeks.[1] It is shipped at ambient temperature as a non-hazardous chemical.
4. What are common solvents for dissolving this compound?
Due to its lipophilic nature, this compound can be challenging to dissolve in aqueous solutions. It is often dissolved in organic solvents such as dimethyl sulfoxide (DMSO) or ethanol to create a stock solution, which can then be further diluted in aqueous buffers for experimental use. Some formulations may include solubility-enhancing tags.
Quality Control Specifications
A typical Certificate of Analysis (CoA) for this compound will include the following specifications:
| Parameter | Method | Acceptance Criteria |
| Appearance | Visual Inspection | White to off-white solid |
| Identity | Mass Spectrometry (MS) | Conforms to the theoretical molecular weight |
| Purity | High-Performance Liquid Chromatography (HPLC) | ≥ 98.0% |
| Molecular Weight | Mass Spectrometry (MS) | Theoretical [M+H]⁺: 672.06 g/mol |
| Biological Activity | Cell-based TLR2/TLR6 reporter assay | EC₅₀ within a specified range |
| Endotoxin | Limulus Amebocyte Lysate (LAL) Assay | ≤ 10 EU/mg |
| Residual Solvents | Gas Chromatography (GC) | Meets USP <467> requirements |
Experimental Protocols and Troubleshooting
This section provides detailed methodologies for key quality control experiments and troubleshooting guidance for common issues.
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Protocol:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A linear gradient from 20% to 100% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm.
-
Injection Volume: 20 µL.
-
Sample Preparation: Dissolve this compound in DMSO to a concentration of 1 mg/mL.
Troubleshooting HPLC Analysis:
| Issue | Potential Cause | Recommended Solution |
| Peak Tailing | - Secondary interactions with residual silanols on the column. - Column overload. | - Use a mobile phase with a lower pH (e.g., add more TFA). - Reduce the sample concentration. - Use a column with end-capping. |
| Peak Fronting | - Sample solvent stronger than the mobile phase. - Sample overload. | - Dissolve the sample in the initial mobile phase composition. - Decrease the sample concentration or injection volume.[2][3] |
| Broad Peaks | - High extra-column volume. - Column contamination or degradation. | - Use shorter tubing with a smaller internal diameter. - Flush the column with a strong solvent or replace the column. |
| Ghost Peaks | - Contamination in the mobile phase or injector. - Carryover from previous injections. | - Use fresh, high-purity solvents and degas the mobile phase. - Implement a needle wash step in the autosampler method. |
| Irreproducible Retention Times | - Fluctuations in temperature or mobile phase composition. - Air bubbles in the pump. | - Use a column oven to maintain a constant temperature. - Prepare fresh mobile phase and ensure proper mixing. - Purge the pump to remove air bubbles. |
Molecular Weight Determination by Mass Spectrometry (MS)
Protocol (Electrospray Ionization - ESI-MS):
-
Instrument: A quadrupole time-of-flight (Q-TOF) or Orbitrap mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Infusion: Introduce the sample solution directly into the mass spectrometer via a syringe pump at a flow rate of 5-10 µL/min.
-
Sample Preparation: Dissolve this compound in a suitable solvent such as methanol or acetonitrile with 0.1% formic acid to a concentration of 10-100 µM.
-
Data Analysis: The molecular weight is determined from the m/z values of the observed ions (e.g., [M+H]⁺, [M+Na]⁺). For multiply charged ions, the molecular weight can be calculated from the m/z values of adjacent charge states.[4]
Troubleshooting MS Analysis:
| Issue | Potential Cause | Recommended Solution |
| Low Signal Intensity | - Poor ionization efficiency. - Sample concentration is too low. | - Optimize the solvent composition (e.g., add a small amount of formic acid). - Increase the sample concentration. |
| Complex Spectrum with Multiple Adducts | - Presence of salts in the sample. | - Desalt the sample using a C18 ZipTip or dialysis. - Use high-purity solvents. |
| In-source Fragmentation | - High cone voltage or source temperature. | - Reduce the cone voltage and source temperature to minimize fragmentation. |
| No Molecular Ion Peak | - The molecule is not ionizing under the chosen conditions. - The molecule is completely fragmenting. | - Try a different ionization technique (e.g., MALDI). - Optimize ESI parameters (solvents, voltages). |
| Mass Inaccuracy | - Poor instrument calibration. | - Calibrate the mass spectrometer using a known standard immediately before analysis. |
Endotoxin Testing by Limulus Amebocyte Lysate (LAL) Assay
Protocol (Kinetic Chromogenic Method):
-
Reagents: LAL reagent kit (including LAL, chromogenic substrate, and endotoxin standard), and LAL Reagent Water (LRW).
-
Standard Curve Preparation: Prepare a series of endotoxin standards by serially diluting the reconstituted Control Standard Endotoxin (CSE) in LRW, typically ranging from 0.005 to 5.0 EU/mL.[5]
-
Sample Preparation: Dissolve this compound in LRW to the desired concentration. A positive product control (PPC) should be prepared by spiking a known amount of endotoxin into the sample to check for inhibition or enhancement.
-
Assay Procedure:
-
Add 100 µL of standards, samples, PPC, and LRW (as a negative control) to a 96-well microplate.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Add 100 µL of the reconstituted LAL reagent to each well.
-
Immediately place the plate in a microplate reader set to 37°C and measure the absorbance at 405 nm kinetically over a set period.
-
-
Data Analysis: The endotoxin concentration in the sample is calculated from the standard curve of onset time versus endotoxin concentration.[6]
Troubleshooting LAL Assay:
| Issue | Potential Cause | Recommended Solution |
| Inhibition (PPC recovery <50%) | - The sample interferes with the enzymatic cascade of the LAL assay.[7] | - Dilute the sample further in LRW to a non-inhibitory concentration. - Adjust the pH of the sample to be within the optimal range of 6.0-8.0.[5] |
| Enhancement (PPC recovery >200%) | - The sample enhances the LAL reaction, leading to an overestimation of endotoxin levels.[7] | - Dilute the sample to a non-enhancing concentration. - Use an endotoxin-specific buffer if β-glucan contamination is suspected. |
| False Positives | - Contamination of reagents, consumables, or the testing environment with endotoxins.[8] | - Use certified pyrogen-free labware (pipette tips, tubes, plates). - Work in a clean environment and use proper aseptic techniques. |
| High Variability between Replicates | - Inaccurate pipetting. - Inhomogeneous mixing of reagents. | - Ensure accurate and consistent pipetting volumes. - Thoroughly mix all reagents before use. |
| No Reaction or Weak Signal | - Inactive LAL reagent. - Incorrect incubation temperature. | - Check the expiration date and storage conditions of the LAL kit. - Verify that the microplate reader is set to and maintaining 37°C. |
Signaling Pathways and Experimental Workflows
This compound-Induced TLR2/TLR6 Signaling Pathway
Caption: TLR2/TLR6 signaling pathway initiated by this compound.
This compound Quality Control Workflow
Caption: Quality control workflow for this compound.
Logical Relationship for Troubleshooting Low Biological Activity
Caption: Troubleshooting logic for low this compound activity.
References
- 1. medkoo.com [medkoo.com]
- 2. youtube.com [youtube.com]
- 3. [4]Troubleshooting HPLC- Fronting Peaks [restek.com]
- 4. TMPL - Education [uab.edu]
- 5. frederick.cancer.gov [frederick.cancer.gov]
- 6. Endotoxin Detection with Kinetic-QCL Kinetic Chromogenic LAL Assay [moleculardevices.com]
- 7. labcorp.com [labcorp.com]
- 8. How to Avoid Common Mistakes with LAL Assay |PTROSTAR [wakopyrostar.com]
Potential for unfavorable antigen-adjuvant interaction with Pam2Cys
This technical support center provides researchers, scientists, and drug development professionals with guidance on using the synthetic lipopeptide adjuvant, Pam2Cys. It addresses the potential for unfavorable interactions with protein antigens and offers troubleshooting strategies and frequently asked questions to ensure successful vaccine formulation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work as an adjuvant?
This compound is a synthetic lipopeptide that acts as a potent agonist for the Toll-like receptor 2 and 6 (TLR2/TLR6) heterodimer on immune cells.[1][2] By mimicking a component of bacterial lipoproteins, this compound activates the innate immune system, leading to the production of pro-inflammatory cytokines and the maturation of antigen-presenting cells (APCs) like dendritic cells.[3][4] This activation enhances the adaptive immune response to co-administered antigens, making it an effective adjuvant for vaccines.[3][5]
Q2: What are the potential unfavorable interactions between this compound and protein antigens?
The primary concern is the surfactant-like behavior of lipopeptides like this compound, particularly its cationic derivatives such as Pam2CSK4.[] This property can lead to:
-
Antigen Denaturation: The amphipathic nature of this compound can disrupt the three-dimensional structure of protein antigens, potentially exposing hydrophobic regions and leading to loss of conformational epitopes critical for inducing a protective immune response.[]
-
Epitope Masking: this compound molecules may physically associate with the antigen in a way that sterically hinders the recognition of key epitopes by B cell or T cell receptors.[]
-
Aggregation: Interactions between this compound and the antigen can lead to the formation of insoluble aggregates, which can affect the stability, deliverability, and immunogenicity of the vaccine formulation.
These interactions can result in a reduced or altered immune response to the antigen.[]
Q3: Are there specific types of antigens that are more susceptible to these unfavorable interactions?
While there is no definitive list, proteins with significant hydrophobic surface patches or those that are marginally stable may be more prone to denaturation or aggregation when formulated with lipopeptide adjuvants. The isoelectric point (pI) of the antigen and the net charge at the formulation pH can also influence electrostatic interactions with charged derivatives of this compound.
Q4: How can I assess the potential for unfavorable interactions between my antigen and this compound?
A series of biophysical and in vitro cellular assays are recommended to characterize the antigen-adjuvant formulation. These include:
-
Visual Inspection: Initial assessment for turbidity or precipitation.
-
Dynamic Light Scattering (DLS): To detect the formation of aggregates.
-
Differential Scanning Calorimetry (DSC): To assess the thermal stability of the antigen in the presence of this compound.
-
Isothermal Titration Calorimetry (ITC): To characterize the binding affinity and thermodynamics of the interaction.
-
Fluorescence Spectroscopy: To monitor changes in the tertiary structure of the antigen.
-
SDS-PAGE: To check for protein degradation or irreversible aggregation.
-
In-vitro Cell-Based Assays: To confirm that the formulated antigen can be effectively processed and presented by antigen-presenting cells.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution(s) |
| Precipitation or aggregation is observed upon mixing antigen and this compound. | - Unfavorable electrostatic or hydrophobic interactions.- Suboptimal buffer conditions (pH, ionic strength).- High concentrations of either antigen or adjuvant. | - Screen different buffer systems with varying pH and ionic strengths.- Include stabilizing excipients such as sugars (sucrose, trehalose) or polyols.[7][8]- Optimize the antigen-to-adjuvant ratio.- Consider covalent conjugation of this compound to the antigen to create a self-adjuvanting molecule with defined stoichiometry.[2][9] |
| Reduced antibody titers or altered T-cell response in vivo. | - Antigen denaturation leading to the loss of critical epitopes.- Masking of key epitopes by this compound.- Formation of aggregates that are not effectively taken up by APCs. | - Evaluate antigen integrity and conformation using biophysical methods (DSC, fluorescence spectroscopy).- Assess epitope availability using specific monoclonal antibodies in an ELISA-based assay.- Optimize the formulation to minimize aggregation (see above).- Modify the linker chemistry if using a this compound-antigen conjugate.[2] |
| High viscosity of the final formulation. | - Formation of soluble aggregates or a gel-like network. | - Adjust the concentration of the antigen and/or this compound.- Screen for viscosity-reducing excipients, such as certain amino acids (e.g., arginine).[7] |
| Inconsistent results between batches. | - Variability in the quality of this compound or the antigen.- Lack of a standardized formulation protocol. | - Implement rigorous quality control of all starting materials.- Develop and adhere to a detailed and robust formulation protocol.- Use analytical techniques to characterize each batch of the final formulation.[10][11] |
Experimental Protocols
Protocol 1: Assessment of Antigen Stability by Differential Scanning Calorimetry (DSC)
This protocol provides a method to evaluate the thermal stability of a protein antigen in the presence and absence of this compound. A shift in the melting temperature (Tm) can indicate a change in protein stability due to the interaction.
Materials:
-
Protein antigen solution (e.g., 1 mg/mL in a suitable buffer)
-
This compound solution (at various concentrations)
-
Matching buffer for dilution and as a reference
-
Differential Scanning Calorimeter
Procedure:
-
Prepare samples of the antigen alone and the antigen mixed with different concentrations of this compound. Ensure the final antigen concentration is consistent across all samples.
-
Prepare a reference sample containing only the buffer (and this compound at the corresponding concentration for mixed samples).
-
Load the samples and references into the DSC cells according to the manufacturer's instructions.
-
Set the instrument to scan a temperature range appropriate for the known or expected stability of the antigen (e.g., 20°C to 100°C) at a scan rate of 1°C/minute.
-
Analyze the resulting thermograms to determine the melting temperature (Tm) for each sample.
-
Compare the Tm of the antigen alone to the Tm of the antigen in the presence of this compound. A significant decrease in Tm suggests destabilization of the antigen.
Protocol 2: Characterization of Antigen-Adjuvant Interaction by Isothermal Titration Calorimetry (ITC)
This protocol measures the heat changes upon binding of this compound to the antigen, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).
Materials:
-
Protein antigen solution (e.g., 10-50 µM in a suitable buffer)
-
This compound solution (e.g., 100-500 µM in the same buffer)
-
Isothermal Titration Calorimeter
Procedure:
-
Degas all solutions thoroughly before use.
-
Load the protein antigen solution into the sample cell of the ITC instrument.
-
Load the this compound solution into the injection syringe.
-
Set the experimental parameters, including cell temperature, stirring speed, and injection volume and spacing.
-
Perform a series of injections of the this compound solution into the antigen solution, recording the heat change after each injection.
-
As a control, perform a titration of this compound into the buffer alone to account for the heat of dilution.
-
Subtract the heat of dilution from the binding data and fit the resulting isotherm to a suitable binding model to determine the thermodynamic parameters.
Protocol 3: Monitoring Antigen Conformational Changes by Intrinsic Tryptophan Fluorescence
This protocol uses the sensitivity of tryptophan fluorescence to its local environment to detect conformational changes in the antigen upon interaction with this compound.
Materials:
-
Protein antigen solution containing tryptophan residues (e.g., 0.1 mg/mL)
-
This compound solution
-
Spectrofluorometer
Procedure:
-
Record the fluorescence emission spectrum of the antigen alone by exciting at 295 nm and scanning the emission from 300 nm to 400 nm.
-
Titrate small aliquots of the this compound solution into the antigen solution, mixing well after each addition.
-
Record the fluorescence emission spectrum after each addition.
-
Monitor for changes in the emission maximum wavelength (λmax) and fluorescence intensity. A blue shift (shift to shorter wavelength) in λmax suggests the tryptophan residues are moving to a more hydrophobic environment, while a red shift (shift to longer wavelength) indicates exposure to a more polar (aqueous) environment. Changes in fluorescence intensity can also indicate conformational changes or quenching effects.
Data Presentation
Table 1: Hypothetical DSC Data for Antigen Stability in the Presence of this compound
| Sample | This compound Concentration (µM) | Melting Temperature (Tm) (°C) | Change in Tm (°C) |
| Antigen Alone | 0 | 75.2 | - |
| Antigen + this compound | 10 | 74.8 | -0.4 |
| Antigen + this compound | 50 | 72.1 | -3.1 |
| Antigen + this compound | 100 | 68.5 | -6.7 |
Table 2: Hypothetical ITC Data for this compound Binding to Antigen
| Parameter | Value |
| Stoichiometry (n) | 2.1 |
| Dissociation Constant (Kd) | 15.3 µM |
| Enthalpy Change (ΔH) | -8.5 kcal/mol |
| Entropy Change (ΔS) | 5.2 cal/mol·K |
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 3. academic.oup.com [academic.oup.com]
- 4. pnas.org [pnas.org]
- 5. TLR agonists as vaccine adjuvants in the prevention of viral infections: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nanotempertech.com [nanotempertech.com]
- 8. Impact of Excipients Blending on Sugar-Stabilized Therapeutic Proteins [jmchemsci.com]
- 9. In Vivo Evaluation of this compound‐Modified Cancer‐Testis Antigens as Potential Self‐Adjuvanting Cancer Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Expert Q&A: Vaccine Quality Control in Analytical Methods and Emerging Technologies | Separation Science [sepscience.com]
- 11. Analytical Technologies in Vaccine Development and Viral Therapeutics - AnalyteGuru [thermofisher.com]
Technical Support Center: Pam2Cys Stability in Solution
Welcome to the technical support center for Pam2Cys. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common stability issues encountered when working with this compound in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in solution important?
This compound (S-[2,3-bis(palmitoyloxy)propyl]cysteine) is a synthetic lipopeptide that acts as a potent agonist for the Toll-like receptor 2 and 6 (TLR2/TLR6) heterodimer.[1][2] It mimics the acylated amino terminus of bacterial lipoproteins, triggering an innate immune response.[1] Its stability in solution is crucial for reliable and reproducible results in immunological research and for the development of effective vaccine adjuvants and immunotherapies.[3] Degradation, aggregation, or precipitation of this compound can lead to a loss of biological activity and inconsistent experimental outcomes.
Q2: What are the primary stability concerns for this compound in solution?
The main stability challenges with this compound in solution include:
-
Solubility and Precipitation: Due to its hydrophobic palmitoyl chains, this compound has limited aqueous solubility and can precipitate in certain buffers, particularly at high concentrations.
-
Aggregation: this compound molecules can self-assemble into larger structures, such as vesicles, in aqueous environments.[4] The size and nature of these aggregates can influence the immunological response.[5]
-
Hydrolytic Degradation: The ester bonds linking the palmitic acid chains to the glycerol backbone are susceptible to hydrolysis, especially at non-neutral pH.
-
Oxidation: The cysteine residue in this compound contains a thiol group that can be prone to oxidation.
Q3: How should I store this compound solutions?
For optimal stability, it is recommended to prepare fresh solutions of this compound for each experiment. If short-term storage is necessary, store aliquots in a tightly sealed vial at -20°C or -80°C for no more than a few weeks. Avoid repeated freeze-thaw cycles, as this can promote aggregation and degradation.
Troubleshooting Guides
Issue 1: this compound Precipitation or Poor Solubility
Symptoms:
-
Visible particulates or cloudiness in the solution after reconstitution.
-
Low or inconsistent biological activity in assays.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Low Aqueous Solubility | This compound is sparingly soluble in purely aqueous buffers like PBS. For initial reconstitution of the lyophilized powder, consider using a small amount of an organic solvent such as Dimethyl Sulfoxide (DMSO) or ethanol before further dilution in your aqueous buffer.[6][7] A common starting point is to dissolve this compound in DMSO to create a concentrated stock solution. |
| Incorrect Buffer Conditions | The pH and ionic strength of the buffer can impact solubility. If you observe precipitation in PBS, try using a different buffer system or adjusting the pH.[8] Sometimes, simply diluting the sample further in the mobile phase can help.[9] |
| High Concentration | Attempting to dissolve this compound at a high concentration in an aqueous buffer can lead to precipitation. Prepare a more dilute solution or use a co-solvent system. |
Recommended Solvents for Reconstitution:
| Solvent | Concentration Notes | Considerations |
| DMSO | Can be used to prepare stock solutions at concentrations up to 10 mM. | Be aware of potential solvent effects on your cells or assay. It is advisable to keep the final DMSO concentration in your experiment low (typically <0.5%).[10] |
| Ethanol | Can be used as an alternative to DMSO. | Ensure the final ethanol concentration is compatible with your experimental system, as it can have effects on cells.[11] |
Issue 2: this compound Aggregation
Symptoms:
-
Inconsistent results in cell-based assays.
-
High polydispersity index (PDI) in Dynamic Light Scattering (DLS) measurements.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Hydrophobic Interactions | The hydrophobic palmitoyl chains of this compound drive self-assembly in aqueous solutions. This is an inherent property of the molecule. |
| High Concentration | Higher concentrations of this compound will favor aggregation. |
| Temperature Fluctuations | Freeze-thaw cycles can induce or enhance aggregation. |
Experimental Protocol: Assessing Aggregation by Dynamic Light Scattering (DLS)
DLS is a useful technique to determine the size distribution of particles in a solution.
-
Sample Preparation: Prepare your this compound solution in the desired buffer at the concentration of interest. Ensure the solution is free of dust and other contaminants by filtering through a low-protein-binding syringe filter (e.g., 0.22 µm).
-
Instrument Setup: Allow the DLS instrument to warm up and stabilize. Set the measurement parameters according to the manufacturer's instructions, including the solvent viscosity and refractive index.
-
Measurement: Transfer the filtered sample to a clean, dust-free cuvette. Place the cuvette in the instrument and initiate the measurement.
-
Data Analysis: The instrument software will generate a particle size distribution report, including the average hydrodynamic diameter (Z-average) and the polydispersity index (PDI). A low PDI value (typically <0.3) indicates a more monodisperse sample.[12]
Issue 3: Chemical Degradation of this compound
Symptoms:
-
Loss of biological activity over time, even when the solution appears clear.
-
Appearance of new peaks in HPLC analysis of the solution.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Ester Bond Hydrolysis | The two ester linkages in this compound are susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions.[13] This will lead to the cleavage of one or both palmitic acid chains. |
| Oxidation of Cysteine | The thiol group of the cysteine residue can be oxidized, which may affect its interaction with TLR2.[14] |
Experimental Protocol: Stability-Indicating HPLC Method
A reverse-phase high-performance liquid chromatography (RP-HPLC) method can be used to monitor the degradation of this compound over time.
-
Instrumentation: An HPLC system with a UV detector and a C18 column is suitable.
-
Mobile Phase: A gradient of water with 0.1% trifluoroacetic acid (TFA) (Solvent A) and acetonitrile with 0.1% TFA (Solvent B) is commonly used for lipopeptide separation.[5]
-
Gradient Elution: A typical gradient might be:
-
0-5 min: 30% B
-
5-25 min: 30% to 100% B
-
25-30 min: 100% B
-
30.1-35 min: 30% B
-
-
Detection: Monitor the elution profile at a wavelength of 210 nm.[15]
-
Sample Analysis: Inject your this compound solution at various time points during a stability study. The appearance of new peaks or a decrease in the area of the main this compound peak indicates degradation. Mass spectrometry can be coupled with HPLC (LC-MS) to identify the degradation products.[16]
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound-mediated TLR2/6 signaling pathway.
Caption: Experimental workflow for this compound stability assessment.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of N-Acetylated Dipalmitoyl-S-Glyceryl Cysteine Analogs as Efficient TLR2/TLR6 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Pushing the envelope: Immune mechanism and application landscape of macrophage-activating lipopeptide-2 [frontiersin.org]
- 4. TLR signaling pathways [pfocr.wikipathways.org]
- 5. Direct quantification of lipopeptide biosurfactants in biological samples via HPLC and UPLC-MS requires sample modification with an organic solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
- 8. Immunostimulation by Synthetic Lipopeptide-Based Vaccine Candidates: Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Self-assembling TLR2 agonists promote mucosal immune responses without pulmonary immunopathologic injuries in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Low concentrations of ethanol but not of dimethyl sulfoxide (DMSO) impair reciprocal retinal signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In Vivo Evaluation of this compound‐Modified Cancer‐Testis Antigens as Potential Self‐Adjuvanting Cancer Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Purification and characterization of antibacterial surfactin isoforms produced by Bacillus velezensis SK - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The expanding role of mass spectrometry in the field of vaccine development - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Pam2Cys-Mediated Cell Activation
Welcome to the technical support center for Pam2Cys-mediated cell activation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental protocols and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it activate cells?
This compound is a synthetic diacylated lipopeptide that mimics a component of bacterial lipoproteins.[1][2] It functions as a potent agonist for Toll-like receptor 2 and Toll-like receptor 6 (TLR2/6) heterodimers expressed on the surface of various immune cells, such as macrophages and dendritic cells.[1][3][4] Upon binding to TLR2/6, this compound initiates a downstream signaling cascade primarily through the MyD88-dependent pathway.[5][6][7][8] This signaling leads to the activation of transcription factors, most notably NF-κB, which in turn orchestrates the expression of a wide range of pro-inflammatory cytokines, chemokines, and costimulatory molecules, leading to robust cell activation.[2]
Q2: What is the typical incubation time for this compound stimulation?
The optimal incubation time for this compound stimulation is dependent on the specific experimental endpoint being measured.
-
For early signaling events , such as NF-κB activation, a shorter incubation period of 4-8 hours is generally sufficient.[9]
-
For cytokine production and secretion , a longer incubation time of 12-48 hours is typically required to allow for transcription, translation, and secretion of the proteins.[9][10] A common time point for measuring secreted cytokines is 24 hours.
-
For the upregulation of cell surface markers , such as CD80, CD86, and MHC class II, an incubation period of 24-48 hours is often optimal.[11]
It is highly recommended to perform a time-course experiment to determine the optimal incubation time for your specific cell type, this compound concentration, and target of interest.
Q3: How does the concentration of this compound affect the incubation time?
Higher concentrations of this compound may lead to a faster and more robust initial response, potentially shortening the optimal incubation time for detecting certain markers. Conversely, lower concentrations might require a longer incubation period to achieve a measurable effect. It is crucial to perform a dose-response experiment in conjunction with a time-course analysis to identify the ideal combination of this compound concentration and incubation time for your experimental setup.
Q4: Can prolonged incubation with this compound have negative effects?
Yes, prolonged exposure to high concentrations of this compound can lead to cellular exhaustion, apoptosis, or the induction of tolerance, where cells become less responsive to subsequent stimulation.[12] This can result in decreased cytokine production and altered cell function. Therefore, it is critical to optimize the incubation time to achieve robust activation without inducing detrimental cellular effects.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No or Low Cell Activation (e.g., low cytokine levels, no marker upregulation) | Suboptimal Incubation Time: The incubation period may be too short for the specific endpoint. | Perform a time-course experiment (e.g., 4, 8, 12, 24, 48 hours) to determine the peak response time for your specific cell type and activation marker. |
| Inappropriate this compound Concentration: The concentration of this compound may be too low to elicit a detectable response or too high, leading to cellular toxicity. | Titrate the this compound concentration (e.g., 1, 10, 100, 1000 ng/mL) to find the optimal dose for your cells. | |
| Cell Viability Issues: Cells may not be healthy or viable at the start of the experiment. | Ensure you are using healthy, viable cells. Perform a viability check (e.g., with trypan blue) before starting the experiment. | |
| Incorrect Reagent Preparation or Storage: this compound may have been improperly dissolved or stored, leading to loss of activity. | Ensure this compound is dissolved in the recommended solvent and stored according to the manufacturer's instructions. Prepare fresh dilutions for each experiment. | |
| High Background Signal in Control Wells | Contamination: Reagents or cell cultures may be contaminated with other TLR agonists (e.g., LPS). | Use sterile techniques and test all reagents for endotoxin contamination. |
| Non-Specific Binding (in ELISAs): Insufficient blocking or washing steps. | Optimize blocking and washing steps in your ELISA protocol.[13][14][15][16][17] | |
| Inconsistent Results Between Experiments | Variability in Incubation Time: Even small variations in incubation time can lead to different levels of activation. | Use a precise timer and ensure consistent incubation periods across all experiments. |
| Cell Passage Number: The responsiveness of cell lines can change with increasing passage number. | Use cells within a consistent and low passage number range for all experiments. | |
| Inconsistent Cell Density: The number of cells per well can affect the overall response. | Ensure accurate cell counting and consistent seeding density in all wells. |
Experimental Protocols
Protocol 1: Time-Course Experiment for Cytokine Production using ELISA
This protocol outlines a method to determine the optimal incubation time for this compound-induced cytokine production.
Materials:
-
Target cells (e.g., macrophages, dendritic cells)
-
Complete cell culture medium
-
This compound
-
96-well cell culture plates
-
ELISA kit for the cytokine of interest (e.g., TNF-α, IL-6)
-
Plate reader
Procedure:
-
Cell Seeding: Seed your target cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
This compound Stimulation: Prepare a working solution of this compound at the desired concentration. Add the this compound solution to the appropriate wells. Include unstimulated control wells (medium only).
-
Incubation: Incubate the plate at 37°C in a humidified CO2 incubator for various time points (e.g., 4, 8, 12, 24, 48 hours).
-
Supernatant Collection: At each time point, carefully collect the cell culture supernatant from the respective wells.
-
ELISA: Perform the ELISA for your cytokine of interest according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance using a plate reader and calculate the cytokine concentrations. Plot the cytokine concentration against the incubation time to determine the optimal time point for peak cytokine production.
Protocol 2: Analysis of Cell Surface Marker Upregulation by Flow Cytometry
This protocol describes how to assess the upregulation of activation markers on cells following this compound stimulation.
Materials:
-
Target cells
-
Complete cell culture medium
-
This compound
-
24-well cell culture plates
-
Fluorescently conjugated antibodies against activation markers (e.g., anti-CD80, anti-CD86, anti-MHC class II)
-
Flow cytometer
-
FACS buffer (e.g., PBS with 2% FBS)
Procedure:
-
Cell Seeding and Stimulation: Seed your target cells in a 24-well plate and stimulate with the optimal concentration of this compound for various time points (e.g., 12, 24, 48 hours). Include an unstimulated control.
-
Cell Harvesting: At each time point, gently scrape and collect the cells.
-
Washing: Wash the cells with cold FACS buffer.
-
Staining: Resuspend the cells in FACS buffer containing the fluorescently conjugated antibodies and incubate in the dark for 30 minutes on ice.
-
Final Wash: Wash the cells twice with FACS buffer to remove unbound antibodies.
-
Data Acquisition: Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
-
Data Analysis: Analyze the expression levels of the activation markers on the stimulated cells compared to the unstimulated control at each time point to determine the optimal incubation time.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Immunostimulation by Synthetic Lipopeptide-Based Vaccine Candidates: Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In Vivo Evaluation of this compound‐Modified Cancer‐Testis Antigens as Potential Self‐Adjuvanting Cancer Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MyD88 Signaling Is Required for Efficient Innate and Adaptive Immune Responses to Paracoccidioides brasiliensis Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MyD88-dependent signaling drives toll-like receptor-induced trained immunity in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dominant role of the MyD88-dependent signaling pathway in mediating early endotoxin-induced murine ileus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. The Peptide Sequence of Diacyl Lipopeptides Determines Dendritic Cell TLR2-Mediated NK Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Stereoisomeric Pam2CS based TLR2 agonists: synthesis, structural modelling and activity as vaccine adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Generation of Adaptive Immune Responses Following Influenza Virus Challenge is Not Compromised by Pre-Treatment with the TLR-2 Agonist this compound [frontiersin.org]
- 13. hycultbiotech.com [hycultbiotech.com]
- 14. mybiosource.com [mybiosource.com]
- 15. mabtech.com [mabtech.com]
- 16. bitesizebio.com [bitesizebio.com]
- 17. ELISA Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
Pam2Cys Experiments: Technical Support Center for Mitigating Non-Specific Binding
Welcome to the technical support center for Pam2Cys experiments. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and mitigate non-specific binding issues that may arise during their work with the synthetic lipopeptide, this compound.
Troubleshooting Guide
This guide provides solutions to common problems encountered during this compound experiments, particularly focusing on non-specific binding.
Question: I am observing high background signal in my this compound ELISA. What are the potential causes and how can I resolve this?
Answer:
High background in an ELISA can be caused by several factors, especially when working with a lipophilic molecule like this compound. The primary reasons include suboptimal blocking, inappropriate antibody concentrations, and insufficient washing.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Ineffective Blocking | The blocking buffer is not adequately preventing the non-specific adsorption of this compound or detection antibodies to the microplate wells. Due to its lipidated nature, this compound can exhibit hydrophobic interactions with polystyrene plates. | Optimize Blocking Buffer: - Casein-based blockers: Often superior to BSA for reducing background in ELISAs.[1][2][3] - Non-fat dry milk: A cost-effective alternative, typically used at 0.1-3%.[4] - Commercial synthetic blockers: Consider using animal-free, synthetic blocking buffers for consistent performance.[5] Increase Blocking Time and Temperature: Incubate for at least 1-2 hours at room temperature or overnight at 4°C. |
| Suboptimal Antibody Concentration | The concentration of the primary or secondary antibody is too high, leading to non-specific binding. | Titrate Antibodies: Perform a titration experiment to determine the optimal concentration of both primary and secondary antibodies that provides the best signal-to-noise ratio.[6][7] |
| Inadequate Washing | Insufficient washing steps are not effectively removing unbound reagents. | Optimize Wash Protocol: - Increase wash cycles: Perform 4-5 wash cycles. - Increase soak time: Allow the wash buffer to sit in the wells for a short period before aspirating. - Optimize wash buffer: Use a buffer containing a mild detergent like Tween 20 (typically 0.05%).[8] |
| Hydrophobic Interactions | The lipid chains of this compound can non-specifically bind to the hydrophobic surface of the ELISA plate. | Modify Buffer Composition: - Include a non-ionic detergent: Add Tween 20 to your sample diluent and wash buffers to disrupt hydrophobic interactions.[8] A concentration of 0.05% is a good starting point. - Increase salt concentration: Higher salt concentrations in the buffer can help to reduce charge-based non-specific binding. |
Question: My cell-based assay shows a high response even in the negative control wells when using this compound. How can I address this?
Answer:
High background in cell-based assays with this compound can stem from its inherent stickiness and potential for non-specific cellular activation or interaction with assay components.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Non-specific Cellular Activation | At high concentrations, this compound might induce cellular responses through mechanisms other than specific TLR2/6 engagement, or it may aggregate and cause non-specific membrane perturbation. | Optimize this compound Concentration: Titrate this compound to find the lowest concentration that gives a robust specific signal. See the "Quantitative Data Summary" section for typical concentration ranges. |
| Interaction with Serum Proteins | This compound can bind to proteins in the cell culture medium, leading to aggregation and non-specific effects. | Reduce Serum Concentration: If possible, perform the stimulation in a low-serum or serum-free medium. If serum is required, consider heat-inactivating it. |
| Inadequate Negative Controls | The negative control may not be appropriate to account for all sources of background signal. | Refine Negative Controls: - Vehicle control: Use the same vehicle used to dissolve this compound (e.g., endotoxin-free water or DMSO) as a negative control. - Unlipidated peptide control: If this compound is conjugated to a peptide, use the unconjugated peptide as a control to assess the effect of the peptide moiety alone. |
| Contamination | The this compound stock or other reagents may be contaminated with other microbial products (e.g., LPS) that can activate cells. | Use High-Purity Reagents: Ensure that the this compound preparation is of high purity and is endotoxin-free. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a synthetic lipopeptide that mimics diacylated lipoproteins from bacteria. It acts as a potent agonist for the Toll-like receptor 2 (TLR2) and TLR6 heterodimer (TLR2/6).[9] Binding of this compound to TLR2/6 on the surface of immune cells, such as macrophages and dendritic cells, initiates a downstream signaling cascade. This signaling primarily proceeds through the MyD88-dependent pathway, leading to the activation of transcription factors like NF-κB and AP-1. This, in turn, results in the production of pro-inflammatory cytokines and chemokines, leading to the activation of the innate immune system.[10]
Q2: What are the common applications of this compound in research?
A2: this compound is widely used in immunology and vaccine research as:
-
An adjuvant: To enhance the immune response to co-administered antigens in vaccine formulations.[11]
-
An immunostimulant: To study innate immune signaling pathways and the activation of immune cells.
-
A tool for in vitro and in vivo studies: To investigate the role of TLR2/6 in various disease models, including infections and cancer.
Q3: How should I prepare and store this compound?
A3: this compound is typically supplied as a lyophilized powder. It should be reconstituted in a sterile, endotoxin-free solvent. For in vitro cell culture experiments, dissolving in sterile, endotoxin-free water or DMSO is common. It is recommended to prepare a concentrated stock solution, aliquot it into smaller volumes to avoid repeated freeze-thaw cycles, and store it at -20°C or -80°C.
Q4: What are the key differences between this compound and Pam3Cys?
A4: The primary difference lies in their structure and the TLRs they activate. This compound is a diacylated lipopeptide that activates the TLR2/6 heterodimer. In contrast, Pam3Cys is a triacylated lipopeptide that activates the TLR2/1 heterodimer. This difference in TLR engagement can lead to distinct downstream immune responses.
Quantitative Data Summary
The following tables provide a summary of quantitative data to aid in experimental design.
Table 1: Recommended Concentration Ranges of this compound for In Vitro Cell Stimulation
| Cell Type | Recommended Concentration Range | Reference(s) |
| Porcine Monocyte-Derived Macrophages | 10 - 100 ng/mL | [12] |
| Bone Marrow-Derived Dendritic Cells (BMDCs) | 100 nM | [5] |
| HEK293 cells (transfected with TLR2/6) | 1 µM | [13] |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | 10 - 100 ng/mL | [10] |
Table 2: IC50 Values for TLR2 Activation by this compound Analogs
| Compound | TLR Heterodimer | Cell Line | IC50 Value (µM) | Reference(s) |
| This compound-SK4-BAGE4¹⁸⁻³⁹ | Not Specified | Not Specified | 8.04 | [14] |
| MMG-11 Analog (Compound 6) | TLR2/1 | HEK-Blue hTLR2 | 15.4 | [15] |
| MMG-11 Analog (Compound 6) | TLR2/6 | HEK-Blue hTLR2 | 13.6 | [15] |
Experimental Protocols
Protocol 1: General ELISA Protocol for Detecting this compound-Specific Antibodies with Minimized Non-Specific Binding
-
Coating: Coat a 96-well high-binding polystyrene plate with your antigen of interest at an optimized concentration in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) overnight at 4°C.
-
Washing: Wash the plate 3 times with wash buffer (PBS containing 0.05% Tween 20).
-
Blocking: Add 200 µL of blocking buffer (e.g., PBS with 1% casein or 3% BSA) to each well. Incubate for 2 hours at room temperature.
-
Washing: Repeat the wash step as in step 2.
-
Sample Incubation: Add serially diluted serum samples (in a diluent buffer containing 0.5% casein or 1% BSA and 0.05% Tween 20) to the wells. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate 5 times with wash buffer.
-
Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody at its optimal dilution in the diluent buffer. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate 5 times with wash buffer.
-
Substrate Addition: Add the appropriate substrate and incubate until color develops.
-
Stop Reaction and Read: Stop the reaction with a stop solution and read the absorbance at the appropriate wavelength.
Protocol 2: In Vitro Stimulation of Macrophages with this compound for Cytokine Analysis
-
Cell Seeding: Seed macrophages (e.g., primary monocyte-derived macrophages or a cell line like RAW 264.7) in a 96-well tissue culture plate at an appropriate density and allow them to adhere overnight.
-
Preparation of Stimulants: Prepare a stock solution of this compound in endotoxin-free water or DMSO. Dilute the stock solution in complete cell culture medium to the desired final concentrations (e.g., a titration from 1 to 100 ng/mL).
-
Cell Stimulation: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle-only negative control.
-
Incubation: Incubate the cells for a predetermined time (e.g., 24 hours) at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: After incubation, centrifuge the plate at a low speed to pellet any detached cells. Carefully collect the supernatant for cytokine analysis (e.g., by ELISA or CBA).
-
Cell Lysis (Optional): If analyzing intracellular signaling molecules, wash the cells with cold PBS and lyse them with an appropriate lysis buffer.
Visualizations
Caption: this compound Signaling Pathway via TLR2/6.
Caption: Workflow for Troubleshooting Non-Specific Binding.
References
- 1. candor-bioscience.de [candor-bioscience.de]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. Measurement of Cytokine Secretion, Intracellular Protein Expression, and mRNA in Resting and Stimulated Peripheral Blood Mononuclear Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Detection of nanoparticles’ ability to stimulate toll-like receptors using HEK-Blue reporter cell lines - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Structural requirement for the agonist activity of the TLR2 ligand this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Novel Synthetic Lipopeptides as Potential Mucosal Adjuvants Enhanced SARS-CoV-2 rRBD-Induced Immune Response - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stereoisomeric Pam2CS based TLR2 agonists: synthesis, structural modelling and activity as vaccine adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Upper respiratory tract immunization with this compound-adjuvanted spike protein vaccine achieves sterilizing protection against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. In Vivo Evaluation of this compound‐Modified Cancer‐Testis Antigens as Potential Self‐Adjuvanting Cancer Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Adjusting Pam2Cys Dosage for Different Animal Models
Welcome to the technical support center for the use of Pam2Cys in in vivo research. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on dosage adjustment, administration protocols, and troubleshooting for experiments involving the Toll-like Receptor 2 (TLR2) agonist, this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in animal models?
A1: this compound is a synthetic lipopeptide that acts as a potent agonist for the Toll-like Receptor 2/6 (TLR2/6) heterodimer.[1] It mimics the diacylated lipoproteins found in bacteria and is widely used in immunology research as a vaccine adjuvant to enhance immune responses to antigens.[1] In animal models, it is used to study innate immunity, vaccine efficacy, and the role of TLR2 signaling in various diseases.
Q2: What are the key factors to consider when determining the initial dosage of this compound for a new animal model?
A2: Several factors should be considered when selecting a starting dose for this compound:
-
Animal Species: Different species can have varying sensitivities to TLR agonists.
-
Route of Administration: The bioavailability and systemic exposure of this compound differ significantly between routes such as subcutaneous (s.c.), intranasal (i.n.), and intravenous (i.v.).
-
Experimental Goal: The required dose for adjuvant effects in a vaccine study may be different from that needed to induce a systemic inflammatory response.
-
Formulation: The solubility and aggregation state of this compound can be influenced by the vehicle used, which in turn affects its biological activity.
Q3: What are the typical dosage ranges for this compound in common animal models?
A3: Dosages can vary widely. The table below summarizes some reported dosages. It is crucial to perform a dose-ranging study for your specific model and experimental setup.
Data Presentation: this compound Dosage in Animal Models
| Animal Model | Route of Administration | Dosage Range | Experimental Context | Reference(s) |
| Mouse | Subcutaneous (s.c.) | 10 - 20 nmol | Vaccine adjuvant | [2][3] |
| Intranasal (i.n.) | 5 - 25 nmol | Vaccine adjuvant, Prophylactic protection against infection | [4][5] | |
| Porcine | In vitro (moMΦ) | 10 - 100 ng/mL | Macrophage polarization | [6] |
Note: It is critical to consult the original publications for detailed experimental protocols and justifications for the chosen dosages.
Troubleshooting Guides
Issue 1: Unexpected Toxicity or Adverse Events
-
Symptoms: In mice, adverse effects at a subcutaneous dose of 10 nmol have been reported, including significant bleeding and darkening at the injection site, as well as a pale and patchy appearance of the liver.[2] These effects were observed within 24 hours of administration.[2]
-
Possible Causes:
-
High Dose: The administered dose may be too high for the specific animal strain or individual animal sensitivity.
-
Formulation Issues: Poor solubility or aggregation of the lipopeptide in the vehicle can lead to localized high concentrations and tissue damage.
-
Contamination: The this compound preparation or vehicle may be contaminated with endotoxins or other inflammatory substances.
-
-
Solutions:
-
Dose Reduction: If adverse events are observed, a dose-reduction experiment is warranted. However, it's important to note that in some reported cases, a 20-fold decrease in concentration did not alleviate the toxic effects.[2]
-
Formulation Optimization: Ensure that this compound is fully solubilized in a biocompatible vehicle. The use of a solubility-enhancing agent or a different vehicle may be necessary.
-
Quality Control: Use highly pure, endotoxin-free this compound and sterile, pyrogen-free vehicles and equipment.
-
Issue 2: Lack of Efficacy or Desired Immune Response
-
Symptoms: The experimental endpoint (e.g., antibody titer, T-cell activation) is not significantly different from the control group.
-
Possible Causes:
-
Insufficient Dose: The administered dose may be too low to elicit a robust immune response.
-
Inappropriate Route of Administration: The chosen route may not be optimal for targeting the desired immune cells or tissues.
-
Timing of Administration: The timing of this compound administration relative to the antigen or challenge may not be optimal.
-
-
Solutions:
-
Dose-Escalation Study: Perform a dose-escalation study to determine the optimal dose that provides efficacy without significant toxicity.
-
Route Comparison: If feasible, compare different routes of administration (e.g., s.c. vs. i.n.) to find the most effective one for your experimental model.
-
Timing Optimization: Vary the timing of this compound administration in relation to the antigen to find the optimal window for adjuvant effect.
-
Experimental Protocols
Protocol 1: General Dose-Finding Study for this compound in a Murine Model
This protocol provides a general framework for a dose-finding study. Specific details should be adapted based on the experimental goals and institutional animal care and use guidelines.
-
Animal Model: Select the appropriate mouse strain, age, and sex for your study. A typical study might use 6-8 week old C57BL/6 or BALB/c mice.
-
This compound Preparation:
-
Aseptically reconstitute lyophilized this compound in a sterile, endotoxin-free vehicle (e.g., PBS, saline).
-
Prepare a stock solution and then serial dilutions to achieve the desired dose range. A common starting range for subcutaneous injection in mice is 1-20 nmol per mouse.
-
-
Dose Groups:
-
Establish multiple dose groups (e.g., 1 nmol, 5 nmol, 10 nmol, 20 nmol) and a vehicle control group.
-
Use a sufficient number of animals per group (typically n=3-5 for a preliminary study) to allow for statistical analysis.
-
-
Administration:
-
Administer the designated dose of this compound via the chosen route (e.g., subcutaneous injection in the scruff of the neck).
-
-
Monitoring:
-
Monitor the animals closely for any signs of adverse effects, including changes in weight, behavior, and local reactions at the injection site.
-
Follow a pre-defined humane endpoint protocol.
-
-
Endpoint Analysis:
-
At a predetermined time point after administration, collect relevant samples (e.g., blood for cytokine analysis, spleen for immune cell phenotyping) to assess the dose-dependent effects of this compound.
-
Mandatory Visualizations
Signaling Pathway
Caption: this compound signaling via TLR2/6 activates downstream pathways.
Experimental Workflow
Caption: A stepwise workflow for determining the optimal this compound dosage.
Troubleshooting Logic
Caption: A logical flow for troubleshooting common in vivo issues.
References
- 1. In Vivo Evaluation of this compound‐Modified Cancer‐Testis Antigens as Potential Self‐Adjuvanting Cancer Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pnas.org [pnas.org]
- 4. Toll-like receptor agonist combinations augment mouse T-cell anti-tumor immunity via IL-12- and interferon ß-mediated suppression of immune checkpoint receptor expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Pam2Cys and Pam3Cys Adjuvants: Efficacy and Mechanistic Insights
For Researchers, Scientists, and Drug Development Professionals
The development of effective vaccines and immunotherapies hinges on the selection of appropriate adjuvants that can safely and potently enhance immune responses. Among the promising candidates are synthetic lipopeptides that mimic bacterial lipoproteins and act as agonists for Toll-like receptors (TLRs). This guide provides a detailed comparison of two prominent TLR2 agonists, Pam2Cys and Pam3Cys, summarizing their mechanisms of action, comparative efficacy from experimental data, and the methodologies used to evaluate them.
Mechanism of Action: Distinct TLR Heterodimer Engagement
This compound and Pam3Cys are both lipopeptides that serve as potent activators of the innate immune system through TLR2. However, they are distinguished by the TLR partner with which TLR2 heterodimerizes to initiate downstream signaling.
-
This compound (Dipalmitoyl-S-glyceryl Cysteine): This diacylated lipopeptide is recognized by a heterodimer of TLR2 and TLR6 .[1][2][3] This interaction triggers a signaling cascade that leads to the activation of the transcription factor NF-κB, resulting in the production of pro-inflammatory cytokines and the maturation of antigen-presenting cells (APCs) like dendritic cells.[2][3]
-
Pam3Cys (Tripalmitoyl-S-glyceryl Cysteine): In contrast, this triacylated lipopeptide is recognized by a heterodimer of TLR2 and TLR1 .[4][5] Similar to the TLR2/TLR6 pathway, TLR2/TLR1 engagement also activates NF-κB and subsequent inflammatory responses.[6]
The differential engagement of TLR1 and TLR6 can lead to nuanced differences in the ensuing immune response, influencing the type and magnitude of cytokine production and the subsequent adaptive immune response.
Comparative Efficacy: A Data-Driven Overview
Direct comparisons of this compound and Pam3Cys have revealed context-dependent differences in their adjuvant efficacy. While both are potent immune stimulators, their effectiveness can vary based on the specific antigen, the desired type of immune response, and the model system used.
| Parameter | This compound | Pam3Cys | Key Findings |
| Cytokine Induction (Human PBMCs) | Induces cytokine production. | More potent; induced about double the levels of IL-6, IL-10, and TNF-α compared to Pam2CSK4. | Pam3Cys appears to be a stronger inducer of key cytokines in human peripheral blood mononuclear cells.[7] |
| Stimulation of Splenocytes and Macrophages | Reported to be a more potent stimulator. | Less potent in some contexts. | This compound may have a stronger direct stimulatory effect on certain immune cell populations.[8] |
| Antibody Response | Can induce high levels of anti-HA antibodies.[7] | Showed variable effects on antibody response to different influenza antigens, sometimes even suppressing it.[7] | The choice of adjuvant can significantly impact the humoral response to different antigens, with this compound showing more consistent positive results in some studies. |
| T-cell Response | Promotes Th1 responses.[7] | Can enhance virus-specific CTLs.[8] | Both adjuvants are capable of driving cell-mediated immunity, a critical component for vaccines against intracellular pathogens and cancer. |
| Solubility | Has more favorable solubility properties.[8] | Poor solubility can make dosing and formulation difficult.[8] | The better solubility of this compound is a significant practical advantage in formulation development. |
| Clinical Trials | Derivatives have been tested for efficacy against bacterial and viral infections.[2] Several lipopeptide vaccines with this compound have advanced to human clinical trials.[9] | Has been used in clinical trials for malaria and HIV vaccines.[10] | Both adjuvants have been deemed suitable for clinical investigation, highlighting their potential in human vaccines. |
Experimental Protocols: Methodologies for Evaluation
The assessment of this compound and Pam3Cys efficacy relies on a combination of in vitro and in vivo experimental models.
In Vitro TLR Activation Assay
This assay is fundamental to confirming the specific TLR engagement of the lipopeptides.
-
Cell Line: Human Embryonic Kidney (HEK) 293 cells are commonly used as they do not endogenously express most TLRs.
-
Transfection: Cells are transfected with plasmids encoding for human TLR2 and either TLR1 or TLR6, along with a reporter gene, typically NF-κB linked to secreted embryonic alkaline phosphatase (SEAP) or luciferase.[1]
-
Stimulation: Transfected cells are incubated with varying concentrations of this compound or Pam3Cys.
-
Readout: The activation of the NF-κB pathway is quantified by measuring the reporter gene activity (e.g., colorimetric assay for SEAP or luminescence for luciferase).[1]
In Vivo Adjuvant Activity in Mice
Mouse models are crucial for evaluating the adjuvant effects in a whole-organism context.
-
Animal Model: C57BL/6 or BALB/c mice are frequently used strains.
-
Immunization: Mice are immunized (e.g., intramuscularly or subcutaneously) with a model antigen (e.g., influenza hemagglutinin (HA) or ovalbumin (OVA)) either alone or formulated with this compound or Pam3Cys (a typical dose is 10 µg of lipopeptide).[7]
-
Booster: A booster immunization is often given 2-3 weeks after the primary immunization.
-
Sample Collection: Blood samples are collected periodically to measure antibody titers. Spleens and lymph nodes can be harvested to analyze T-cell responses.
-
Analysis:
-
Antibody Titers: Antigen-specific antibody levels (e.g., IgG, IgG1, IgG2a) are measured by ELISA.[7]
-
T-cell Responses: Splenocytes are restimulated in vitro with the antigen, and cytokine production (e.g., IFN-γ, IL-4) is measured by ELISpot or intracellular cytokine staining followed by flow cytometry.
-
Conclusion
Both this compound and Pam3Cys are potent, clinically relevant adjuvants that function through the activation of TLR2. The primary distinction lies in their co-receptor usage—TLR6 for this compound and TLR1 for Pam3Cys—which can lead to different immunological outcomes. Pam3Cys has shown stronger induction of certain cytokines in human cells, while this compound has demonstrated more consistent antibody responses in some preclinical models and possesses advantageous solubility properties. The choice between these two adjuvants should be guided by the specific goals of the vaccine or immunotherapy, including the desired type of immune response (humoral vs. cellular) and the physicochemical properties of the formulation. Further head-to-head comparative studies in various disease models will continue to delineate the specific advantages of each.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Development of N-Acetylated Dipalmitoyl-S-Glyceryl Cysteine Analogs as Efficient TLR2/TLR6 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TLR2 ligation protects effector T cells from regulatory T-cell mediated suppression and repolarizes T helper responses following MVA-based cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of the TLR2 Agonists MALP-2 and Pam3Cys in Isolated Mouse Lungs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation of the TLR1/2 pathway induces the shaping of the immune response status of peripheral blood leukocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stereoisomeric Pam2CS based TLR2 agonists: synthesis, structural modelling and activity as vaccine adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Immunostimulation by Synthetic Lipopeptide-Based Vaccine Candidates: Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vivo Evaluation of this compound‐Modified Cancer‐Testis Antigens as Potential Self‐Adjuvanting Cancer Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. TLR-Based Immune Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
Validating TLR2 Activation in HEK293 Cells: A Comparative Guide to Pam2Cys-Induced Signaling
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of methodologies to validate Toll-like receptor 2 (TLR2) activation induced by the synthetic lipopeptide Pam2Cys in Human Embryonic Kidney 293 (HEK293) cells. This guide includes supporting experimental data, detailed protocols, and a comparison with alternative TLR2 agonists.
HEK293 cells are a widely used platform for studying TLR signaling pathways due to their low endogenous expression of most TLRs. By transfecting these cells with a specific TLR, such as TLR2, and a reporter gene system, it is possible to create a highly specific and quantifiable assay for receptor activation. This compound, a synthetic diacylated lipopeptide, is a well-established agonist for the TLR2/TLR6 heterodimer and is frequently used to study TLR2-mediated immune responses.
Comparative Analysis of TLR2 Agonists in HEK293 Reporter Cells
The activation of TLR2 in response to various agonists can be quantified using a reporter gene assay. In this system, HEK293 cells are engineered to express TLR2 and a reporter gene, such as Secreted Embryonic Alkaline Phosphatase (SEAP) or luciferase, under the control of a promoter that is activated by the NF-κB signaling pathway. Upon TLR2 activation by a ligand, the downstream signaling cascade leads to the activation of NF-κB, which in turn drives the expression of the reporter gene. The amount of reporter protein produced is directly proportional to the level of TLR2 activation.
Below is a comparison of the TLR2 activation induced by this compound and another common TLR2 agonist, Pam3CSK4. This compound is a diacylated lipopeptide that primarily signals through the TLR2/TLR6 heterodimer, while Pam3CSK4 is a triacylated lipopeptide that activates the TLR2/TLR1 heterodimer.[1][2]
| Agonist | Target Receptor | Typical Concentration | Reporter Gene Activation (Fold Induction over Control) | Reference |
| Pam2CysSK4 | TLR2/TLR6 | 1 µM | ~8-10 | [3] |
| Pam3CSK4 | TLR2/TLR1 | 100 ng/mL | ~6-9 | [4][5] |
| LTA (Lipoteichoic Acid) | TLR2 | 1 µg/mL | Dose-dependent | [5][6] |
| Non-lipidated peptide | Control | 1.4 µM | No significant activation | [7] |
Note: The fold induction can vary depending on the specific experimental conditions, cell line passage number, and the reporter system used.
Experimental Protocols
HEK293-TLR2 Reporter Cell Culture and Stimulation
This protocol outlines the general procedure for maintaining and stimulating HEK293 cells stably expressing human TLR2 and a SEAP reporter gene. Commercially available cell lines, such as the HEK-Blue™ hTLR2 cells from InvivoGen, are commonly used for this purpose.[8][9]
Materials:
-
HEK-Blue™ hTLR2 Cells (or equivalent HEK293 cells stably expressing TLR2 and an NF-κB-inducible SEAP reporter)
-
Growth Medium: DMEM, 10% heat-inactivated fetal bovine serum (FBS), 100 µg/ml Normocin™, 2 mM L-glutamine
-
Selection Antibiotics (e.g., Blasticidin, Hygromycin, Zeocin®)[8]
-
This compound (or other TLR2 agonists)
-
Phosphate-Buffered Saline (PBS)
-
96-well plates
Procedure:
-
Cell Culture: Maintain HEK-Blue™ hTLR2 cells in a 37°C, 5% CO2 incubator in growth medium supplemented with the appropriate selection antibiotics. Passage the cells every 3-4 days.
-
Cell Seeding: On the day of the experiment, wash the cells with PBS and detach them using a cell scraper or a gentle enzyme-free dissociation solution. Resuspend the cells in fresh growth medium and adjust the cell density to approximately 2.5 x 10^5 cells/mL.
-
Plating: Add 180 µL of the cell suspension to each well of a 96-well plate (~45,000 cells/well).[9][10]
-
Stimulation: Prepare serial dilutions of this compound and other TLR2 agonists in growth medium. Add 20 µL of the agonist solutions to the appropriate wells. For a negative control, add 20 µL of growth medium alone.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.[9][10]
Quantification of SEAP Reporter Activity
The level of SEAP in the cell culture supernatant is measured to quantify TLR2 activation.
Materials:
-
QUANTI-Blue™ Solution (or a similar p-Nitrophenyl phosphate-based substrate)
-
Spectrophotometer
Procedure:
-
Prepare Substrate: Reconstitute the SEAP detection reagent according to the manufacturer's instructions.
-
Sample Collection: After the incubation period, carefully collect 20 µL of the cell culture supernatant from each well of the 96-well plate.[9]
-
Assay: Add the 20 µL of supernatant to a new 96-well plate containing 180 µL of the prepared SEAP detection reagent in each well.[9][10]
-
Incubation: Incubate the plate at 37°C for 1-3 hours.[9][10]
-
Measurement: Measure the optical density (OD) at 620-655 nm using a spectrophotometer.[10] The OD is directly proportional to the amount of SEAP produced, which reflects the level of TLR2 activation.
Visualizing the Workflow and Signaling Pathway
To better understand the experimental process and the underlying biological mechanisms, the following diagrams have been generated.
Caption: TLR2 signaling pathway initiated by this compound.
Caption: Experimental workflow for TLR2 activation assay.
Conclusion
The use of HEK293 cells expressing TLR2 and a reporter gene provides a robust and specific system for validating the activity of TLR2 agonists like this compound. This guide offers a framework for conducting these validation studies, from experimental design and execution to data interpretation. By comparing the activity of this compound with other TLR2 ligands, researchers can gain a deeper understanding of the specificity and potency of their compounds of interest, which is crucial for the development of novel immunomodulatory drugs and vaccine adjuvants.
References
- 1. invivogen.com [invivogen.com]
- 2. invivogen.com [invivogen.com]
- 3. researchgate.net [researchgate.net]
- 4. Involvement of TLR2 and TLR4 in cell responses to Rickettsia akari - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TLR2 Ligands Induce NF-κB Activation from Endosomal Compartments of Human Monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Use of Toll-Like Receptor Assays To Detect and Identify Microbial Contaminants in Biological Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. invivogen.com [invivogen.com]
- 9. 101.200.202.226 [101.200.202.226]
- 10. 101.200.202.226 [101.200.202.226]
Pam2Cys vs. LPS: A Comparative Guide to Pro-inflammatory Cytokine Stimulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Pam2Cys and Lipopolysaccharide (LPS) in their ability to stimulate pro-inflammatory cytokines. We will delve into their distinct signaling pathways, present comparative experimental data, and provide detailed protocols for in vitro studies.
Introduction
This compound (S-[2,3-bis(palmitoyloxy)-(2RS)-propyl]-[R]-cysteine) is a synthetic diacylated lipopeptide that mimics the lipidated N-terminus of bacterial lipoproteins. It is a potent agonist for Toll-like receptor 2 (TLR2) in conjunction with TLR6 (TLR2/6). In contrast, Lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, is a classical agonist for Toll-like receptor 4 (TLR4). Both are widely used in immunological research to stimulate innate immune responses and induce the production of pro-inflammatory cytokines. Understanding the differential effects of these two potent stimuli is crucial for designing experiments in immunology, vaccine development, and studies of inflammatory diseases.
Signaling Pathways: A Tale of Two Receptors
While both this compound and LPS lead to the activation of the transcription factor NF-κB and subsequent pro-inflammatory cytokine gene expression, they do so through distinct receptor and adaptor protein complexes.
This compound Signaling Pathway (TLR2/6):
This compound is recognized by a heterodimer of TLR2 and TLR6 on the cell surface. This recognition event initiates a signaling cascade through the recruitment of the adaptor protein MyD88 (Myeloid differentiation primary response 88). MyD88, in turn, recruits and activates IRAK (Interleukin-1 receptor-associated kinase) family members, leading to the activation of TRAF6 (TNF receptor-associated factor 6). TRAF6 activation ultimately results in the phosphorylation and degradation of IκB, allowing for the nuclear translocation of NF-κB and the transcription of pro-inflammatory cytokine genes.
LPS Signaling Pathway (TLR4):
LPS recognition is a more complex process involving several proteins. LPS is first bound by LPS-binding protein (LBP) in the serum and transferred to CD14, which then presents it to the TLR4/MD-2 (myeloid differentiation factor 2) complex. This interaction induces the dimerization of the TLR4 receptor, initiating two distinct signaling pathways:
-
MyD88-dependent pathway: Similar to the TLR2/6 pathway, this leads to the early activation of NF-κB and the production of many pro-inflammatory cytokines.
-
MyD88-independent (TRIF-dependent) pathway: This pathway is initiated by the recruitment of the adaptor protein TRIF (TIR-domain-containing adapter-inducing interferon-β). The TRIF-dependent pathway leads to the late activation of NF-κB and the activation of IRF3 (interferon regulatory factor 3), which is crucial for the production of type I interferons.
Quantitative Data Comparison
Direct quantitative comparisons of this compound and LPS in human primary immune cells are limited in the literature. However, studies using the closely related TLR2 agonist Pam3Cys in human monocytes provide valuable insights into the differential cytokine profiles induced by TLR2 and TLR4 activation.
| Cytokine | Pam3Cys-Ala-Gly (TLR2 agonist) | LPS (TLR4 agonist) | Cell Type | Notes | Reference |
| IL-6 | Less Potent | Most Potent | Human Monocytes | LPS was the most potent inducer of IL-6 synthesis. | [1] |
| TNF-α | Potent | Potent | Human Monocytes | Another stimulus (SAC) was the most potent for TNF-α. LPS and Pam3Cys were both effective. | [1] |
| IL-8 | Comparable | Comparable | Human Monocytes | Both ligands induced similar amounts of IL-8. | [1] |
A study on porcine monocyte-derived macrophages provides a more direct quantitative comparison, highlighting potential differences in cytokine induction patterns.
| Cytokine | Mag-Pam2Cys (100 ng/mL) | IFN-γ (100 ng/mL) + LPS (100 ng/mL) | Cell Type | Fold Change (this compound vs LPS+IFN-γ) |
| IL-6 (pg/mL) | ~18,000 | ~6,000 | Porcine moMΦ | ~3-fold higher |
| IL-1β (pg/mL) | ~2,500 | ~1,000 | Porcine moMΦ | ~2.5-fold higher |
| IL-1α (pg/mL) | ~1,200 | ~500 | Porcine moMΦ | ~2.4-fold higher |
| IL-12 (pg/mL) | ~200 | ~800 | Porcine moMΦ | ~4-fold lower |
Note: The data for porcine macrophages with LPS was in combination with IFN-γ, a potent pro-inflammatory cytokine itself, which likely influences the cytokine profile.
Experimental Protocols
Generation of Human Monocyte-Derived Macrophages (MDMs)
This protocol describes the generation of macrophages from human peripheral blood mononuclear cells (PBMCs).
Materials:
-
Human peripheral blood
-
Ficoll-Paque PLUS
-
PBS (Phosphate Buffered Saline)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Human M-CSF (Macrophage Colony-Stimulating Factor)
-
CD14 MicroBeads, human
Procedure:
-
PBMC Isolation: Isolate PBMCs from human peripheral blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's protocol.
-
Monocyte Enrichment: Enrich for monocytes from the PBMC population using CD14 MicroBeads following the manufacturer's instructions.
-
Cell Seeding: Resuspend the enriched CD14+ monocytes in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin. Seed the cells in tissue culture plates at a density of 1 x 10^6 cells/mL.
-
Differentiation: Add human M-CSF to the culture medium at a final concentration of 50 ng/mL.
-
Incubation: Culture the cells for 7 days at 37°C in a 5% CO2 incubator. Replace the culture medium with fresh medium containing M-CSF on day 3 or 4.
-
Macrophage Harvest: After 7 days, the adherent cells will have differentiated into macrophages and are ready for stimulation.
Stimulation of MDMs with this compound and LPS
Materials:
-
Differentiated human MDMs in culture plates
-
This compound (stock solution in sterile water or DMSO)
-
LPS (from E. coli O111:B4, stock solution in sterile PBS)
-
Complete RPMI-1640 medium
Procedure:
-
Prepare Stimuli: Dilute this compound and LPS to the desired final concentrations in complete RPMI-1640 medium. A common working concentration for this compound is 10-100 ng/mL, and for LPS is 10-100 ng/mL.
-
Cell Stimulation: Remove the existing culture medium from the MDMs and replace it with the medium containing either this compound or LPS. Include an unstimulated control (medium only).
-
Incubation: Incubate the cells for the desired time period. For cytokine analysis, a 24-hour incubation is common.
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatants.
-
Storage: Centrifuge the supernatants at 1,500 rpm for 10 minutes to pellet any detached cells. Store the clarified supernatants at -80°C until cytokine analysis.
Quantification of Pro-inflammatory Cytokines by ELISA
This protocol provides a general outline for a sandwich ELISA to measure cytokines such as TNF-α, IL-6, and IL-1β in the collected cell culture supernatants.
Materials:
-
ELISA plate
-
Capture antibody (specific for the cytokine of interest)
-
Detection antibody (biotinylated, specific for the cytokine of interest)
-
Recombinant cytokine standard
-
Streptavidin-HRP
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay diluent (e.g., PBS with 1% BSA)
Procedure:
-
Coating: Coat the wells of an ELISA plate with the capture antibody diluted in coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block the plate with assay diluent for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Sample and Standard Incubation: Add your collected cell culture supernatants and a serial dilution of the recombinant cytokine standard to the wells. Incubate for 2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Detection Antibody Incubation: Add the biotinylated detection antibody to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Streptavidin-HRP Incubation: Add Streptavidin-HRP to each well and incubate for 30 minutes at room temperature in the dark.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Development: Add TMB substrate to each well and incubate until a color change is observed (typically 15-30 minutes) in the dark.
-
Stop Reaction: Stop the reaction by adding the stop solution to each well.
-
Read Plate: Read the absorbance of each well at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve from the absorbance values of the recombinant cytokine standards. Use this curve to calculate the concentration of the cytokine in your samples.
Conclusion
This compound and LPS are powerful tools for stimulating pro-inflammatory cytokine production, but they act through distinct TLRs and signaling pathways, resulting in potentially different cytokine profiles. While both induce robust inflammatory responses, the available data suggests that LPS may be a more potent inducer of IL-6, while this compound and related lipopeptides may elicit comparable or higher levels of other cytokines like IL-1β and IL-8. The choice between these two stimuli will depend on the specific research question and the desired inflammatory milieu. The provided protocols offer a framework for conducting comparative studies to further elucidate the nuanced immunomodulatory effects of these important pathogen-associated molecular patterns.
References
A Comparative Analysis of Pam2Cys and Other Toll-Like Receptor Agonists: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the Toll-like receptor 2/6 (TLR2/6) agonist Pam2Cys with other prominent TLR agonists: Lipopolysaccharide (LPS; TLR4), Flagellin (TLR5), R848 (TLR7/8), and CpG ODN (TLR9). This analysis is supported by experimental data on their signaling pathways, cellular activation, and cytokine induction profiles.
This guide summarizes key performance differences to aid in the selection of the most appropriate TLR agonist for your research or therapeutic development needs.
At a Glance: Comparative Overview of TLR Agonists
| Feature | This compound | LPS (Lipopolysaccharide) | Flagellin | R848 (Resiquimod) | CpG ODN |
| TLR Target | TLR2/6 | TLR4 | TLR5 | TLR7/8 | TLR9 |
| PAMP Origin | Bacterial Lipoprotein (synthetic analog) | Gram-negative Bacteria (outer membrane) | Bacteria (flagellar protein) | Viral ssRNA (synthetic analog) | Bacterial/Viral DNA (synthetic analog) |
| Cellular Location | Cell Surface | Cell Surface | Cell Surface | Endosome | Endosome |
| Primary Responding Cells | Monocytes, Macrophages, Dendritic Cells, Mast Cells | Monocytes, Macrophages, Dendritic Cells, B cells | Epithelial Cells, Monocytes, Dendritic Cells | Plasmacytoid Dendritic Cells, Monocytes, Macrophages, B cells | Plasmacytoid Dendritic Cells, B cells |
| Key Signaling Adaptors | MyD88 | MyD88, TRIF | MyD88 | MyD88 | MyD88 |
| Predominant Immune Response | Pro-inflammatory, Th1/Th2 | Strong pro-inflammatory, Th1 | Pro-inflammatory, Th17 | Antiviral, Th1 | Antiviral, Th1 |
In-Depth Analysis: Signaling Pathways
The signaling cascades initiated by these TLR agonists, while sharing some common components, diverge to produce distinct downstream effects. Understanding these pathways is crucial for predicting their biological outcomes.
This compound (TLR2/6) Signaling Pathway
This compound is recognized by a heterodimer of TLR2 and TLR6 on the cell surface. This recognition leads to the recruitment of the adaptor protein MyD88, initiating a signaling cascade that results in the activation of NF-κB and MAPK pathways, and subsequent pro-inflammatory cytokine production.
This compound TLR2/6 Signaling Pathway
Other TLR Agonist Signaling Pathways
The signaling pathways for LPS, Flagellin, R848, and CpG ODN are detailed below, highlighting their unique activation mechanisms.
Comparative TLR Signaling Pathways
Experimental Data: Performance Comparison
The following tables summarize quantitative data from comparative studies on the potency of these TLR agonists in inducing immune responses.
Table 1: Comparative Cytokine Induction in Isolated Perfused Mouse Lungs[1]
This study compared the effects of the TLR2/6 agonist MALP-2 (a natural analog of this compound), the TLR2/1 agonist Pam3Cys, and the TLR4 agonist LPS.
| Cytokine/Chemokine | MALP-2 (25 ng/mL) | Pam3Cys (160 ng/mL) | LPS (1 µg/mL) |
| TNF-α (pg/mL) | ~150 | ~100 | ~400 |
| IL-6 (pg/mL) | ~300 | ~300 | ~300 |
| MIP-2α (pg/mL) | ~1000 | ~800 | ~2500 |
| IP-10 (pg/mL) | ~200 | Not significant | ~400 |
Data are approximated from graphical representations in the cited study and represent peak concentrations.
Table 2: Dendritic Cell Maturation in Response to Various TLR Agonists
This table compiles data from multiple sources to provide a semi-quantitative comparison of dendritic cell (DC) maturation markers.
| TLR Agonist | Concentration | Cell Type | CD80 Expression | CD86 Expression | Reference |
| This compound | 100 ng/mL | Murine BMDC | ++ | +++ | [1] |
| LPS | 100 ng/mL | Murine BMDC | +++ | +++ | [1] |
| Flagellin | 500 ng/mL | Murine BMDC | + | + | [1] |
| R848 | 25 µM | Human CD34-derived DC | +++ | +++ | [2] |
| CpG ODN | 5 µg/mL | Murine BMDC | ++ | +++ | [1] |
Rating: + (low), ++ (medium), +++ (high) increase over unstimulated control.
Experimental Protocols
Detailed methodologies for key experiments are provided to ensure reproducibility and aid in experimental design.
In Vitro Stimulation of Bone Marrow-Derived Dendritic Cells (BMDCs)
This protocol describes the generation of murine BMDCs and their subsequent stimulation with TLR agonists to assess maturation.
1. Generation of BMDCs:
-
Harvest bone marrow from the femurs and tibias of mice.
-
Lyse red blood cells using ACK lysis buffer.
-
Culture bone marrow cells at 2 x 10^6 cells/mL in complete RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, and 20 ng/mL recombinant murine granulocyte-macrophage colony-stimulating factor (GM-CSF).
-
On day 3, add fresh complete medium containing GM-CSF.
-
On day 6, collect non-adherent and loosely adherent cells, which are immature DCs.
2. Stimulation of BMDCs:
-
Plate immature DCs in 24-well plates at a density of 1 x 10^6 cells/mL.
-
Add TLR agonists at desired concentrations (e.g., this compound at 100 ng/mL, LPS at 100 ng/mL, Flagellin at 500 ng/mL, R848 at 1 µM, CpG ODN at 1 µg/mL).
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
3. Analysis:
-
Collect supernatants for cytokine analysis by ELISA or multiplex assay.
-
Harvest cells for analysis of surface marker expression (e.g., CD40, CD80, CD86, MHC class II) by flow cytometry.
Flow Cytometry for Dendritic Cell Maturation Markers
This protocol outlines the staining procedure for analyzing DC maturation markers.
1. Cell Preparation:
-
Harvest stimulated and unstimulated DCs and wash with FACS buffer (PBS containing 1% BSA and 0.05% sodium azide).
-
Resuspend cells in FACS buffer to a concentration of 1 x 10^7 cells/mL.
2. Staining:
-
Add Fc block (e.g., anti-CD16/32) to prevent non-specific antibody binding and incubate for 10 minutes on ice.
-
Add a cocktail of fluorescently conjugated antibodies against DC maturation markers (e.g., FITC-CD80, PE-CD86, APC-MHC Class II) at pre-titrated concentrations.
-
Incubate for 30 minutes on ice in the dark.
-
Wash cells twice with FACS buffer.
3. Data Acquisition and Analysis:
-
Resuspend cells in FACS buffer and acquire data on a flow cytometer.
-
Analyze the data using appropriate software to determine the percentage of positive cells and the mean fluorescence intensity (MFI) for each marker.
NF-κB Reporter Assay for TLR Activation
This assay measures the activation of the NF-κB signaling pathway, a common downstream event in TLR signaling.
1. Cell Culture and Transfection:
-
Culture HEK293 cells in DMEM supplemented with 10% FBS and antibiotics.
-
Co-transfect the cells with a plasmid encoding the specific TLR(s) of interest (e.g., TLR2 and TLR6 for this compound) and an NF-κB-luciferase reporter plasmid. A constitutively expressed Renilla luciferase plasmid can be co-transfected for normalization.
2. Stimulation:
-
24 hours post-transfection, seed the cells into a 96-well plate.
-
Stimulate the cells with various concentrations of the TLR agonists for 6-18 hours.
3. Luciferase Assay:
-
Lyse the cells and measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for comparing the effects of different TLR agonists on immune cells.
Workflow for TLR Agonist Comparison
Conclusion
This compound is a potent activator of the TLR2/6 pathway, inducing a strong pro-inflammatory response characterized by the production of cytokines such as TNF-α and IL-6, and the upregulation of co-stimulatory molecules on antigen-presenting cells. Its performance is comparable to other well-established TLR agonists, although the specific profile of the induced immune response varies depending on the TLR targeted.
-
This compound vs. LPS: LPS is generally a more potent inducer of TNF-α, while both are strong inducers of IL-6.[3] LPS has the unique ability to signal through both MyD88 and TRIF pathways, leading to the production of type I interferons in addition to pro-inflammatory cytokines.
-
This compound vs. Flagellin: Both are potent activators of MyD88-dependent signaling. Flagellin is particularly effective at stimulating epithelial cells and can induce a Th17 response.
-
This compound vs. R848 and CpG ODN: R848 and CpG ODN are endosomal TLR agonists that are particularly effective at inducing type I interferons, making them potent antiviral agents and strong promoters of Th1-biased immune responses.[4][5]
The choice of TLR agonist will ultimately depend on the specific application. This compound is an excellent candidate for applications requiring broad inflammatory activation and has shown promise as a vaccine adjuvant. For applications requiring a strong antiviral or Th1-polarizing response, R848 or CpG ODN may be more suitable. This guide provides a foundational understanding to aid in this critical decision-making process.
References
- 1. DC matured by inflammation induce CD86-dependent priming of naïve CD8+ T cells in the absence of their cognate peptide antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Podoplanin-expressing inflammatory macrophages activate murine platelets via CLEC-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adjuvant activities of immune response modifier R-848: comparison with CpG ODN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. TLR agonists as vaccine adjuvants: comparison of CpG ODN and Resiquimod (R-848) - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming the Role of TLR2/6 in Pam2Cys Signaling Using Knockout Models
This guide provides a comparative analysis of experimental data derived from wild-type, TLR2-knockout, and TLR6-knockout models to definitively establish the essential roles of both Toll-like Receptor 2 (TLR2) and Toll-like Receptor 6 (TLR6) in the signaling pathway initiated by the synthetic diacylated lipopeptide, Pam2Cys.
This compound is a synthetic lipopeptide that mimics the acylated amino terminus of bacterial lipoproteins.[1] It is a well-established agonist for the TLR2/TLR6 heterodimer, leading to the activation of the innate immune system and the production of pro-inflammatory cytokines.[1][2][3] The use of knockout (KO) animal models, in which the genes for TLR2 or TLR6 are selectively deleted, provides unequivocal evidence of their necessity in this signaling cascade. By comparing the cellular responses of wild-type (WT) models to those of TLR2-/- and TLR6-/- models upon stimulation with this compound, we can precisely delineate the function of each receptor.
The this compound-TLR2/6 Signaling Pathway
This compound is recognized by a heterodimer of TLR2 and TLR6 expressed on the surface of various immune cells, including macrophages and dendritic cells.[1][4] This ligand-receptor interaction initiates a downstream signaling cascade through the adaptor protein MyD88. This leads to the activation of NF-κB and AP-1, transcription factors that drive the expression of genes encoding pro-inflammatory cytokines like TNF-α and Interleukin-6 (IL-6).[1] The complete absence of a response in TLR2-/- and TLR6-/- models confirms that both receptors are indispensable for forming a functional signaling complex.
Comparative Analysis: Wild-Type vs. Knockout Models
Experimental data from studies using TLR2-/- and TLR6-/- mouse models consistently demonstrate a complete abrogation of the inflammatory response to this compound and its analogs, such as Pam2CSK4. This lack of response, measured by the production of key cytokines, confirms the non-redundant roles of both TLR2 and TLR6.
| Model (Genotype) | Stimulant | Cytokine Measured | Relative Response Level | Conclusion | Reference |
| Wild-Type (WT) | Pam2CSK4 | IL-6, TNF-α | High | Robust pro-inflammatory response as expected. | [5][6] |
| TLR2 Knockout (TLR2-/-) | Pam2CSK4 | IL-6, TNF-α | None / Baseline | Response is completely abolished, confirming TLR2 is essential for signaling. | [5][6][7] |
| TLR6 Knockout (TLR6-/-) | Pam2CSK4 | IL-6, TNF-α | None / Baseline | Response is completely abolished, confirming TLR6 is the necessary co-receptor for this compound. | [5] |
Experimental Workflow
The process of confirming receptor dependency using knockout models follows a standardized workflow. This involves preparing and treating cells or animals from WT, TLR2-/-, and TLR6-/- strains, followed by specific assays to measure the downstream effects of receptor activation.
Experimental Protocols
In Vivo Stimulation of Mouse Models
This protocol outlines the procedure for stimulating wild-type and knockout mice to assess the systemic cytokine response.
-
Animals: Age- and sex-matched wild-type (C57BL/6), TLR2-/-, and TLR6-/- mice.
-
Reagents:
-
Pam2CSK4 (a stable analog of this compound) sterile solution (e.g., 1 mg/mL in endotoxin-free water).
-
Sterile, endotoxin-free phosphate-buffered saline (PBS).
-
-
Procedure:
-
Administer a single dose of Pam2CSK4 (e.g., 25 µg) via intraperitoneal (IP) injection.[5] A control group for each genotype should receive an equivalent volume of sterile PBS.
-
At a predetermined time point post-injection (e.g., 4 hours), humanely euthanize the mice.[5]
-
Collect blood via cardiac puncture.
-
Allow blood to clot at room temperature for 30 minutes, then centrifuge at 2,000 x g for 10 minutes to separate serum.
-
Collect the serum and store it at -80°C until analysis.[8]
-
Measurement of Cytokine Production by ELISA
This protocol describes a sandwich ELISA for quantifying cytokine levels in collected serum or cell culture supernatants.[9]
-
Materials:
-
96-well ELISA plates.
-
Capture antibody (e.g., anti-mouse TNF-α).
-
Detection antibody (biotinylated, e.g., anti-mouse TNF-α).
-
Recombinant cytokine standard (e.g., recombinant mouse TNF-α).
-
Streptavidin-HRP.
-
TMB substrate solution.
-
Stop solution (e.g., 2N H₂SO₄).
-
Wash buffer (PBS with 0.05% Tween-20).
-
Assay diluent (PBS with 10% FBS).
-
-
Procedure:
-
Coat the 96-well plate with the capture antibody overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
Block non-specific binding with assay diluent for 1-2 hours at room temperature.
-
Wash the plate.
-
Add serum samples and recombinant cytokine standards (in serial dilution) to the wells and incubate for 2 hours at room temperature.
-
Wash the plate.
-
Add the biotinylated detection antibody and incubate for 1 hour at room temperature.
-
Wash the plate.
-
Add Streptavidin-HRP and incubate for 30 minutes in the dark.
-
Wash the plate.
-
Add TMB substrate and incubate until a color change is observed (5-15 minutes).
-
Add stop solution to quench the reaction.
-
Read the absorbance at 450 nm on a microplate reader. The concentration of the cytokine in the samples is determined by comparison to the standard curve.[10]
-
NF-κB Activation (Nuclear Translocation) Assay
This image-based assay quantifies the activation of NF-κB by monitoring the translocation of its p65 subunit from the cytoplasm to the nucleus.[11][12]
-
Materials:
-
Peritoneal macrophages isolated from WT, TLR2-/-, and TLR6-/- mice.
-
Black, clear-bottom 96-well imaging plates.
-
This compound or Pam2CSK4.
-
Fixative (4% Paraformaldehyde in PBS).
-
Permeabilization buffer (0.1% Triton X-100 in PBS).
-
Primary antibody (Rabbit anti-NF-κB p65).
-
Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 anti-rabbit IgG).
-
Nuclear counterstain (e.g., DAPI).
-
-
Procedure:
-
Seed isolated macrophages into a 96-well imaging plate and allow them to adhere overnight.
-
Stimulate cells with this compound (e.g., 100 ng/mL) for a specified time (e.g., 60 minutes).
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Wash with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Block non-specific antibody binding with a blocking buffer (e.g., PBS with 5% BSA).
-
Incubate with the primary anti-p65 antibody for 1 hour at room temperature.
-
Wash with PBS.
-
Incubate with the fluorescently labeled secondary antibody and DAPI for 1 hour in the dark.
-
Wash with PBS.
-
Acquire images using a high-content imaging system or fluorescence microscope.
-
Analyze the images to quantify the fluorescence intensity of p65 in the nucleus versus the cytoplasm. A significant increase in the nuclear-to-cytoplasmic intensity ratio indicates NF-κB activation.[12]
-
References
- 1. invivogen.com [invivogen.com]
- 2. medkoo.com [medkoo.com]
- 3. Development of N-Acetylated Dipalmitoyl-S-Glyceryl Cysteine Analogs as Efficient TLR2/TLR6 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. TLR2/6 signaling promotes the expansion of premalignant hematopoietic stem and progenitor cells in the NUP98-HOXD13 mouse model of MDS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intranasal administration of the TLR2 agonist this compound provides rapid protection against influenza in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. TLR2 Mediates Immunity to Experimental Cysticercosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytokine measurements [bio-protocol.org]
- 9. bowdish.ca [bowdish.ca]
- 10. academic.oup.com [academic.oup.com]
- 11. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Evaluating the Th1/Th2 Polarizing Effects of Pam2Cys Adjuvant: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the Th1/Th2 polarizing effects of the synthetic diacylated lipopeptide adjuvant, Pam2Cys. By activating the Toll-like receptor 2 and 6 (TLR2/TLR6) heterodimer, this compound has emerged as a promising candidate for vaccine development, capable of eliciting both humoral and cellular adaptive immune responses.[1][2][3] This document compares the immunological profile induced by this compound with other well-characterized adjuvants, presenting key experimental data, detailed protocols for immunological assays, and visual representations of relevant biological pathways and workflows.
Performance Comparison: this compound vs. Alternative Adjuvants
The choice of adjuvant is critical in vaccine formulation as it can significantly influence the nature of the adaptive immune response, skewing it towards a T helper 1 (Th1) or T helper 2 (Th2) phenotype. A Th1 response, characterized by the production of interferon-gamma (IFN-γ), is crucial for immunity against intracellular pathogens, while a Th2 response, marked by the secretion of interleukins 4, 5, and 13 (IL-4, IL-5, IL-13), is essential for combating extracellular parasites.[4]
This compound has been shown to induce a mixed Th1/Th2 response, with the specific balance often depending on the vaccine model and antigen.[5] In some contexts, it demonstrates a propensity to drive a more Th2-polarized response, evidenced by elevated levels of IgG1 antibodies.[5] However, it can also stimulate Th1-associated responses, including the production of IFN-γ and IgG2a/c antibodies.[6]
Below is a comparative summary of the immunological outcomes associated with this compound and two commonly used adjuvants with distinct polarizing capacities: Aluminum hydroxide (Alum), a classical Th2-polarizing adjuvant, and CpG oligodeoxynucleotides (CpG ODN), a potent Th1-inducing agent.[7][8]
Table 1: Comparison of Th1/Th2 Polarizing Effects of Different Adjuvants
| Adjuvant | Primary PRR Target | Predominant T-helper Response | Characteristic Cytokines | Predominant Antibody Isotype (in mice) |
| This compound | TLR2/TLR6 | Mixed Th1/Th2 or Th2-skewed | IL-4, IL-5, IL-13, IFN-γ, IL-12[1][5] | IgG1, some IgG2a/c[5][6] |
| Alum | NLRP3 inflammasome (proposed) | Th2 | IL-4, IL-5, IL-13[8] | IgG1[7][8] |
| CpG ODN | TLR9 | Th1 | IFN-γ, IL-12 | IgG2a/c[7] |
Table 2: Quantitative Comparison of Antibody Isotype Ratios
| Adjuvant Combination | Antigen | IgG1/IgG2a (or IgG2c) Ratio | Interpretation | Reference |
| Pam2CSK4 + ALM | Leishmania major | Elevated | Th2-skewed response | [5] |
| Alum + BmMfE | Brugia malayi | Highest | Strong Th2-polarization | [5] |
| Pam2CSK4 + BmMfE | Brugia malayi | Elevated (lower than Alum) | Mixed Th1/Th2 response | [5] |
| CpG ODN + Alum | Hepatitis B Surface Antigen | Lower (mixed IgG1 and IgG2a) | Mixed Th1/Th2 response | [7] |
| QS-21 | Aβ42 peptide | Shifted towards Th1 | Th1-skewed response | [8] |
Signaling Pathway and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate these adjuvants, the following diagrams illustrate the this compound signaling pathway and a typical experimental workflow for assessing Th1/Th2 polarization.
Caption: this compound signaling via TLR2/TLR6 activates downstream pathways.
References
- 1. Incorporation of a Toll-like receptor 2/6 agonist potentiates mRNA vaccines against cancer and infectious diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of N-Acetylated Dipalmitoyl-S-Glyceryl Cysteine Analogs as Efficient TLR2/TLR6 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immunostimulation by Synthetic Lipopeptide-Based Vaccine Candidates: Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The TLR2/6 ligand PAM2CSK4 is a Th2 polarizing adjuvant in Leishmania major and Brugia malayi murine vaccine models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stereoisomeric Pam2CS based TLR2 agonists: synthesis, structural modelling and activity as vaccine adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CpG DNA induces stronger immune responses with less toxicity than other adjuvants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Adjuvant-dependent modulation of Th1 and Th2 responses to immunization with beta-amyloid - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Pam2Cys Activity: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the activity of immunomodulatory compounds across different cellular models is paramount. This guide provides a comparative analysis of the activity of Pam2Cys, a synthetic diacylated lipopeptide that acts as a potent Toll-like receptor 2 (TLR2) and TLR6 agonist, across various cell lines. The data presented here, supported by detailed experimental protocols and signaling pathway diagrams, serves as a valuable resource for designing and interpreting experiments involving this widely used immunostimulant.
This compound is a synthetic analog of the macrophage-activating lipopeptide-2 (MALP-2) and is frequently used to study innate immunity, vaccine adjuvants, and inflammatory signaling pathways.[1] Its primary mechanism of action involves the activation of TLR2/6 heterodimers on the surface of immune cells, which triggers a downstream signaling cascade culminating in the production of pro-inflammatory cytokines.[1] This guide summarizes the quantitative effects of this compound on different cell lines, provides detailed experimental methodologies, and visualizes the key cellular processes involved.
Data Presentation: Quantitative Analysis of this compound Activity
The following tables summarize the dose-dependent effects of this compound on cytokine production in different cell lines. It is important to note that the data are compiled from different studies, and direct comparison between cell lines should be made with caution due to potential variations in experimental conditions.
Table 1: this compound-induced Cytokine Production in Porcine Monocyte-Derived Macrophages (moMΦ)
| This compound Concentration | IL-1α (pg/mL) | IL-1β (pg/mL) | IL-6 (pg/mL) | TNF-α (pg/mL) | IL-12 (pg/mL) |
| Untreated Control | Undetectable | Undetectable | Undetectable | Undetectable | Undetectable |
| 10 ng/mL | ~100 | ~250 | ~4000 | ~1500 | ~50 |
| 100 ng/mL | ~150 | ~300 | ~5000 | ~2000 | ~100 |
Data is estimated from graphical representations in Franzoni et al., Vaccines, 2021.
Table 2: this compound-induced NF-κB Activation in HEK293 Reporter Cells
| Cell Line | This compound Concentration | Readout | Fold Induction (over control) |
| HEK-Blue™ hTLR2/TLR6 | 0.01 - 100 ng/mL | SEAP Activity | Dose-dependent increase |
HEK-Blue™ hTLR2/TLR6 cells are specifically designed to report TLR2/6 activation via a secreted embryonic alkaline phosphatase (SEAP) reporter gene. The exact fold induction can vary based on experimental conditions and reagent batches.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental findings. Below are protocols for assessing this compound activity in macrophage and reporter cell lines.
Protocol 1: this compound Stimulation of Macrophages for Cytokine Analysis
This protocol outlines the steps for stimulating macrophage cell lines (e.g., THP-1, RAW 264.7) with this compound and measuring cytokine production by ELISA.
Materials:
-
Macrophage cell line (e.g., THP-1, RAW 264.7)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and antibiotics)
-
This compound (synthetic)
-
Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation
-
Sterile, endotoxin-free water or PBS for this compound reconstitution
-
96-well cell culture plates
-
ELISA kits for target cytokines (e.g., human or mouse TNF-α, IL-6)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
For THP-1 cells, seed at a density of 1 x 10^6 cells/mL in a 96-well plate. Differentiate to a macrophage-like phenotype by adding PMA to a final concentration of 50-100 ng/mL and incubate for 24-48 hours. After differentiation, replace the medium with fresh, PMA-free medium and rest the cells for 24 hours.
-
For RAW 264.7 cells, seed at a density of 1 x 10^5 cells/well in a 96-well plate and allow them to adhere overnight.
-
-
This compound Preparation: Prepare a stock solution of this compound in sterile, endotoxin-free water or PBS. From the stock, prepare serial dilutions in complete cell culture medium to achieve the desired final concentrations.
-
Cell Stimulation: Remove the culture medium from the wells and add the this compound dilutions. Include a vehicle control (medium without this compound).
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 300 x g for 5 minutes) to pellet any detached cells. Carefully collect the supernatants for cytokine analysis.
-
Cytokine Measurement (ELISA): Perform the ELISA for the desired cytokines according to the manufacturer's instructions.
Protocol 2: NF-κB Reporter Assay in HEK-Blue™ hTLR2/TLR6 Cells
This protocol describes the use of a commercially available reporter cell line to specifically measure TLR2/6 activation by this compound.
Materials:
-
HEK-Blue™ hTLR2/TLR6 cells (InvivoGen)
-
HEK-Blue™ Detection medium (InvivoGen)
-
This compound
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Plate HEK-Blue™ hTLR2/TLR6 cells in a 96-well plate at the density recommended by the manufacturer.
-
This compound Stimulation: Add various concentrations of this compound to the wells.
-
Incubation: Incubate the plate for 16-24 hours at 37°C in a 5% CO2 incubator.
-
SEAP Detection: Add HEK-Blue™ Detection medium to the wells and incubate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 620-655 nm using a microplate reader. The absorbance is directly proportional to the level of NF-κB activation.
Mandatory Visualization
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway and a typical experimental workflow for assessing this compound activity.
References
A Comparative Analysis of Pam2Cys Stimulation: In Vitro and In Vivo Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the immunological effects of Pam2Cys stimulation in controlled in vitro settings versus complex in vivo biological systems. This compound, a synthetic lipopeptide, is a potent agonist for the Toll-like receptor 2 and 6 (TLR2/TLR6) heterodimer, making it a valuable tool for studying innate immunity and a promising adjuvant candidate for vaccines.[1][2][3] This document summarizes key quantitative data, details common experimental protocols, and visualizes the underlying biological processes to facilitate a deeper understanding of this compound's spectrum of activity.
In Vitro Effects: Direct Cellular Activation
In vitro studies with this compound focus on its direct effects on isolated immune cells, providing a clear window into the initial stages of the induced immune response without the complexities of a whole-organism system.
Quantitative Data: Cytokine Production in Murine Macrophages
The following table summarizes the typical dose-dependent production of pro-inflammatory cytokines by porcine monocyte-derived macrophages (moMΦ) following stimulation with a this compound-conjugated lipopeptide.
| This compound Concentration | IL-1β (pg/mL) | IL-6 (pg/mL) | TNF-α (pg/mL) | IL-12p40 (pg/mL) |
| Control (Untreated) | Not Detected | Not Detected | Not Detected | Not Detected |
| 10 ng/mL | > 2,000 | > 10,000 | ~1,500 | ~1,500 |
| 100 ng/mL | > 2,000 | > 10,000 | > 2,000 | ~2,000 |
| Data adapted from a study on porcine macrophages stimulated with Mag-Pam2Cys, a synthetic lipopeptide incorporating this compound.[4] |
Experimental Protocol: In Vitro Macrophage Stimulation
This protocol outlines a standard procedure for assessing the in vitro effects of this compound on macrophages.
-
Cell Culture: Porcine monocyte-derived macrophages (moMΦ) are generated and seeded in 12-well plates at a density of approximately 1 x 10^6 cells/well. The cells are allowed to adhere for 24 hours at 37°C in a 5% CO₂ incubator.[4][5]
-
Stimulation: The culture medium is replaced with fresh medium containing the desired concentration of this compound (e.g., 10 ng/mL or 100 ng/mL).[4] A negative control group (untreated) is maintained.
-
Incubation: The cells are incubated for 24 hours to allow for cellular activation and cytokine secretion.[4]
-
Supernatant Collection: After incubation, the culture supernatants are collected, centrifuged to remove cellular debris, and stored at -80°C until analysis.[6]
-
Cytokine Analysis: The concentrations of various cytokines (e.g., IL-1β, IL-6, TNF-α, IL-12) in the supernatants are quantified using a multiplex cytokine ELISA assay according to the manufacturer's instructions.[4]
-
Cellular Analysis (Optional): The stimulated cells can be analyzed for the expression of activation markers (e.g., MHC class I, MHC class II, CD25) using flow cytometry.[4]
Visualizations: Signaling Pathway and Experimental Workflow
Caption: this compound activates the TLR2/TLR6 signaling pathway, leading to the transcription of pro-inflammatory genes.
Caption: Standard experimental workflow for in vitro stimulation of immune cells with this compound.
In Vivo Effects: Integrated Immune Response
In vivo experiments reveal the broader, integrated immunological consequences of this compound stimulation, including its efficacy as a vaccine adjuvant in eliciting adaptive immunity and providing protection against pathogens.
Quantitative Data: Adjuvant Effects on Immune Response in Mice
The following table presents data from a study where this compound was used as an adjuvant for a SARS-CoV-2 spike protein vaccine administered intranasally to mice.
| Metric | Vaccine Group | Response Level |
| Spike-specific IgG (Serum Titer) | Spike Protein Only | Low |
| Spike Protein + this compound | Significantly Increased | |
| Spike-specific IgA (Nasal Wash) | Spike Protein Only | Undetectable |
| Spike Protein + this compound | Significantly Increased | |
| Spike-specific IL-17A+ CD4+ T cells (Nasal Passages) | This compound Only (Control) | Baseline |
| Spike Protein + this compound | Significantly Increased | |
| Viral Titer in Lungs (post-challenge) | Unvaccinated | High |
| Spike Protein + this compound | Undetectable (Sterilizing Protection) | |
| Data synthesized from a study on intranasal vaccination in mice.[7] |
Experimental Protocol: In Vivo Mouse Immunization and Challenge
This protocol describes a typical experiment to evaluate this compound as a vaccine adjuvant in a mouse model.
-
Animals: C57BL/6 or other appropriate mouse strains are used. Animals are acclimatized for at least one week before the experiment.[8]
-
Immunization: Mice are immunized via a relevant route, such as intranasal (i.n.) or subcutaneous (s.c.).[7][8] For i.n. administration, mice are anesthetized and a solution containing the antigen (e.g., 6 µg SARS-CoV-2 spike protein) and this compound (e.g., 5 µg) in a small volume (e.g., 30 µL) is delivered to the nares.[7]
-
Booster Immunizations: Booster shots are typically given at set intervals, for example, two and four weeks after the primary immunization, to enhance the immune response.[9]
-
Sample Collection: Blood samples are collected periodically to measure antibody titers. At the end of the experiment, mucosal samples (e.g., nasal wash, bronchoalveolar lavage fluid) and tissues (e.g., spleen, lymph nodes) are collected.[7][9]
-
Pathogen Challenge (Optional): To assess protective efficacy, immunized mice are challenged with a live pathogen (e.g., 1,000 PFU of SARS-CoV-2) several weeks after the final immunization.[7]
-
Endpoint Analysis: Immune responses are quantified using various assays:
Visualization: Experimental Workflow
Caption: Generalized timeline for an in vivo mouse immunization study using this compound as an adjuvant.
Conclusion
The comparison between in vitro and in vivo studies of this compound highlights its journey from a direct activator of innate immune cells to a potent modulator of the entire immune system. In vitro experiments are crucial for elucidating the fundamental mechanisms of TLR2/6 signaling and for initial dose-response screening, demonstrating robust, dose-dependent induction of pro-inflammatory cytokines.[4] In vivo studies build upon this foundation, confirming that this initial innate stimulation translates into powerful adjuvant activity capable of shaping a strong, protective adaptive immune response, characterized by enhanced antibody production, T-cell activation, and sterilizing immunity against pathogens.[7] Both approaches are complementary and essential for the rational development of this compound-based immunotherapies and next-generation vaccines.
References
- 1. In Vivo Evaluation of this compound‐Modified Cancer‐Testis Antigens as Potential Self‐Adjuvanting Cancer Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 3. medkoo.com [medkoo.com]
- 4. Targeting Toll-Like Receptor 2: Polarization of Porcine Macrophages by a Mycoplasma-Derived this compound Lipopeptide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Upper respiratory tract immunization with this compound-adjuvanted spike protein vaccine achieves sterilizing protection against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Validating the Specificity of Pam2Cys for TLR2: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of a specific Toll-like receptor (TLR) agonist is critical for accurate immunological studies and the development of targeted therapeutics. This guide provides a comprehensive comparison of Pam2Cys's specificity for TLR2 over other TLRs, supported by experimental data and detailed protocols.
This compound, a synthetic diacylated lipopeptide, is widely recognized as a potent agonist for Toll-like receptor 2 (TLR2). It mimics the acylated N-terminus of bacterial lipoproteins and primarily signals through the TLR2/TLR6 heterodimer.[1][2] This specificity is crucial for researchers aiming to dissect TLR2-mediated signaling pathways or develop adjuvants and immunomodulators that specifically target this receptor. This guide will delve into the experimental evidence validating this compound's specificity, present the data in a clear, comparative format, and provide detailed methodologies for key experiments.
Data Presentation: this compound Specificity Across TLRs
To quantitatively assess the specificity of this compound, its activity is typically evaluated across a panel of cell lines, each engineered to express a specific TLR. The most common method is a reporter gene assay, where the activation of the TLR signaling pathway leads to the expression of a reporter protein, such as luciferase or secreted embryonic alkaline phosphatase (SEAP).
| Toll-like Receptor (TLR) | This compound/Pam2CSK4 Activity | Supporting Evidence |
| TLR2/TLR6 | Potent Agonist | Consistently demonstrates robust activation in TLR2/6 reporter assays with low EC50 values.[1] |
| TLR2/TLR1 | No significant activity | This compound is a diacylated lipopeptide and TLR2/TLR1 heterodimers are typically activated by triacylated lipopeptides like Pam3CSK4. |
| TLR3 | No significant activity | A study on porcine macrophages showed that a this compound-derived lipopeptide downregulated the expression of TLR3 rather than activating it.[3] |
| TLR4 | No significant activity | Pam2CSK4 is confirmed to be free of endotoxin contamination, the primary ligand for TLR4.[1] The aforementioned porcine macrophage study also showed downregulation of TLR4 expression.[3] |
| TLR5 | No significant activity | The porcine macrophage study demonstrated downregulation of TLR5 expression upon treatment with a this compound-derived lipopeptide.[3] |
| TLR7 | No significant activity | The porcine macrophage study showed downregulation of TLR7 expression.[3] |
| TLR8 | No significant activity | Downregulation of TLR8 expression was observed in porcine macrophages treated with a this compound-derived lipopeptide.[3] |
| TLR9 | No significant activity | The porcine macrophage study also indicated a downregulation of TLR9 expression.[3] |
Note: The downregulation of other TLRs in the presence of a potent TLR2 agonist could be a result of cross-talk between TLR signaling pathways, a known phenomenon in innate immunity. However, it strongly indicates a lack of direct agonistic activity.
Experimental Protocols
Two key experimental approaches are used to validate the specificity of TLR ligands: luciferase reporter assays and cytokine profiling.
TLR Ligand Specificity Screen using Luciferase Reporter Assay
This assay provides a quantitative measure of a specific TLR pathway's activation in response to a ligand.
Principle: HEK293 cells, which have low endogenous TLR expression, are engineered to stably express a single human TLR (e.g., TLR1, TLR2, TLR3, etc.) and a reporter gene (e.g., luciferase or SEAP) under the control of an NF-κB-inducible promoter. Activation of the specific TLR by its ligand initiates a signaling cascade that leads to the activation of NF-κB and subsequent expression of the reporter gene, which can be quantified.
Detailed Methodology:
-
Cell Culture: Maintain a panel of HEK-Blue™ TLR reporter cell lines (InvivoGen) or equivalent, each expressing a single human TLR (TLR1 through TLR9), according to the manufacturer's instructions. A null-reporter cell line (lacking any transfected TLR) should be used as a negative control.
-
Cell Plating: On the day of the assay, harvest and resuspend the cells in their appropriate growth medium. Seed the cells in a 96-well plate at a density of approximately 5 x 10^4 cells per well and incubate for 24 hours.
-
Ligand Preparation and Stimulation: Prepare a serial dilution of this compound or Pam2CSK4 in the appropriate cell culture medium. Add the diluted ligand to the corresponding wells of the 96-well plate containing the different TLR reporter cell lines. Include a positive control for each TLR (e.g., Pam3CSK4 for TLR1/2, Poly(I:C) for TLR3, LPS for TLR4, Flagellin for TLR5, R848 for TLR7/8, CpG ODN for TLR9) and a vehicle control (medium alone).
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.
-
Reporter Gene Quantification:
-
For SEAP reporter: Add a SEAP detection reagent (e.g., QUANTI-Blue™) to the cell supernatant and incubate according to the manufacturer's protocol. Measure the optical density (OD) at the recommended wavelength (e.g., 620-655 nm).
-
For Luciferase reporter: Add a luciferase assay reagent (e.g., Bright-Glo™) to the wells and measure the luminescence using a luminometer.
-
-
Data Analysis: Subtract the background signal (vehicle control) from all readings. Plot the reporter signal as a function of the ligand concentration for each TLR cell line to determine the dose-response curve and calculate the EC50 value for TLR2 activation.
Cytokine Profiling in Primary Immune Cells
This assay assesses the functional consequence of TLR activation by measuring the production of inflammatory cytokines.
Principle: Primary immune cells, such as human peripheral blood mononuclear cells (PBMCs) or monocyte-derived macrophages, express a range of TLRs. By stimulating these cells with this compound and measuring the resulting cytokine profile, one can infer the activation of specific TLR pathways. The expected cytokine profile for a TLR2 agonist includes pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.
Detailed Methodology:
-
Isolation of Primary Cells: Isolate PBMCs from healthy human donor blood using Ficoll-Paque density gradient centrifugation. To obtain macrophages, culture the isolated monocytes in the presence of M-CSF for 5-7 days.
-
Cell Plating: Seed the PBMCs or macrophages in a 96-well plate at a density of 1 x 10^6 cells/mL.
-
Cell Stimulation: Treat the cells with varying concentrations of this compound. Include a negative control (medium alone) and positive controls for other TLRs (e.g., LPS for TLR4).
-
Incubation: Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatants.
-
Cytokine Quantification: Measure the concentration of key cytokines (e.g., TNF-α, IL-6, IL-1β, IL-10, IFN-γ) in the supernatants using a multiplex immunoassay (e.g., Luminex-based assay or a cytokine bead array) according to the manufacturer's protocol.
-
Data Analysis: Compare the cytokine levels in this compound-stimulated cells to the negative control. A significant increase in pro-inflammatory cytokines consistent with MyD88-dependent signaling supports TLR2 activation. The lack of a significant IFN-γ response further distinguishes it from pathways activated by some other TLRs.
Mandatory Visualizations
TLR2 Signaling Pathway
References
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Pam2Cys
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory reagents is paramount. This guide provides essential safety and logistical information for the proper disposal of Pam2Cys, a synthetic lipopeptide commonly used as a Toll-like receptor 2 (TLR2) agonist in immunological research. While specific institutional and local regulations must always be followed, this document outlines the core principles and procedures for handling this compound waste.
Core Principle: Risk-Based Waste Segregation
The fundamental principle for disposing of this compound is to segregate the waste based on its form and potential for biological contamination. This compound as a pure or unused reagent should be treated as chemical waste. Conversely, all materials that have come into contact with this compound during experimental procedures, such as cell culture media, pipette tips, and gloves, should be managed as biological or biohazardous waste.
Experimental Protocols for Waste Handling
1. Disposal of Unused or Expired this compound (Solid or in Solution)
Unused or expired this compound, whether in its solid (powder) form or dissolved in a solvent, should be disposed of as chemical waste.
-
Step 1: Labeling. Ensure the primary container is clearly labeled with the full chemical name ("this compound" or "S-[2,3-bis(palmitoyloxy)propyl]cysteine"), concentration (if in solution), and the appropriate hazard symbols as indicated on the Safety Data Sheet (SDS) or by your institution's chemical safety guidelines.
-
Step 2: Packaging. The primary container should be securely sealed to prevent leaks. Place the sealed container in a secondary, larger container that is compatible with the chemical and clearly labeled as "Hazardous Waste" or "Chemical Waste for Disposal."
-
Step 3: Storage. Store the packaged waste in a designated satellite accumulation area for chemical waste, away from incompatible materials.
-
Step 4: Collection. Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor. Do not dispose of pure this compound down the drain or in the regular trash.
2. Disposal of this compound-Contaminated Laboratory Materials
Materials that have been contaminated with this compound during research applications (e.g., cell culture, in vivo studies) should be treated as biological waste. This is due to the biological activity of this compound and its use in systems containing biological agents.
-
Solid Waste (Non-Sharps):
-
Examples: Gloves, pipette tips, plastic tubes, flasks, and paper towels.
-
Procedure: Collect these materials in a designated biohazard bag.[1] Once the bag is full, it should be securely closed and placed in a secondary, rigid container marked with the universal biohazard symbol. This waste should then be treated, typically by autoclaving, before final disposal.[2][3]
-
-
Liquid Waste:
-
Examples: Cell culture media containing this compound, supernatant from cell cultures.
-
Procedure: Collect liquid waste in a leak-proof, autoclavable container (e.g., a labeled Duran bottle).[3] The container should be clearly marked as "Biohazardous Liquid Waste" and include the name of the principal investigator and the laboratory. This waste must be decontaminated, either by autoclaving or by chemical disinfection with an appropriate agent like a 10% bleach solution, before it can be disposed of down the sanitary sewer.[1] Always check with your local EHS for permissible chemical disinfectants and disposal procedures.
-
-
Sharps Waste:
-
Examples: Needles, syringes, glass Pasteur pipettes, and scalpel blades contaminated with this compound.
-
Procedure: Immediately place all contaminated sharps into a designated, puncture-resistant sharps container that is clearly labeled with the biohazard symbol.[1] Do not recap, bend, or break needles. Once the sharps container is full, it should be sealed and placed in the regulated medical waste stream for disposal by a licensed contractor.
-
Data Presentation: this compound Disposal Summary Table
| Waste Type | Examples | Disposal Container | Treatment/Disposal Route |
| Pure/Unused this compound | Solid powder, stock solutions | Labeled chemical waste container | Collection by EHS as chemical waste. |
| Contaminated Solids (Non-Sharps) | Gloves, pipette tips, tubes, flasks | Biohazard bag within a rigid container | Autoclave, then dispose of as regulated medical waste. |
| Contaminated Liquids | Cell culture media, supernatants | Labeled, leak-proof autoclavable bottle | Autoclave or chemical disinfection, then sanitary sewer (pending institutional approval). |
| Contaminated Sharps | Needles, syringes, glass pipettes | Puncture-resistant sharps container | Collection by EHS as regulated medical waste for incineration or other approved treatment. |
Mandatory Visualization: this compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and related materials in a laboratory setting.
Caption: Decision workflow for the safe disposal of this compound waste.
This comprehensive guide, when used in conjunction with your institution's specific safety protocols, will help ensure the safe and compliant disposal of this compound waste, protecting both laboratory personnel and the environment.
References
Personal protective equipment for handling Pam2Cys
FOR IMMEDIATE USE BY RESEARCH, SCIENTIST, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety and logistical information for the handling, use, and disposal of Pam2Cys (S-[2,3-bis(palmitoyloxy)propyl]cysteine), a synthetic lipopeptide and potent Toll-like receptor 2 and 6 (TLR2/TLR6) agonist. Adherence to these guidelines is essential to ensure personnel safety and maintain experimental integrity.
Pre-Handling and Storage
Proper storage is critical to maintaining the stability and activity of this compound. While it is shipped as a non-hazardous chemical at ambient temperature, specific laboratory storage conditions must be met.
Storage Conditions:
| Condition | Temperature | Duration |
| Short-term | 0 - 4°C | Days to weeks |
| Long-term | -20°C | Months to years |
All storage should be in a dry, dark environment.
Personal Protective Equipment (PPE)
Given the lack of a specific Safety Data Sheet (SDS), a conservative approach to PPE is mandatory. Treat this compound as a potentially hazardous substance.
Required and Recommended PPE:
| PPE Category | Specification | Rationale |
| Hand Protection | Required: Nitrile gloves. | Protects against accidental skin contact. |
| Recommended: Double-gloving. | Provides an additional layer of protection. | |
| Eye & Face Protection | Required: Safety glasses with side shields. | Protects eyes from airborne powder. |
| Recommended: Chemical safety goggles. A face shield should be worn when handling larger quantities or if there is a risk of splashing. | Offers enhanced protection against splashes of solutions. | |
| Respiratory Protection | Required for powders: Use in a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with a particulate filter (e.g., N95 or P100) is required. | Prevents inhalation of the lyophilized powder. |
| Body Protection | Required: Laboratory coat. | Protects skin and personal clothing from contamination. |
| Recommended: Chemical-resistant apron for handling solutions. | Provides an additional barrier against spills. |
Handling and Operational Plan
A systematic approach to handling this compound minimizes exposure risk and prevents contamination.
Preparation
-
Area Preparation: Ensure the work area, preferably a chemical fume hood or biological safety cabinet, is clean and decontaminated. Assemble all necessary equipment, including spatulas, weigh boats, vials, and solvents, before beginning.
-
PPE Donning: Put on PPE in the following order: lab coat, safety goggles (and face shield, if necessary), and then gloves. Ensure the gloves overlap the cuffs of the lab coat.
-
Equilibration: Before opening, allow the container of lyophilized this compound to equilibrate to room temperature in a desiccator to prevent moisture condensation.
Weighing and Reconstitution
-
Weighing: Perform all weighing of the lyophilized powder inside a chemical fume hood or a balance enclosure to contain any airborne particles.
-
Reconstitution: Add the desired solvent to the vial containing the this compound powder. If necessary, gently sonicate or vortex to ensure complete dissolution.
-
Labeling: Clearly label the new container with the compound name, concentration, solvent, and the date of preparation.
Post-Handling
-
Decontamination: Thoroughly clean all equipment and the work area after use.
-
PPE Doffing: Remove PPE in the reverse order of donning, taking care to avoid contaminating skin or clothing.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan
Proper disposal of this compound and associated waste is crucial for laboratory safety and environmental compliance.
Waste Disposal Procedures:
| Waste Type | Disposal Procedure |
| Solid Waste | Place unused this compound powder in its original container or a clearly labeled, sealed waste container. Dispose of as chemical waste according to your institution's guidelines. |
| Liquid Waste | Collect solutions containing this compound in a designated, sealed, and clearly labeled hazardous waste container. Follow institutional protocols for chemical waste disposal. |
| Contaminated Materials | Dispose of contaminated items such as pipette tips, tubes, and gloves in a designated biohazardous or chemical waste container, as appropriate for the experimental context. |
This compound Signaling Pathway
This compound activates immune cells through the TLR2/TLR6 heterodimer, leading to a signaling cascade that results in the production of pro-inflammatory cytokines.[1] This pathway is central to its function as a vaccine adjuvant and immunological research tool.
Caption: this compound TLR2/TLR6 Signaling Pathway.
Experimental Protocol: Stimulation of Macrophages with this compound
This protocol outlines a general procedure for the in vitro stimulation of macrophages with this compound to study cellular activation and cytokine production.
Materials
-
Macrophage cell line (e.g., RAW 264.7) or primary macrophages
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
Multi-well culture plates (e.g., 24- or 48-well)
-
Reagents for downstream analysis (e.g., ELISA kit for cytokine measurement, reagents for RNA extraction)
Experimental Workflow
Caption: Workflow for Macrophage Stimulation.
Step-by-Step Procedure
-
Cell Seeding: Plate macrophages in a multi-well plate at a suitable density (e.g., 2-4 x 10^5 cells/well for a 48-well plate) and incubate overnight at 37°C and 5% CO2 to allow for cell adherence.
-
Preparation of Stimulant: Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 10 ng/mL and 100 ng/mL). Also, prepare a vehicle control (medium without this compound).
-
Cell Stimulation: Remove the old medium from the macrophage cultures and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Return the plates to the incubator and culture for the desired stimulation period (e.g., 24 hours).
-
Sample Collection:
-
Supernatant: Carefully collect the culture supernatants and store them at -20°C or -80°C for subsequent analysis of secreted cytokines (e.g., by ELISA).
-
Cells: Wash the cells with PBS and then lyse them using an appropriate buffer for subsequent analysis, such as RNA extraction for gene expression analysis (e.g., by RT-qPCR) or protein extraction for Western blotting.
-
-
Downstream Analysis: Perform the desired assays on the collected samples to assess macrophage activation.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
